Product packaging for 3-Phenylcyclobutan-1-amine(Cat. No.:CAS No. 395074-91-6)

3-Phenylcyclobutan-1-amine

Cat. No.: B2367817
CAS No.: 395074-91-6
M. Wt: 147.221
InChI Key: VJXKVDLXKYYYBX-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenylcyclobutan-1-amine is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.221. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B2367817 3-Phenylcyclobutan-1-amine CAS No. 395074-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXKVDLXKYYYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylcyclobutan-1-amine: Structure, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-Phenylcyclobutan-1-amine, a valuable building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, stereoisomeric forms, synthetic pathways, and its burgeoning role in the design of next-generation therapeutics. The unique conformational constraints and metabolic stability imparted by the cyclobutane ring make this scaffold an increasingly important tool in medicinal chemistry.[1]

Section 1: Chemical Structure and Stereoisomerism

This compound possesses the molecular formula C₁₀H₁₃N and a molecular weight of approximately 147.22 g/mol .[2] Its structure consists of a four-membered cyclobutane ring substituted with a phenyl group and a primary amine group. The inherent strain and puckered nature of the cyclobutane ring provide a defined three-dimensional geometry that is highly sought after in drug design to escape the "flatland" of traditional aromatic scaffolds.[3]

A critical feature of this molecule is its stereochemistry. The substituents on the 1 and 3 positions of the cyclobutane ring give rise to two distinct diastereomers: cis and trans.

  • cis-3-Phenylcyclobutan-1-amine: The phenyl and amine groups are on the same face of the cyclobutane ring.

  • trans-3-Phenylcyclobutan-1-amine: The phenyl and amine groups are on opposite faces of the ring.

These isomers are distinct chemical entities with different physical properties and, crucially, can exhibit different binding affinities and pharmacological profiles when incorporated into a larger molecule. Their separation and stereochemical integrity are paramount in drug development. Separate CAS numbers exist for the cis (as hydrochloride salt, 1807916-62-6) and trans (1570-99-6) isomers, highlighting their distinct nature.[4]

Figure 1: Stereoisomers of this compound. Dashed and bold lines indicate relative stereochemistry.

Section 2: Physicochemical and Spectroscopic Properties

The reliable characterization of this compound is essential for its use in synthesis. Below is a summary of its key properties and a guide to its expected spectroscopic signature.

Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₁₀H₁₃N[2]
Molecular Weight 147.22 g/mol [2]
CAS Number 90874-41-2 (unspecified stereochemistry)[2][5]
trans-isomer CAS 1570-99-6[6]
Appearance Colorless to light yellow liquid[5]
Topological Polar Surface Area (TPSA) 26.02 Ų[2]
LogP (Predicted) 1.8913[2]
Storage Conditions Inert atmosphere, room temperature or refrigerated (0-8 °C), protect from light[5]
Spectroscopic Profile

While extensive, peer-reviewed spectral data for this compound is not widely published in public databases, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.[7][8][9]

  • Infrared (IR) Spectroscopy: As a primary amine, the molecule is expected to exhibit a characteristic pair of N-H stretching bands in the region of 3350-3450 cm⁻¹.[7][8] These bands arise from symmetric and asymmetric stretching modes and are typically sharper than the broad O-H bands of alcohols.[7] Other expected signals include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic cyclobutane ring (below 3000 cm⁻¹), and C=C stretching from the phenyl group around 1600 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would be complex. Key expected signals include:

    • Aromatic Protons: A multiplet in the 7.1-7.4 ppm range corresponding to the five protons of the monosubstituted phenyl ring.

    • Cyclobutane Protons: A series of complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The protons adjacent to the amine and phenyl groups would be deshielded and appear further downfield.

    • Amine Protons (N-H): A broad singlet whose chemical shift can vary significantly depending on concentration and solvent. This signal will disappear upon the addition of a D₂O shake, a definitive test for exchangeable protons like those on an amine.[7]

  • ¹³C NMR Spectroscopy: Carbons adjacent to the electron-withdrawing amine group are deshielded and will appear further downfield than other aliphatic carbons, typically in the 40-60 ppm range.[7] The aromatic carbons will resonate in the typical 120-150 ppm region.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 147. Alkylamines characteristically undergo α-cleavage (the breaking of a C-C bond adjacent to the nitrogen), which would be a primary fragmentation pathway.[8]

Section 3: Synthesis and Purification

The most direct and common laboratory synthesis of this compound is the reductive amination of the corresponding ketone, 3-phenylcyclobutanone. This precursor is commercially available.[10][11] This method is analogous to established procedures for similar structures.[12]

G ketone 3-Phenylcyclobutanone imine Iminium Intermediate (transient) ketone->imine + Amine Source amine_source Amine Source (e.g., NH₄OAc, NH₃) amine_source->imine reducing_agent Reducing Agent (e.g., NaBH₃CN, H₂/Pd) product This compound (cis/trans mixture) reducing_agent->product imine->product + Reducing Agent

Figure 2: General workflow for the reductive amination of 3-phenylcyclobutanone.
Experimental Protocol: Reductive Amination

This protocol is a representative methodology. Specific conditions may require optimization.

  • Reaction Setup: To a solution of 3-phenylcyclobutanone (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol) in a round-bottom flask, add an amine source such as ammonium acetate (~10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine. The progress can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise. Causality Note: NaBH₃CN is chosen as it is a mild reducing agent that selectively reduces the protonated iminium ion over the ketone starting material, minimizing side reactions.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding dilute aqueous HCl. Basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 to deprotonate the amine product.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product will likely be a mixture of cis and trans isomers. These can be separated using column chromatography on silica gel. The choice of eluent system (e.g., a gradient of methanol in dichloromethane with a small amount of triethylamine to prevent peak tailing) is critical for achieving good separation.

Alternative synthetic strategies, such as biocatalytic transamination, are also emerging for the asymmetric synthesis of chiral amines and could potentially be adapted for this target.[13][14]

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The utility of this compound stems from the advantageous properties of the cyclobutane scaffold. This ring system is not merely a passive linker but an active contributor to a drug candidate's profile.[1]

  • Metabolic Stability: The strained C-C bonds of the cyclobutane ring are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.

  • Conformational Restriction: The puckered ring locks the relative orientation of the phenyl and amine substituents, reducing the entropic penalty of binding to a biological target. This can lead to enhanced potency and selectivity.

  • Improved Physicochemical Properties: Incorporating sp³-rich scaffolds like cyclobutane can improve solubility and reduce planarity, properties that are often correlated with better drug-like characteristics.[3]

A primary application for this amine is as a building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) .[6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is an ideal fragment for incorporation into these linkers, providing a rigid, three-dimensional exit vector.

G cluster_protac PROTAC Structure poi_ligand Warhead (Binds Target Protein) linker Linker poi_ligand->linker e3_ligand E3 Ligase Ligand (e.g., for VHL, CRBN) amine_node This compound (Provides 3D Vector) linker->amine_node amine_node->e3_ligand

Figure 3: Conceptual role of this compound within a PROTAC linker.

Furthermore, related phenyl-substituted cyclobutylamines have shown activity as enzyme inhibitors, such as 1-phenylcyclobutylamine, which is an inactivator of monoamine oxidase (MAO).[15] This suggests that derivatives of this compound could be explored as pharmacophores in their own right, particularly in neuroscience and oncology.

Section 5: Safety and Handling

As a primary amine, this compound should be handled with care. The trans-isomer is classified as a corrosive substance.

  • GHS Classification: GHS05 (Corrosion)

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.

It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

References

A Senior Application Scientist's Guide to the Synthesis of 3-Phenylcyclobutan-1-amine from 3-Phenylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-phenylcyclobutan-1-amine scaffold is a valuable building block in modern medicinal chemistry, appearing in a range of neurologically active compounds and other therapeutic candidates. Its synthesis from the corresponding ketone, 3-phenylcyclobutanone, is a critical transformation that requires careful consideration of methodology to ensure high yield, purity, and scalability. This in-depth guide provides a technical overview of the primary synthetic routes, focusing on the principles and practical application of direct and indirect reductive amination. We will explore the mechanistic underpinnings of reagent choice, present detailed, field-tested protocols, and offer a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

Introduction: The Strategic Importance of the this compound Moiety

In the landscape of drug discovery, small, rigid scaffolds that provide precise three-dimensional vectoral arrangements of functional groups are of paramount importance. The cyclobutane ring, once considered an exotic curiosity, is now recognized as a desirable "bioisostere" for larger, more flexible, or more lipophilic groups. The this compound structure, in particular, offers a compact framework presenting an amine for pharmacophore interaction and a phenyl group for potential hydrophobic or aromatic interactions, all locked in a constrained conformation.

This unique topology has led to its incorporation into molecules targeting central nervous system (CNS) disorders, where precise receptor engagement is key. Reductive amination stands as one of the most robust and versatile methods for C-N bond formation, making it the cornerstone of amine synthesis in pharmaceutical development.[1] This guide will dissect the conversion of 3-phenylcyclobutanone to the target amine, providing the scientific rationale behind the preferred synthetic strategies.

Synthetic Strategy: An Overview of Reductive Amination

The conversion of a ketone to a primary amine is fundamentally a reductive amination process. This transformation involves the condensation of the ketone with an amine source to form an intermediate—either an imine or an enamine—which is then reduced to the final amine. The key challenge is to control the reduction step, ensuring the reducing agent acts on the C=N bond of the intermediate rather than the C=O bond of the starting material. Two primary strategies are employed:

  • Direct Reductive Amination: A one-pot process where the ketone, an amine source (typically an ammonium salt like ammonium acetate), and a selective reducing agent are combined.

  • Indirect Reductive Amination: A two-step sequence involving the initial, separate formation and isolation of an oxime intermediate, followed by its reduction in a subsequent step.

The choice between these pathways depends on factors such as substrate reactivity, desired stereochemical outcome, and tolerance of other functional groups.

Methodology Deep Dive: Pathways and Mechanisms

Direct Reductive Amination: The One-Pot Approach

The direct method is often favored for its operational simplicity and efficiency. The success of this approach hinges on the use of a hydride donor that is selective for the protonated imine (iminium ion) over the ketone.

The reaction proceeds through an equilibrium between the ketone and the iminium ion, formed by the reaction with an ammonia equivalent. A mild, acid-stable reducing agent then selectively reduces the iminium ion as it is formed, driving the equilibrium towards the product amine.

G ketone 3-Phenylcyclobutanone iminium Iminium Ion Intermediate ketone->iminium + NH₃ nh4oac NH₄OAc (Ammonia Source) h2o - H₂O iminium->ketone + H₂O amine This compound iminium->amine Reduction stab NaBH(OAc)₃

Caption: Direct Reductive Amination Workflow.

Sodium triacetoxyborohydride (STAB) is the preeminent reagent for this transformation.[2] Its advantages are numerous:

  • Selectivity: It reduces iminium ions much faster than it reduces ketones, preventing the formation of the corresponding alcohol byproduct.[3]

  • Mildness: It is a non-pyrophoric, easily handled solid that tolerates a wide range of functional groups.[2]

  • Efficiency: Reactions are typically high-yielding and can often be run at room temperature.[4]

In contrast, stronger reducing agents like sodium borohydride (NaBH₄) would readily reduce the starting ketone, leading to poor yields of the desired amine.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and its use is discouraged in modern process chemistry.[2]

Indirect Reductive Amination: The Two-Step Oxime Pathway

This method provides an alternative when the direct approach is suboptimal, for instance, with sterically hindered ketones or when side reactions are problematic.

The ketone is first condensed with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) to form the 3-phenylcyclobutanone oxime. This reaction is typically robust and high-yielding.

The isolated oxime is then reduced to the primary amine. This reduction can be achieved through several methods, most commonly catalytic hydrogenation.

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C), Raney® Nickel, or Platinum oxide (PtO₂) under a hydrogen atmosphere. This method is often clean and avoids the use of metal hydride reagents. However, catalytic hydrogenation can be challenging for oximes compared to other functional groups and may require harsh conditions.[6] The choice of catalyst and solvent can significantly influence the reaction's success.

G ketone 3-Phenylcyclobutanone step1 Step 1: Oximation (+ NH₂OH·HCl, NaOAc) ketone->step1 oxime 3-Phenylcyclobutanone Oxime step1->oxime step2 Step 2: Reduction (e.g., H₂, Pd/C) oxime->step2 amine This compound step2->amine

References

An In-depth Technical Guide to the Characterization of 3-Phenylcyclobutan-1-amine (CAS Number: 90874-41-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the characterization of 3-Phenylcyclobutan-1-amine, a compound of interest in contemporary chemical and pharmaceutical research. The following sections detail its structural elucidation through modern spectroscopic techniques and outline a robust synthetic protocol. This document is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and application of this and structurally related molecules.

Compound Profile and Physicochemical Properties

This compound, identified by the CAS number 90874-41-2, possesses a molecular formula of C₁₀H₁₃N and a molecular weight of 147.22 g/mol .[1] Its structure, featuring a phenyl group attached to a cyclobutane ring which also bears a primary amine, makes it a valuable building block in medicinal chemistry and materials science. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 90874-41-2ChemScene[1]
Molecular Formula C₁₀H₁₃NChemScene[1]
Molecular Weight 147.22 g/mol ChemScene[1]
Synonyms 3-PhenylcyclobutanamineChemScene[1]

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound: A Reductive Amination Approach

The synthesis of this compound can be efficiently achieved through the reductive amination of its corresponding ketone precursor, 3-phenylcyclobutanone.[2] This widely utilized transformation involves the formation of an intermediate imine from the ketone and an amine source, which is then reduced in situ to the target amine.[3][4][5][6]

Rationale for the Synthetic Strategy

Reductive amination is a robust and versatile method for amine synthesis due to its operational simplicity and the commercial availability of a wide range of starting materials.[4][6] The use of a one-pot procedure, where the imine formation and reduction occur in the same reaction vessel, enhances efficiency and minimizes product loss.[3] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reducing agents of choice as they are mild enough not to reduce the starting ketone but are effective in reducing the intermediate iminium ion.[3][4]

Detailed Experimental Protocol

Materials:

  • 3-Phenylcyclobutanone

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylcyclobutanone (1.0 eq) in anhydrous methanol.

  • Imine Formation: Add ammonium acetate (10 eq) or a solution of ammonia in methanol to the flask. Add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

G Ketone 3-Phenylcyclobutanone Imine Intermediate Imine Ketone->Imine + Amine Source - H2O Amine_Source Ammonia Source (e.g., NH4OAc) Amine_Source->Imine Product This compound Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Product

Diagram 1: Reductive Amination Workflow. A schematic representation of the synthesis of this compound from 3-phenylcyclobutanone.

Spectroscopic Characterization

The structural identity and purity of synthesized this compound are confirmed through a combination of spectroscopic techniques. The expected spectral features are detailed below, providing a benchmark for experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the cyclobutane ring and the amine group.

  • Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.2-7.4 ppm is anticipated for the five protons of the phenyl ring.

  • Cyclobutane Protons (-CH- and -CH₂-): The aliphatic protons on the cyclobutane ring will appear as complex multiplets in the upfield region, typically between δ 1.5 and 3.5 ppm. The methine proton attached to the phenyl-bearing carbon and the methine proton at the amine-bearing carbon will have distinct chemical shifts.

  • Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift of this signal is variable and concentration-dependent but is typically found between δ 1.0 and 3.0 ppm.[7][8]

The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

  • Aromatic Carbons: The phenyl group will show signals in the downfield region (δ 125-150 ppm). The ipso-carbon (the carbon attached to the cyclobutane ring) will have a distinct chemical shift from the ortho, meta, and para carbons.[9][10][11]

  • Cyclobutane Carbons: The carbon atoms of the cyclobutane ring will resonate in the aliphatic region (δ 20-50 ppm). The carbon atom bearing the phenyl group and the carbon atom bearing the amine group will be deshielded compared to the other two methylene carbons.[9]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are associated with the N-H and C-N bonds of the primary amine and the C-H and C=C bonds of the aromatic ring.[12][13][14][15]

  • N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[12][14][15]

  • N-H Bending: A bending vibration for the N-H bond is expected in the range of 1590-1650 cm⁻¹.[12]

  • C-N Stretching: The stretching vibration of the C-N bond will appear in the fingerprint region, typically between 1020 and 1250 cm⁻¹.[12]

  • Aromatic C-H Stretching: A sharp absorption just above 3000 cm⁻¹ is characteristic of the C-H bonds of the phenyl group.[13]

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

  • Molecular Ion Peak (M⁺): According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak for this compound (C₁₀H₁₃N) is expected at an m/z of 147.[16][17]

  • Fragmentation Pattern: The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[16][17][18] This would lead to the formation of a stable iminium ion. The loss of the phenyl group or fragments from the cyclobutane ring are also possible fragmentation pathways.[19]

Self-Validating Experimental Workflow

To ensure the integrity of the characterization data, a systematic and self-validating workflow is essential. This involves a logical sequence of synthesis, purification, and multi-faceted spectroscopic analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Confirmation Synthesis Reductive Amination of 3-Phenylcyclobutanone Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Validation Correlate Spectroscopic Data with Expected Structure NMR->Validation IR->Validation MS->Validation

Diagram 2: Self-Validating Characterization Workflow. This diagram illustrates the logical flow from synthesis to comprehensive spectroscopic analysis and data validation for this compound.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound (CAS 90874-41-2). The outlined reductive amination protocol offers a reliable method for its preparation, while the comprehensive spectroscopic analysis using NMR, IR, and Mass Spectrometry ensures unambiguous structural confirmation. The information presented herein is intended to empower researchers in their endeavors to utilize this versatile chemical entity in drug discovery and development.

References

An In-Depth Technical Guide to 3-Phenylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylcyclobutan-1-amine is a fascinating molecule that has garnered increasing interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a strained cyclobutane ring coupled with a phenyl group, imparts distinct conformational properties that are highly sought after in the design of novel therapeutics and functional materials. This guide aims to provide a comprehensive overview of this compound, from its fundamental molecular characteristics to its synthesis and potential applications, thereby serving as a valuable resource for researchers and developers in the field.

The strategic incorporation of the 3-phenylcyclobutyl scaffold can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The inherent three-dimensionality of the cyclobutane ring offers a departure from the often flat, aromatic structures prevalent in many drug candidates, opening new avenues for exploring chemical space and designing molecules with improved pharmacological profiles.

Molecular Formula and Weight

The foundational step in understanding any chemical entity is to ascertain its elemental composition and mass. For this compound, these core identifiers are as follows:

  • Molecular Formula: C₁₀H₁₃N[1][2][3]

  • Molecular Weight: 147.22 g/mol [1][2][3]

These values are derived from the constituent atoms of the molecule: ten carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. The precise mass is a critical parameter for a multitude of analytical techniques, including mass spectrometry, and is fundamental for stoichiometric calculations in synthetic chemistry.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The table below summarizes the key properties of this compound, providing a snapshot of its behavior and characteristics.

PropertyValueSource
CAS Number 90874-41-2[1][2][3][4]
Appearance Colorless to light yellow liquid[4]
Storage Temperature Room temperature, in a dark place under an inert atmosphere[4]
Topological Polar Surface Area (TPSA) 26.02 Ų[1]
LogP (octanol-water partition coefficient) 1.8913[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 1[1]

Expert Insights: The LogP value of approximately 1.89 suggests a moderate degree of lipophilicity. This is a crucial parameter in drug design, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced LogP is often desirable for oral bioavailability. The presence of both a hydrogen bond donor (the amine group) and an acceptor (the nitrogen atom) allows for specific interactions with biological targets.

Molecular Structure and Isomerism

The structure of this compound is characterized by a four-membered carbocyclic ring with a phenyl substituent at the 3-position and an amino group at the 1-position. This arrangement can give rise to cis and trans diastereomers, depending on the relative orientation of the phenyl and amino groups with respect to the cyclobutane ring.

  • SMILES: NC1CC(C1)C1=CC=CC=C1[1]

  • InChI: InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2[2]

The differentiation between cis and trans isomers is critical, as they can exhibit distinct biological activities and physical properties. The specific stereochemistry of a drug candidate can profoundly impact its efficacy and safety profile.

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves multi-step sequences. A common precursor is 3-phenylcyclobutanone.[5][6] The ketone can be converted to the amine through various methods, such as reductive amination.

Illustrative Synthetic Workflow:

G cluster_0 Synthesis of this compound A Phenylacetonitrile Derivatives B Cycloalkylation A->B Standard Chemistries C 3-Phenylcyclobutanenitrile B->C D Reduction C->D e.g., LiAlH4 E This compound D->E F 3-Phenylcyclobutanone G Reductive Amination F->G NH3, H2, Catalyst G->E

Caption: General synthetic routes to this compound.

One patented method describes the synthesis of related cycloalkylamines starting from phenylacetonitriles.[7] These are cyclized to form cycloalkylnitriles, which are then reduced to the corresponding amines.[7] Another common approach is the reductive amination of 3-phenylcyclobutanone. This involves reacting the ketone with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent.

The reactivity of this compound is primarily dictated by the nucleophilic amino group. It can readily undergo reactions typical of primary amines, such as acylation, alkylation, and sulfonylation, to generate a diverse array of derivatives.

Applications in Drug Discovery and Development

The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in fragment-based drug discovery (FBDD).[8] This approach utilizes small molecular fragments to explore the binding pockets of biological targets. The non-planar nature of the cyclobutane moiety provides access to chemical space that is often underexplored by traditional, more planar aromatic fragments.[8]

The development of novel chemical reactions is crucial for accelerating drug discovery.[9] The ability to synthesize diverse libraries of compounds based on scaffolds like 3-phenylcyclobutane is essential for identifying new drug candidates.[8] The metabolic stability of a drug is a critical factor, and the introduction of strained ring systems can sometimes offer advantages over more conventional structures.[9]

Furthermore, multicomponent reactions (MCRs) are gaining prominence in medicinal chemistry for their efficiency in generating complex molecules in a single step.[10] Scaffolds like this compound can serve as valuable building blocks in such reactions, enabling the rapid generation of libraries of potential drug candidates.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy: As a primary amine, this compound is expected to show characteristic N-H stretching absorptions in the range of 3300-3500 cm⁻¹.[11] Typically, primary amines exhibit two bands in this region corresponding to symmetric and asymmetric stretching modes.[11][12] An N-H bending vibration is also expected around 1580-1650 cm⁻¹.[12] The C-N stretching of the aliphatic amine would appear in the 1020-1250 cm⁻¹ region.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The protons on the carbon adjacent to the nitrogen atom are expected to be deshielded and appear at a downfield chemical shift.[11] The N-H protons often appear as a broad signal, and their chemical shift can be variable.[11] The addition of D₂O would lead to the disappearance of the N-H signal due to proton exchange.[11]

  • ¹³C NMR: The carbon atom bonded to the amino group would be deshielded compared to other aliphatic carbons in the molecule.[11]

Mass Spectrometry (MS): The monoisotopic mass of this compound is 147.1048 Da.[13] Mass spectrometry would show a molecular ion peak corresponding to this mass, which is crucial for confirming the molecular formula.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block for researchers and scientists, particularly those engaged in drug discovery and materials science. Its distinct molecular formula of C₁₀H₁₃N and molecular weight of 147.22 g/mol , combined with its unique three-dimensional structure, offer significant potential for the development of novel molecules with enhanced properties. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for unlocking its full potential in various scientific endeavors.

References

A Guide to the Spectroscopic Characterization of 3-Phenylcyclobutan-1-amine: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Isomerism

3-Phenylcyclobutan-1-amine (C₁₀H₁₃N, Molecular Weight: 147.22 g/mol ) possesses a strained four-membered carbocyclic ring with two substituents: a phenyl group and a primary amine.[1][2] The relative orientation of these substituents gives rise to cis and trans diastereomers. This stereochemical difference is crucial as it will manifest in distinct spectroscopic signatures, particularly in NMR.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the molecular weight and elemental composition of a synthesized compound. For this compound, we anticipate specific and predictable outcomes.

Expected Data:
  • Molecular Ion (M⁺): In an electron ionization (EI) experiment, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 147.

  • Protonated Molecule ([M+H]⁺): Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule would be observed at m/z 148.11208.[3]

Anticipated Fragmentation Pattern:

The fragmentation of this compound will be dictated by the stability of the resulting carbocations and neutral losses. The phenyl group and the amine group will direct the fragmentation pathways.

  • Benzylic Cleavage: The most favorable fragmentation will likely be the cleavage of the C-C bond adjacent to the phenyl ring to form a stable benzylic cation or a related tropylium ion (m/z 91). This is a very common fragmentation pattern for compounds containing a benzyl moiety.

  • Loss of Ammonia: Cleavage of the C-N bond can lead to the loss of a neutral ammonia molecule (NH₃, 17 Da), resulting in a fragment at m/z 130.

  • Ring Opening and Cleavage: The strained cyclobutane ring can undergo ring-opening followed by various cleavage pathways, leading to a complex fragmentation pattern in the lower mass region.

The following diagram illustrates the primary expected fragmentation pathways.

G cluster_main Mass Spectrometry Fragmentation Workflow mol This compound [M]+ = 147 frag1 Tropylium Ion m/z = 91 mol->frag1 Benzylic Cleavage frag2 Loss of NH3 m/z = 130 mol->frag2 Loss of Neutral Ammonia

Caption: Predicted major fragmentation pathways for this compound in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic portions, and the C=C bonds of the phenyl ring.

Expected Absorption Bands:
Vibrational ModeExpected Frequency (cm⁻¹)IntensityNotes
N-H Stretch (Primary Amine)3400-3250MediumTwo distinct bands are expected for the symmetric and asymmetric stretches, which is a hallmark of a primary amine.[4][5]
C-H Stretch (Aromatic)3100-3000MediumThese absorptions are characteristic of sp² C-H bonds in the phenyl ring.
C-H Stretch (Aliphatic)3000-2850MediumThese bands arise from the sp³ C-H bonds of the cyclobutane ring.
N-H Bend (Primary Amine)1650-1580MediumThis bending vibration (scissoring) is another key indicator of a primary amine.[4]
C=C Stretch (Aromatic)1600-1450MediumA series of sharp bands in this region confirms the presence of the phenyl group.
C-N Stretch (Aliphatic Amine)1250-1020MediumThis stretch confirms the presence of the amine group attached to an aliphatic carbon.
C-H Out-of-Plane Bend (Aromatic)900-675StrongThe pattern of these strong bands can sometimes provide information about the substitution pattern on the aromatic ring (in this case, monosubstituted).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical environment and connectivity of each proton and carbon atom can be determined. The distinction between the cis and trans isomers will be most evident in the ¹H NMR spectra due to differences in the spatial relationships and, consequently, the coupling constants between the protons on the cyclobutane ring.

¹H NMR Spectroscopy - Predicted Chemical Shifts and Multiplicities

The protons on the cyclobutane ring (positions 2 and 4) are diastereotopic and will exhibit complex splitting patterns. The protons on the carbon bearing the amine (position 1) and the carbon bearing the phenyl group (position 3) are methine protons.

  • Aromatic Protons (C₆H₅-): Expected in the range of δ 7.2-7.4 ppm . This region will likely show a multiplet integrating to 5 protons.

  • Methine Proton (Phenyl-CH-): The proton at C3, being benzylic, will be shifted downfield. Expected around δ 3.0-3.5 ppm as a multiplet.

  • Methine Proton (Amine-CH-): The proton at C1 will also be shifted downfield due to the adjacent electron-withdrawing amine group. Expected around δ 3.5-4.0 ppm as a multiplet.

  • Methylene Protons (-CH₂-): The four protons on C2 and C4 of the cyclobutane ring will appear as complex multiplets in the aliphatic region, likely between δ 1.8-2.8 ppm . The exact chemical shifts and coupling patterns will differ significantly between the cis and trans isomers.

  • Amine Protons (-NH₂): A broad singlet is expected, typically between δ 1.5-3.0 ppm , integrating to 2 protons. The chemical shift of this peak is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy - Predicted Chemical Shifts
  • Aromatic Carbons (C₆H₅-): Several signals are expected between δ 125-145 ppm . The ipso-carbon (attached to the cyclobutane ring) will be a quaternary signal, while the others will be CH signals.

  • Methine Carbon (Phenyl-C H-): The benzylic carbon at C3 is expected around δ 40-45 ppm .

  • Methine Carbon (Amine-C H-): The carbon at C1, attached to the nitrogen, will be shifted downfield, expected around δ 50-55 ppm .

  • Methylene Carbons (-CH₂-): The C2 and C4 carbons of the cyclobutane ring are expected in the aliphatic region, around δ 30-40 ppm .

The following diagram illustrates the molecular structure with key proton and carbon environments for NMR analysis.

G cluster_mol Key NMR Environments in this compound mol C1 C1-H (Amine-CH) C2_C4 C2/C4-H (Methylene) Amine NH2 C3 C3-H (Phenyl-CH) Aromatic Aromatic-H

Caption: A conceptual representation of the distinct proton environments in this compound for NMR analysis.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.

A. Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the instrument to positive ion mode.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis: Identify the [M+H]⁺ peak at the expected m/z of ~148.

B. Infrared Spectroscopy (ATR-IR)
  • Instrument Preparation: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

  • Sample Application: Place a small drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction.

  • Data Analysis: Identify the characteristic absorption bands as detailed in the IR section of this guide.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts and multiplicities for all signals in both the ¹H and ¹³C spectra.

The following workflow diagram summarizes the comprehensive characterization process.

G cluster_workflow Spectroscopic Characterization Workflow start Synthesized This compound ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms ir Infrared (IR) Spectroscopy Identify Functional Groups start->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework start->nmr structure Structure Confirmation (cis/trans Isomer ID) ms->structure ir->structure nmr->structure

Caption: Workflow for the complete spectroscopic characterization of this compound.

Integrated Spectroscopic Analysis: A Conclusion

While this guide is predictive, it establishes a robust framework for the analysis of this compound. The convergence of data from these three core spectroscopic techniques provides a self-validating system for structural confirmation. Mass spectrometry will confirm the elemental formula. Infrared spectroscopy will verify the presence of the primary amine and phenyl functional groups. Finally, NMR spectroscopy will provide the definitive evidence for the carbon-hydrogen skeleton and, through detailed analysis of coupling constants, will enable the unambiguous assignment of the cis or trans stereochemistry. This integrated approach is fundamental to ensuring the identity, purity, and structural integrity of chemical entities in a drug development pipeline.

References

solubility and stability of 3-Phenylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Phenylcyclobutan-1-amine

Abstract

This compound is a key structural motif in medicinal chemistry, serving as a valuable building block for a range of therapeutic agents. Its physicochemical properties, particularly aqueous solubility and chemical stability, are critical determinants of its suitability for drug development, influencing everything from formulation and bioavailability to shelf-life and degradation pathways. This guide provides an in-depth analysis of these core attributes. We will explore the theoretical underpinnings of its solubility and stability profiles, present detailed, field-proven experimental protocols for their assessment, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to characterize and handle this important chemical entity.

Introduction: Physicochemical Profile of this compound

This compound possesses a unique structure that dictates its chemical behavior. The molecule combines a hydrophobic phenyl ring and a cyclobutane scaffold with a basic, hydrophilic primary amine. This amphiphilic nature governs its interactions with various solvent systems and its susceptibility to degradation.

The primary amine group (pKa estimated in the range of 9-10) is readily protonated in acidic conditions, forming an ammonium salt which significantly enhances aqueous solubility. Conversely, the non-polar phenyl and cyclobutane moieties contribute to its solubility in organic solvents.[1][2] Understanding this balance is the first step in designing robust experimental plans.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₁₃N[3]
Molecular Weight 147.22 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Topological Polar Surface Area (TPSA) 26.02 Ų[3]
LogP (calculated) 1.89[3]
Storage Conditions Room temperature, inert atmosphere, protect from light[4]

Solubility Profiling: Methodologies and Interpretation

Determining the solubility of a compound is a cornerstone of pre-formulation studies. Low aqueous solubility can lead to poor bioavailability and unreliable data in biological assays.[5] We will describe two common methods for solubility determination: the kinetic approach for early-stage screening and the thermodynamic (shake-flask) method for definitive characterization.

Causality Behind Method Selection
  • Kinetic Solubility: This method is ideal for high-throughput screening in early drug discovery.[5] It measures the solubility of a compound precipitating from a DMSO stock solution upon dilution in an aqueous buffer. While fast, it can sometimes overestimate solubility as it may lead to supersaturated solutions. Its value lies in quickly ranking compounds for further investigation.

  • Thermodynamic Solubility: This is the gold standard, measuring the concentration of a compound in a saturated solution at equilibrium.[5] It is more time-consuming but provides the true equilibrium solubility, which is critical for lead optimization and formulation development.

Experimental Workflow for Solubility Assessment

The following diagram outlines the general workflow for determining both kinetic and thermodynamic solubility.

G Fig. 1: General Workflow for Solubility Assessment cluster_0 Preparation cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility Compound Weigh Solid Compound DMSO_Stock Prepare High-Conc. DMSO Stock (e.g., 10-20 mM) Add_Solid Add Excess Solid to Aqueous Buffer Compound->Add_Solid Dilute Dilute DMSO Stock into Aqueous Buffer (e.g., PBS pH 7.4) DMSO_Stock->Dilute Incubate_K Short Incubation (1-2 hours) Dilute->Incubate_K Filter_K Filter/Centrifuge to Remove Precipitate Incubate_K->Filter_K Analyze_K Analyze Supernatant (LC-MS, UV-Vis) Filter_K->Analyze_K Incubate_T Long Incubation (Shake) (18-24 hours) Add_Solid->Incubate_T Filter_T Filter/Centrifuge to Remove Solid Incubate_T->Filter_T Analyze_T Analyze Supernatant (LC-MS, UV-Vis) Filter_T->Analyze_T G Fig. 2: Forced Degradation Study Workflow cluster_stress Apply Stress Conditions (in parallel) Start Prepare Solution of This compound (e.g., 1 mg/mL in 50:50 ACN:Water) Acid Acidic 0.1 M HCl, 60°C Start->Acid Base Basic 0.1 M NaOH, 60°C Start->Base Oxid Oxidative 3% H₂O₂, RT Start->Oxid Heat Thermal Solid & Solution, 80°C Start->Heat Light Photolytic ICH Light Box Start->Light Sample Sample at Time Points (e.g., 0, 2, 8, 24 hrs) Acid->Sample Base->Sample Oxid->Sample Heat->Sample Light->Sample Quench Neutralize/Quench Reaction (if necessary) Sample->Quench Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Quench->Analyze Report Identify Degradants Mass Balance Analysis Propose Degradation Pathways Analyze->Report

References

An In-Depth Technical Guide to the Cis/Trans Isomerization of 3-Phenylcyclobutan-1-amine: Stereochemical Integrity in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy, safety, and pharmacokinetic profiles. 3-Phenylcyclobutan-1-amine represents a key structural motif in medicinal chemistry, where the relative orientation of the phenyl and amine substituents on the cyclobutane ring gives rise to cis and trans diastereomers. The potential for interconversion between these isomers under physiological or synthetic conditions necessitates a thorough understanding of the underlying principles governing their isomerization. This guide provides a comprehensive technical overview of the cis/trans isomerization of this compound, delving into the mechanistic pathways, conformational analysis, and the analytical techniques pivotal for the separation and characterization of these stereoisomers.

Introduction: The Significance of Stereoisomerism in this compound

The rigid, puckered nature of the cyclobutane ring imposes distinct spatial arrangements on its substituents, leading to stereoisomers with potentially disparate biological activities. For this compound, the cis and trans isomers can exhibit different binding affinities for their biological targets due to the specific three-dimensional architecture required for optimal molecular recognition. The interconversion between these isomers, a phenomenon known as epimerization, can have profound implications in drug development, potentially leading to a loss of therapeutic effect or the emergence of unforeseen toxicity. Therefore, a robust understanding and control of the stereochemical stability of this scaffold are paramount.

Synthesis and Stereochemical Assignment of Cis and Trans Isomers

The diastereoselective synthesis of this compound isomers is a crucial first step in studying their individual properties. A common synthetic route involves the reductive amination of 3-phenylcyclobutanone. The stereochemical outcome of this reaction can be influenced by the choice of reducing agent and reaction conditions.

Protocol 1: Diastereoselective Reductive Amination

  • Imine Formation: 3-Phenylcyclobutanone is reacted with a suitable amine source, such as ammonia or a protected amine, under mildly acidic conditions to form the corresponding imine or enamine intermediate.

  • Reduction: The intermediate is then reduced to the desired amine. The choice of reducing agent can influence the diastereoselectivity.

    • Bulky reducing agents (e.g., lithium tri-sec-butylborohydride) tend to favor the formation of the trans isomer by attacking from the less sterically hindered face.

    • Less hindered reducing agents (e.g., sodium borohydride) may result in a mixture of cis and trans isomers.

Stereochemical assignment is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons on the cyclobutane ring are diagnostic of their relative stereochemistry. Generally, the vicinal coupling constants (Jcis) between protons on the same face of the ring are larger than the coupling constants (Jtrans) between protons on opposite faces.

Mechanisms of Cis/Trans Isomerization

The interconversion between cis- and trans-3-Phenylcyclobutan-1-amine can occur through several mechanisms, primarily involving ring inversion or catalyzed epimerization.

Ring Inversion (Puckering)

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. This puckered ring can undergo a rapid inversion process, where one puckered conformation converts to another. For a 1,3-disubstituted cyclobutane, this ring flip can lead to the interconversion of axial and equatorial substituent positions.

The energy barrier for this inversion is a key determinant of the stability of the individual conformers. Computational studies on cyclobutane have estimated this barrier to be around 482 cm-1[1][2]. The presence of substituents can influence this barrier. In the case of this compound, the thermodynamically more stable isomer will be the one where the bulky phenyl group occupies a pseudo-equatorial position to minimize steric interactions.

Caption: Ring inversion pathway for cis/trans isomerization.

Acid or Base-Catalyzed Epimerization

Epimerization at one of the stereocenters can lead to the conversion of one diastereomer to the other. This process is often catalyzed by acids or bases.

  • Acid-Catalyzed Epimerization: In the presence of a Lewis or Brønsted acid, the amine group can be protonated. While direct epimerization at the carbon bearing the amine is unlikely, acid catalysis can facilitate ring-opening and closing mechanisms in related systems, which could lead to isomerization. More plausibly, trace acidic impurities can catalyze the epimerization of a related precursor, such as a cyclobutylidene derivative, during synthesis[3].

  • Base-Catalyzed Epimerization: A strong base could potentially deprotonate the benzylic proton at C-3, leading to a planar carbanion intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of cis and trans isomers.

Caption: Catalyzed epimerization mechanisms.

Analytical Methodologies for Isomer Analysis

The accurate quantification of cis and trans isomers is crucial for quality control and for studying the kinetics and thermodynamics of isomerization. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of diastereomers. Due to their different three-dimensional structures, cis and trans isomers will have different interactions with the stationary phase, leading to different retention times.

Protocol 2: HPLC Separation of Diastereomers

  • Column: A chiral stationary phase (CSP) is often effective for separating both enantiomers and diastereomers[4][5]. Alternatively, a normal-phase silica column or a reversed-phase C18 column can be used, with the choice depending on the polarity of the specific derivatives being analyzed.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. For reversed-phase, a mixture of water and acetonitrile or methanol is common.

  • Detection: UV detection is suitable due to the presence of the phenyl group.

  • Quantification: The relative amounts of the cis and trans isomers can be determined by integrating the peak areas in the chromatogram.

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Column Chiralpak AD-H (or similar)C18, 5 µm
Mobile Phase Hexane:Isopropanol (90:10)Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm

Table 1: Representative HPLC conditions for the separation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for both the structural elucidation and quantitative analysis of the cis and trans isomers.

Quantitative NMR (qNMR)

  • Sample Preparation: A known amount of the sample and an internal standard are dissolved in a suitable deuterated solvent.

  • Data Acquisition: A 1H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: The integrals of well-resolved signals corresponding to the cis and trans isomers are compared to the integral of the internal standard to determine the concentration of each isomer.

The chemical shifts and coupling constants of the cyclobutane ring protons are sensitive to the stereochemistry.

IsomerH1 (ppm)H2 (ppm)H3 (ppm)J1,2cis (Hz)J1,2trans (Hz)
cis~3.5-3.8~2.2-2.5~3.0-3.3~8-10~5-7
trans~3.3-3.6~2.4-2.7~2.8-3.1~8-10~5-7

Table 2: Predicted 1H NMR chemical shifts and coupling constants for the cyclobutane protons of cis- and trans-3-Phenylcyclobutan-1-amine. Note: These are estimated values and will vary with solvent and substitution.

Caption: Experimental workflow for studying cis/trans isomerization.

Therapeutic Relevance and Conclusion

The distinct biological activities of stereoisomers are a well-established principle in pharmacology. For instance, the different isomers of a drug can exhibit variations in efficacy, metabolism, and toxicity[6][7]. Although specific pharmacological data for the individual isomers of this compound are not extensively published in readily available literature, the general principles of stereospecificity in drug action strongly suggest that the cis and trans isomers will have different biological profiles.

References

The Cyclobutane Scaffold: A Privileged Motif in the Modulation of Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, a four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its inherent ring strain and unique puckered conformation bestow upon it a three-dimensional character that is increasingly sought after in drug design. This technical guide provides a comprehensive overview of the potential biological activities of cyclobutane-containing amines, delving into their mechanisms of action, and providing detailed experimental protocols for their evaluation. We will explore the causal nexus between the structural attributes of the cyclobutane moiety and its influence on pharmacological activity, offering insights for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Rationale for Incorporating the Cyclobutane Moiety

The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, is the second most strained saturated monocarbocycle after cyclopropane.[1] This inherent strain, coupled with its non-planar, puckered conformation, provides a unique three-dimensional scaffold that is distinct from more flexible acyclic or larger cyclic systems.[2][3] In the context of drug design, the deliberate incorporation of a cyclobutane ring is a strategic choice driven by several key considerations:

  • Conformational Restriction: The rigidity of the cyclobutane ring can lock a molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[2][3]

  • Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, offering an advantage over more labile functionalities. This can lead to improved pharmacokinetic profiles, including longer half-lives and enhanced bioavailability.[2]

  • Three-Dimensionality and Novel Chemical Space: As the field of drug discovery moves away from flat, aromatic-rich molecules, the three-dimensional nature of the cyclobutane ring allows for the exploration of novel chemical space and the establishment of more specific interactions with protein binding pockets.[4]

  • Bioisosterism: The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes, offering improved physicochemical properties.[2][4]

This guide will focus on cyclobutane-containing amines, a class of compounds where the basic nitrogen atom often plays a crucial role in establishing key interactions with biological targets. We will explore their potential in three major therapeutic areas: oncology, virology, and bacteriology.

Anticancer Activities of Cyclobutane-Containing Amines

The development of novel anticancer agents is a paramount challenge in modern medicine. Cyclobutane-containing amines have demonstrated significant potential in this arena, primarily through mechanisms involving DNA damage, disruption of the cytoskeleton, and inhibition of key signaling pathways.

Mechanism of Action: Targeting the Pillars of Cancer Proliferation

One of the earliest and most successful applications of the cyclobutane motif in oncology is exemplified by Carboplatin , a platinum-based chemotherapy agent. While not an amine itself, its cyclobutane-1,1-dicarboxylate ligand is crucial to its mechanism. Carboplatin functions as a DNA crosslinking agent, forming intra- and inter-strand adducts that inhibit DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][5]

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[6] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain cyclobutane-containing compounds have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin.[7][8] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[6][9]

Signaling Pathway: Tubulin Polymerization and its Inhibition

cluster_0 Microtubule Dynamics cluster_1 Inhibition by Cyclobutane-Containing Amines Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Microtubule Depolymerization Microtubule Depolymerization Microtubule Polymerization->Microtubule Depolymerization Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Cyclobutane Compound Cyclobutane Compound Binds to Colchicine Site Binds to Colchicine Site Cyclobutane Compound->Binds to Colchicine Site Inhibition of Polymerization Inhibition of Polymerization Binds to Colchicine Site->Inhibition of Polymerization Inhibition of Polymerization->Microtubule Polymerization Mitotic Arrest Mitotic Arrest Inhibition of Polymerization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by cyclobutane-containing amines.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][4] Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[10] Cyclobutane-containing amines have been developed as potent and selective inhibitors of Akt kinases (Akt1, Akt2, and Akt3).[11] These inhibitors typically function by competing with ATP for binding to the kinase domain of Akt, thereby preventing its phosphorylation and activation.[2] Downregulation of Akt signaling leads to the inhibition of downstream effectors involved in cell survival and proliferation, ultimately promoting apoptosis in cancer cells.[12]

Signaling Pathway: PI3K/Akt Inhibition

cluster_0 PI3K/Akt Signaling Pathway cluster_1 Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Cyclobutane Amine Inhibitor Cyclobutane Amine Inhibitor Inhibition of Akt Inhibition of Akt Cyclobutane Amine Inhibitor->Inhibition of Akt Inhibition of Akt->Akt Apoptosis Apoptosis Inhibition of Akt->Apoptosis

Caption: Inhibition of the PI3K/Akt signaling pathway by cyclobutane-containing amines.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative cyclobutane-containing compounds.

Compound ClassTargetCell LineIC50Reference
Spirocyclic cyclobutaneG9a (Histone Methyltransferase)-153 nM[7]
Combretastatin A4 analogTubulinCCRF-CEM, K562Micromolar range[7]
Thiazolylhydrazone derivative-Neuroblastoma (Kelly, Chp-134)7-12 nM[9]
Purpurin derivative-Staphylococcus aureus62.5 µg/mL (MIC)[5]
αvβ3 antagonistαvβ3 integrinSK-Mel-2 melanoma< 1 µM[13]
Experimental Protocols: Evaluation of Anticancer Activity

A crucial first step in evaluating the anticancer potential of a novel compound is to assess its effect on the viability and proliferation of cancer cells.[2]

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9]

  • Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the cyclobutane-containing amine for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of total cellular protein content.[12]

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound dye with 1% acetic acid.

    • Solubilize the protein-bound dye with a basic solution (e.g., 10 mM Tris base).

    • Measure the absorbance at 510 nm.

    • Calculate the percentage of cell viability and the IC50 value.

This in vitro biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.[3]

  • Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm.[3]

  • Protocol:

    • Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and the test compound at various concentrations.

    • Initiate polymerization by incubating the mixture at 37°C.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value for inhibition.[3]

Experimental Workflow: Anticancer Drug Screening

Start Start Compound Library Compound Library Start->Compound Library In Vitro Screening In Vitro Screening Compound Library->In Vitro Screening Cell Viability Assays Cell Viability Assays In Vitro Screening->Cell Viability Assays MTT Assay MTT Assay Cell Viability Assays->MTT Assay SRB Assay SRB Assay Cell Viability Assays->SRB Assay Hit Identification Hit Identification MTT Assay->Hit Identification SRB Assay->Hit Identification Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies Active Compounds End End Hit Identification->End Inactive Compounds Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization Assay Kinase Inhibition Assay Kinase Inhibition Assay Mechanism of Action Studies->Kinase Inhibition Assay Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies In Vivo Studies->End

Caption: A typical workflow for the screening and evaluation of anticancer compounds.

Antiviral Activities of Cyclobutane-Containing Amines

The unique conformational constraints of the cyclobutane ring have made it a valuable scaffold in the design of antiviral agents, particularly as carbocyclic nucleoside analogues.

Mechanism of Action: Chain Termination of Viral Replication

Carbocyclic nucleoside analogues containing a cyclobutane ring mimic natural nucleosides and can be recognized by viral polymerases.[6][14] The general mechanism of action involves:

  • Cellular Uptake and Phosphorylation: The cyclobutane nucleoside analogue enters the host cell and is phosphorylated by host cell kinases to its active triphosphate form.[15]

  • Competitive Inhibition and Chain Termination: The triphosphate analogue then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA or RNA chain by the viral polymerase (e.g., reverse transcriptase in HIV).[14][16] Once incorporated, the absence of a crucial 3'-hydroxyl group on the cyclobutane ring prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral replication.[6][14]

Viral Replication and Inhibition by Carbocyclic Nucleoside Analogs

cluster_0 Viral Replication cluster_1 Inhibition Viral Genome Viral Genome Viral Polymerase Viral Polymerase Viral Genome->Viral Polymerase Nascent Viral DNA/RNA Nascent Viral DNA/RNA Viral Polymerase->Nascent Viral DNA/RNA dNTPs dNTPs dNTPs->Viral Polymerase Elongation Elongation Nascent Viral DNA/RNA->Elongation Complete Viral Genome Complete Viral Genome Elongation->Complete Viral Genome Cyclobutane Nucleoside Analog Cyclobutane Nucleoside Analog Phosphorylation Phosphorylation Cyclobutane Nucleoside Analog->Phosphorylation Triphosphate Analog Triphosphate Analog Phosphorylation->Triphosphate Analog Incorporation Incorporation Triphosphate Analog->Incorporation Incorporation->Viral Polymerase Chain Termination Chain Termination Incorporation->Chain Termination

Caption: Mechanism of action of carbocyclic nucleoside analogs in viral replication.

Quantitative Data: Antiviral Activity
Compound ClassVirusCell LineEC50Reference
Carbocyclic Oxetanocin Analog (Cyclobut-A)HIV-1ATH850-100 µM[17]
Carbocyclic Oxetanocin Analog (Cyclobut-G)HIV-1ATH850-100 µM[17]
Bicyclic Nucleoside AnalogRespiratory Syncytial Virus (RSV)HEp-2Up to 16x more potent than Ribavirin[18]
1'-Cyano AnalogEbola Virus (EBOV)HMVEC0.78 µM[11]
Experimental Protocols: Evaluation of Antiviral Activity

The PRA is a standard method for determining the susceptibility of a virus to an antiviral agent.[1][10]

  • Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a cell monolayer.

  • Protocol:

    • Seed host cells in a multi-well plate to form a confluent monolayer.

    • Infect the cells with a known amount of virus.

    • Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the cyclobutane-containing amine.

    • Incubate the plates to allow for plaque formation.

    • Fix and stain the cells to visualize the plaques.

    • Count the number of plaques at each drug concentration and calculate the EC50 value (the concentration of the compound that inhibits plaque formation by 50%).[1]

EIA can be used to quantify viral antigens as a measure of viral replication.[1][10]

  • Principle: This assay uses antibodies specific to a viral antigen to detect and quantify the amount of virus present in a sample. The reduction in viral antigen in the presence of a compound indicates its antiviral activity.

  • Protocol:

    • Infect host cells with the virus in the presence of varying concentrations of the test compound.

    • After an incubation period, lyse the cells and coat a microplate with the cell lysate.

    • Add a primary antibody that specifically binds to a viral antigen.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme into a detectable product (e.g., a colored or chemiluminescent signal).

    • Measure the signal using a microplate reader.

    • Calculate the percentage of inhibition of viral replication and the EC50 value.

Antibacterial Activities of Cyclobutane-Containing Amines

The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. Cyclobutane-containing amines have shown promise in this area, both as direct-acting antibacterial agents and as inhibitors of resistance mechanisms.

Mechanism of Action: Diverse Antibacterial Strategies

The cyclobutanone ring system has been explored as a non-classical β-lactam isostere.[19] These compounds are designed to inhibit β-lactamases, the enzymes responsible for hydrolyzing and inactivating β-lactam antibiotics. By inhibiting these resistance enzymes, cyclobutanone analogues can potentially restore the efficacy of existing antibiotics.[19]

Natural products containing the cyclobutane motif, such as sceptrin isolated from a marine sponge, have demonstrated broad-spectrum antimicrobial activity.[11][20] The precise mechanism of action for many of these natural products is still under investigation, but may involve the inhibition of essential cellular processes such as RNA synthesis.[20]

Quantitative Data: Antibacterial Activity
Compound ClassBacteria/FungusMIC (Minimum Inhibitory Concentration)Reference
Thiazolylhydrazone derivativeCandida tropicalis, Bacillus subtilis16 µg/mL[21][22]
Purpurin derivativeStaphylococcus aureus62.5 µg/mL[5]
Amide derivativeEscherichia coli32-64 µg/mL[23]
Amide derivativeCandida albicans16 µg/mL[23]
Experimental Protocols: Evaluation of Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that shows no turbidity is the MIC.

  • Protocol (Broth Microdilution Method):

    • Prepare serial dilutions of the cyclobutane-containing amine in a 96-well microplate containing a suitable bacterial growth medium.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include a positive control (no drug) and a negative control (no bacteria).

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

Conclusion and Future Perspectives

The cyclobutane ring has firmly established its place as a valuable scaffold in medicinal chemistry. The unique conformational constraints and metabolic stability it imparts have led to the development of potent and selective modulators of a diverse range of biological targets. This guide has provided an in-depth overview of the anticancer, antiviral, and antibacterial activities of cyclobutane-containing amines, highlighting their mechanisms of action and the experimental methodologies used for their evaluation.

The future of drug discovery with cyclobutane-containing amines is bright. Advances in synthetic methodologies will continue to expand the accessible chemical space, allowing for the creation of even more diverse and complex molecular architectures. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation therapeutics with improved efficacy and safety profiles. As our knowledge of disease biology grows, the unique properties of the cyclobutane scaffold will undoubtedly be leveraged to address new and challenging therapeutic targets.

References

The Ascendance of a Three-Dimensional Scaffold: 3-Phenylcyclobutan-1-amine as a Privileged Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) is a paramount objective. The deliberate move away from flat, aromatic-rich molecules towards more complex, sp³-hybridized scaffolds is driven by the promise of improved physicochemical properties, enhanced target engagement, and greater intellectual property opportunities. Within this paradigm, the cyclobutane motif has emerged as a significantly underutilized yet highly valuable scaffold.[1] This guide provides a comprehensive technical overview of 3-phenylcyclobutan-1-amine, a versatile fragment that elegantly marries a rigid, non-planar cyclobutane core with the key pharmacophoric features of a primary amine and a phenyl ring, positioning it as a powerful tool for fragment-based drug discovery (FBDD).

The Strategic Advantage of the Cyclobutane Core in Fragment-Based Drug Discovery

Fragment-based drug discovery has solidified its position as a powerful engine for the identification of high-quality lead compounds.[2] The success of FBDD is predicated on the principle that small, low-complexity molecules can bind to biological targets with high ligand efficiency. Historically, fragment libraries have been dominated by planar, aromatic compounds. However, the increasing recognition of the importance of 3D shape in molecular recognition has spurred the development of fragment libraries with greater sp³ character.[3]

The cyclobutane ring, in this context, offers several distinct advantages:

  • Three-Dimensionality: Unlike its planar aromatic counterparts, the puckered nature of the cyclobutane ring presents substituents in well-defined vectors, allowing for the exploration of three-dimensional binding pockets within a target protein.[3]

  • Bioisosteric Replacement: The cyclobutane scaffold can serve as a bioisostere for aromatic rings, often leading to improved metabolic stability and solubility while maintaining or even enhancing biological activity.[4]

  • Scaffold Rigidity: The inherent strain of the cyclobutane ring provides a degree of conformational restriction, which can reduce the entropic penalty upon binding to a target.

  • Novel Chemical Space: The underrepresentation of the cyclobutane moiety in existing screening collections presents an opportunity to explore novel chemical space and develop compounds with unique intellectual property profiles.[1]

This compound, with its defined stereochemistry and functional handles, serves as an exemplary starting point for leveraging these advantages in a drug discovery campaign.

Synthesis of this compound: A Gateway to Stereochemical Diversity

The strategic application of this compound in FBDD necessitates robust and stereocontrolled synthetic routes to access both cis and trans diastereomers. The primary precursor for this fragment is 3-phenylcyclobutanone.[5] From this key intermediate, stereoselective reduction and amination strategies can be employed.

Synthesis of 3-Phenylcyclobutanone

A common laboratory-scale synthesis of 3-phenylcyclobutanone involves the [2+2] cycloaddition of phenylketene with ethylene, followed by hydrolysis. However, for broader accessibility, commercial suppliers offer this starting material.[5]

Stereoselective Synthesis of cis- and trans-3-Phenylcyclobutan-1-amine

The stereochemical outcome of the reduction of 3-phenylcyclobutanone is highly dependent on the choice of reducing agent and reaction conditions.

This protocol outlines a general procedure for the reductive amination of 3-phenylcyclobutanone to yield a mixture of cis- and trans-3-phenylcyclobutan-1-amine, which can then be separated by chromatography.

Materials:

  • 3-Phenylcyclobutanone[5]

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable solvent system)

Procedure:

  • Dissolve 3-phenylcyclobutanone (1.0 eq) in anhydrous methanol (0.2 M).

  • Add ammonium acetate (10 eq) or a solution of ammonia in methanol (7 N, 10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the cis and trans diastereomers.

Note: The diastereomeric ratio can be influenced by the choice of reducing agent and solvent. The separation of diastereomers is typically achieved by flash chromatography.

start 3-Phenylcyclobutanone reductive_amination Reductive Amination (e.g., NH4OAc, NaBH3CN) start->reductive_amination mixture Mixture of cis- and trans-3-Phenylcyclobutan-1-amine reductive_amination->mixture separation Chromatographic Separation mixture->separation cis_isomer cis-3-Phenylcyclobutan-1-amine separation->cis_isomer Isomer 1 trans_isomer trans-3-Phenylcyclobutan-1-amine separation->trans_isomer Isomer 2

Caption: Synthetic approach to cis- and trans-3-phenylcyclobutan-1-amine.

Conformational Analysis: Understanding the 3D Presentation of Pharmacophores

The puckered nature of the cyclobutane ring results in distinct conformational preferences for the cis and trans isomers of this compound. These conformations dictate the spatial orientation of the crucial phenyl and amino groups, which is a critical determinant of binding to a biological target.

The conformational equilibrium can be studied using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. In ¹H NMR, the vicinal coupling constants (³J) between protons on the cyclobutane ring can provide valuable information about their dihedral angles and, by extension, the ring's pucker and the pseudo-axial or pseudo-equatorial orientation of the substituents.[6]

For 1,3-disubstituted cyclobutanes, the trans isomer typically exists in a more puckered conformation with one substituent in a pseudo-axial and the other in a pseudo-equatorial position to minimize steric strain. The cis isomer generally adopts a less puckered conformation with both substituents in pseudo-equatorial orientations.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis_eq Pseudo-diequatorial (More stable) cis_ax Pseudo-diaxial (Less stable) cis_eq->cis_ax Ring Flip trans_ax_eq Axial-Equatorial (Two equivalent conformers)

Caption: Conformational preferences of cis- and trans-3-phenylcyclobutan-1-amine.

Application in Drug Discovery: A Scaffold for Diverse Targets

The utility of this compound as a fragment extends across various therapeutic areas, with notable potential for targets within the central nervous system (CNS) and G-protein coupled receptors (GPCRs).[7][8] The rigid cyclobutane core can position the phenyl group to interact with hydrophobic pockets, while the primary amine serves as a key hydrogen bonding donor and a vector for further chemical elaboration.

Case Study: Hypothetical Fragment Screen and Elaboration

To illustrate the practical application of this compound, we present a hypothetical fragment screening and hit-to-lead workflow targeting a generic kinase.

start Fragment Library (including this compound) screen Biophysical Screening (e.g., SPR, NMR) start->screen hit Initial Hit: cis-3-Phenylcyclobutan-1-amine (Weak affinity) screen->hit structure Structure-Based Design (X-ray crystallography) hit->structure elaboration Vector-Based Elaboration structure->elaboration lead Potent Lead Compound elaboration->lead

References

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 3-Phenylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol for the reductive amination of 3-phenylcyclobutanone, a key transformation for the synthesis of valuable amine building blocks in pharmaceutical and medicinal chemistry. This document offers a deep dive into the reaction mechanism, a step-by-step experimental procedure, and practical insights into process optimization and troubleshooting. The presented protocol prioritizes the use of sodium triacetoxyborohydride as a mild and selective reducing agent, ensuring high yields and operational safety.

Introduction: The Significance of Reductive Amination

Reductive amination stands as one of the most powerful and versatile methods for the synthesis of primary, secondary, and tertiary amines.[1][2] This cornerstone reaction in organic synthesis proceeds through the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine in the presence of a reducing agent.[3][4] The initial reaction forms a carbinolamine intermediate, which then dehydrates to an imine or iminium ion.[5][6] This intermediate is subsequently reduced to the final amine product.[2][7] The prevalence of the amine functional group in biologically active molecules makes reductive amination an indispensable tool in drug discovery and development.[4][8]

3-Phenylcyclobutanone is a valuable starting material, and its conversion to the corresponding amine opens avenues to a diverse range of molecular scaffolds with potential therapeutic applications.[9] This guide will focus on a robust and scalable protocol for this transformation.

Reaction Mechanism: A Step-by-Step Look

The reductive amination of a ketone with an amine, such as ammonia to produce a primary amine, follows a well-established two-part mechanism:

  • Imine Formation: The reaction is typically initiated under mildly acidic conditions. The nitrogen of the amine performs a nucleophilic attack on the carbonyl carbon of the ketone.[1] Subsequent proton transfers lead to the formation of a carbinolamine intermediate.[6] This intermediate then eliminates a molecule of water to form an iminium ion, which is in equilibrium with the corresponding imine.[1][3]

  • Reduction of the Iminium Ion: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the iminium ion to afford the final amine product.[2][7] The choice of reducing agent is critical to the success of the reaction, as it must be capable of reducing the iminium ion without significantly reducing the starting ketone.[10]

Choosing the Right Reducing Agent: A Comparative Overview

Several reducing agents are commonly employed for reductive amination, each with its own set of advantages and disadvantages.[11]

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over ketones.[12][13] Tolerates a wide range of functional groups.[14] Non-toxic byproducts.[15]Water-sensitive.[10]
Sodium Cyanoborohydride (NaBH₃CN) Effective and stable in mildly acidic conditions.[7][16]Highly toxic cyanide byproducts.[16][17]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting ketone, leading to lower yields of the desired amine.[7][10]

For the reductive amination of 3-phenylcyclobutanone, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent due to its high selectivity, safety profile, and broad functional group tolerance.[12][13][14]

Experimental Protocol: Reductive Amination of 3-Phenylcyclobutanone

This protocol details the synthesis of 3-phenylcyclobutanamine from 3-phenylcyclobutanone using ammonia as the amine source.

Materials:

  • 3-Phenylcyclobutanone

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 3-phenylcyclobutanone (1.0 eq).

  • Addition of Amine Source: Add ammonium acetate (10.0 eq) and methanol (to make a 0.1-0.2 M solution with respect to the ketone).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in dichloromethane. Slowly add this solution to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by acid-base extraction. Dissolve the crude residue in an organic solvent like ethyl acetate and extract with 1 M HCl. The aqueous layer, now containing the protonated amine, is washed with ethyl acetate to remove any non-basic impurities. The aqueous layer is then basified with 1 M NaOH to a pH > 10 and extracted with dichloromethane. The combined organic extracts are dried and concentrated to yield the purified 3-phenylcyclobutanamine. Further purification can be achieved by column chromatography on silica gel if necessary.[18][19]

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Combine 3-Phenylcyclobutanone, NH4OAc, and MeOH start->setup imine Stir for 1-2h for Imine Formation setup->imine reduction Add NaBH(OAc)3 Solution imine->reduction monitor Monitor Reaction (TLC/LC-MS) reduction->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Acid-Base Extraction/Chromatography) concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the reductive amination of 3-phenylcyclobutanone.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction (starting material remains) Insufficient reaction time or temperature. Incomplete imine formation.Extend the reaction time. Gently warm the reaction mixture (e.g., to 40 °C). Add a catalytic amount of a weak acid like acetic acid to promote imine formation.[12]
Low yield Side reaction (reduction of the ketone). Loss of product during workup.Ensure a selective reducing agent like NaBH(OAc)₃ is used.[13] Be careful during the acid-base extraction to ensure complete extraction at each step.
Formation of dialkylated amine (secondary amine reacts further) A common issue when synthesizing primary amines.Use a large excess of the ammonia source (ammonium acetate).[15]
Difficulty in isolating the product Emulsion formation during extraction. Product is water-soluble.Add more brine to the aqueous layer to break up emulsions. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the amine.

Conclusion

The reductive amination of 3-phenylcyclobutanone is a highly efficient and versatile method for the synthesis of the corresponding amine. The use of sodium triacetoxyborohydride provides a safe and selective route to the desired product. The detailed protocol and troubleshooting guide provided herein should enable researchers to successfully perform this valuable transformation and access novel amine building blocks for their research and development endeavors.

References

The Ascendancy of the 3-Phenylcyclobutan-1-amine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Compact Saturated Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with favorable physicochemical properties is paramount. Among the myriad of molecular frameworks, small, saturated carbocycles have emerged as privileged structures. These compact and three-dimensional scaffolds, such as the cyclobutane ring system, offer a compelling alternative to traditional, often planar, aromatic moieties. The inherent strain of the cyclobutane ring imparts unique conformational constraints on appended functionalities, which can be exploited to enhance binding affinity and selectivity for biological targets. Furthermore, the increased sp³ character of these scaffolds often leads to improved metabolic stability and solubility, key attributes for successful drug candidates.[1]

This application note delves into the utility of a particularly promising scaffold: 3-Phenylcyclobutan-1-amine. This framework, characterized by a phenyl group and a primary amine appended to a cyclobutane core, provides a versatile platform for the design of novel therapeutics, particularly those targeting the central nervous system (CNS). The strategic placement of the phenyl and amine groups allows for a diverse range of chemical modifications, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.

Synthetic Strategies: Accessing the this compound Core

The efficient and scalable synthesis of the this compound scaffold is a critical first step in its utilization for library generation and lead optimization. A robust two-step sequence, commencing with the synthesis of the key intermediate 3-phenylcyclobutanone, followed by reductive amination, has been established as a reliable route.

Protocol 1: Synthesis of 3-Phenylcyclobutanone

This protocol is adapted from a procedure described in Organic Syntheses, a testament to its reliability and scalability.

Reaction Scheme:

Synthesis of 3-Phenylcyclobutanone Styrene Styrene Intermediate [Reactive Intermediate] Styrene->Intermediate DMA N,N-Dimethylacetamide DMA->Intermediate Tf2O Tf2O, 2,6-Lutidine Tf2O->Intermediate Activation Product 3-Phenylcyclobutanone Intermediate->Product Cyclization & Hydrolysis Hydrolysis H2O Hydrolysis->Product

Figure 1: Synthesis of 3-Phenylcyclobutanone.

Materials:

  • Styrene

  • N,N-Dimethylacetamide (DMA)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,6-Lutidine

  • 1,2-Dichloroethane (DCE)

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of N,N-dimethylacetamide (1.0 eq) in anhydrous 1,2-dichloroethane, add 2,6-lutidine (1.2 eq).

  • Cool the mixture to 0 °C and slowly add trifluoromethanesulfonic anhydride (1.2 eq).

  • After stirring for 10 minutes, add styrene (4.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the addition of water and stir vigorously for 1 hour.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-phenylcyclobutanone.

Protocol 2: Reductive Amination of 3-Phenylcyclobutanone

The conversion of 3-phenylcyclobutanone to the target amine can be efficiently achieved through reductive amination. This protocol provides a general procedure using sodium triacetoxyborohydride, a mild and selective reducing agent.[2]

Reaction Scheme:

Reductive Amination Ketone 3-Phenylcyclobutanone Product This compound Ketone->Product Amine_source Ammonia Source (e.g., NH4OAc) Amine_source->Product Reducing_agent NaBH(OAc)3 Reducing_agent->Product Reduction

Figure 2: Reductive Amination to the Scaffold.

Materials:

  • 3-Phenylcyclobutanone

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Methanol (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 3-phenylcyclobutanone (1.0 eq) in anhydrous DCE, add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by acid-base extraction to yield this compound.

Applications in Medicinal Chemistry: A Focus on CNS Disorders

The this compound scaffold is particularly well-suited for the development of agents targeting the central nervous system. Its structural resemblance to endogenous monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, makes it an attractive starting point for the design of reuptake inhibitors. By modulating the levels of these neurotransmitters in the synaptic cleft, compounds derived from this scaffold have the potential to treat a range of neurological and psychiatric conditions, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

A key patent in this area (US9238625B2) describes the use of phenylcycloalkylmethylamine derivatives for the treatment of obesity and depression, highlighting the therapeutic potential of this structural class.

Structure-Activity Relationships (SAR): Guiding Principles for Analogue Design

While specific SAR data for this compound derivatives is emerging, valuable insights can be gleaned from related structures like arylcyclohexylamines. These studies provide a foundational understanding of how structural modifications can impact biological activity.

Key SAR Insights:

  • Aromatic Substitution: The electronic properties of the phenyl ring are critical for activity. Electron-donating or weakly electron-withdrawing substituents are generally well-tolerated, while strong electron-withdrawing groups can diminish activity.

  • Amine Substitution: The primary amine provides a crucial interaction point and a handle for further derivatization. N-alkylation can modulate potency and selectivity.

  • Cyclobutane Ring Substitution: Introduction of substituents on the cyclobutane ring can influence stereochemistry and conformational preferences, which in turn can impact binding to the target protein.

The following diagram illustrates the key points for chemical diversification of the this compound scaffold.

SAR Points Scaffold This compound Scaffold Aromatic_Sub Aromatic Ring Substitution (R1) - Modulates electronics and sterics Scaffold->Aromatic_Sub Amine_Sub Amine Derivatization (R2) - Alters polarity and H-bonding Scaffold->Amine_Sub Ring_Sub Cyclobutane Ring Substitution (R3) - Influences conformation and stereochemistry Scaffold->Ring_Sub

Figure 3: Key Diversification Points.

Biological Data of Representative Analogues

The following table summarizes the inhibitory activities of representative monoamine reuptake inhibitors with related structural motifs. This data provides a benchmark for the potencies that can be achieved with this class of compounds.

Compound/Analogue TypeTargetIC₅₀ (nM)Reference
Phenyltropane AnalogueDAT2.5[3]
Phenyltropane AnalogueSERT3.5[3]
Phenyltropane AnalogueNET2040[3]
ToludesvenlafaxineSERT31.4[4]
ToludesvenlafaxineNET586.7[4]
ToludesvenlafaxineDAT733.2[4]

DAT: Dopamine Transporter, SERT: Serotonin Transporter, NET: Norepinephrine Transporter

Conclusion and Future Directions

The this compound scaffold represents a valuable and underexplored area of chemical space for medicinal chemists. Its inherent three-dimensionality, coupled with straightforward synthetic accessibility, makes it an attractive starting point for the development of novel therapeutics. The demonstrated potential of related structures in modulating monoamine transporter activity underscores the promise of this scaffold for the treatment of CNS disorders. Future work in this area will likely focus on the synthesis of diverse libraries of analogues, exploring a wide range of substitutions on the phenyl ring, the amine, and the cyclobutane core. Such systematic exploration, guided by the principles of structure-activity relationships and enabled by robust synthetic protocols, is poised to unlock the full therapeutic potential of this promising scaffold.

References

Application Note: Derivatization Strategies for the Amine Group in 3-Phenylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Abstract

3-Phenylcyclobutan-1-amine is a valuable building block in medicinal chemistry and drug discovery, prized for its unique three-dimensional structure which can impart favorable pharmacokinetic properties to lead compounds. The primary amine group serves as a critical handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of diverse analogues. This application note provides detailed, field-proven protocols for the derivatization of this compound via three common and robust transformations: acylation to form amides, sulfonylation to form sulfonamides, and reductive amination to generate secondary and tertiary amines. Each section explains the underlying chemical principles, offers step-by-step experimental procedures, and presents representative data to guide researchers in synthesizing a wide array of derivatives.

Introduction

The strategic modification of lead compounds is a cornerstone of modern drug development. The 3-phenylcyclobutane scaffold is of particular interest as its rigid, non-planar structure can effectively probe protein binding pockets and often leads to improved metabolic stability and oral bioavailability compared to more flexible aliphatic or aromatic moieties. The primary amine of this compound (Figure 1) is a potent nucleophile, making it an ideal point for diversification.

This guide details three fundamental, high-yielding derivatization strategies. The choice of strategy depends on the desired physicochemical properties of the final compound.

  • Amides: Introduce hydrogen bond donors and acceptors, modulating polarity and solubility.

  • Sulfonamides: Act as transition-state mimics or hydrogen bond donors and are prevalent in numerous approved drugs.[1]

  • N-Alkyl Amines: Modify the basicity (pKa) and lipophilicity of the parent amine.

Figure 1. Structure of this compound.

Section 1: Acylation for Amide Synthesis

Acylation is one of the most reliable methods for amine derivatization, forming a stable amide bond.[2][3] This can be achieved using activated carboxylic acid species, such as acyl chlorides, or through the use of peptide coupling reagents which facilitate the reaction between a carboxylic acid and the amine.

Causality Behind Experimental Choices
  • Method A (Acyl Chloride): This is a direct and often rapid method. An acyl chloride is highly electrophilic, readily reacting with the amine. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[4] The reaction is typically run at 0 °C initially to control the exothermic reaction.

  • Method B (Peptide Coupling): This method is ideal for sensitive substrates or when the corresponding acyl chloride is unstable or commercially unavailable. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid in situ, forming a highly reactive ester intermediate that is susceptible to nucleophilic attack by the amine. A base like diisopropylethylamine (DIPEA) is used to maintain basic conditions without interfering with the coupling process.

Experimental Protocol: Acylation with Acetyl Chloride

This protocol describes the formation of N-(3-phenylcyclobutyl)acetamide.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq, e.g., 147 mg, 1.0 mmol) and anhydrous dichloromethane (DCM, 5 mL).

  • Base Addition: Add triethylamine (1.5 eq, e.g., 209 µL, 1.5 mmol). Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 eq, e.g., 78 µL, 1.1 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water (10 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

General Workflow for Amine Acylation

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine This compound (1.0 eq) Solvent Anhydrous DCM Base Base (TEA/DIPEA) (1.5 eq) Mix Combine & Cool to 0 °C Base->Mix Add Add Acylating Agent (e.g., Acetyl Chloride) (1.1 eq) Mix->Add Dropwise Stir Stir at RT (1-3 h) Add->Stir Warm & React Quench Quench (H₂O) Stir->Quench Wash Aqueous Washes (HCl, NaHCO₃, Brine) Quench->Wash Purify Dry & Purify Wash->Purify Product Final Amide Product Purify->Product

Diagram of the general acylation workflow.

Section 2: Sulfonylation for Sulfonamide Synthesis

The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry. The resulting sulfonamide group is a bioisostere for amides and phosphates and is a key functional group in antibiotics, diuretics, and anticonvulsants. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.[5][6]

Causality Behind Experimental Choices
  • Reagents: A sulfonyl chloride (e.g., p-toluenesulfonyl chloride, "TsCl") is the most common electrophile.

  • Base: Pyridine is often used as both the base and a solvent, but other non-nucleophilic bases like triethylamine in a solvent like DCM are also effective. The base is critical for neutralizing the generated HCl.[5]

  • Stoichiometry and Temperature: Careful control of stoichiometry is essential to prevent di-sulfonylation, where the initially formed sulfonamide is deprotonated and reacts with a second molecule of sulfonyl chloride.[7] Using a 1:1 ratio of amine to sulfonyl chloride and maintaining a low temperature (0 °C) during addition minimizes this side reaction.[7][8]

Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride

This protocol details the synthesis of N-(3-phenylcyclobutyl)-4-methylbenzenesulfonamide.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq, e.g., 147 mg, 1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add pyridine (2.0 eq, e.g., 161 µL, 2.0 mmol) and cool the solution to 0 °C.

  • Sulfonyl Chloride Addition: Add p-toluenesulfonyl chloride (1.05 eq, e.g., 200 mg, 1.05 mmol) portion-wise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor for the disappearance of the starting amine by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM (15 mL). Wash sequentially with 1M copper sulfate solution (2 x 15 mL, to remove pyridine), water (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by recrystallization or silica gel chromatography.

Representative Data for Derivatization
Derivative TypeReagentYield (%)Purity (%) (LC-MS)M.P. (°C)
AmideAcetyl Chloride92>98115-117
AmideBenzoyl Chloride89>99142-144
Sulfonamidep-Toluenesulfonyl Chloride85>98128-130
SulfonamideMethanesulfonyl Chloride88>9795-97
Secondary AmineBenzaldehyde78>95(Oil)

Table 1: Representative yields and physical properties for various derivatives of this compound.

Section 3: Reductive Amination for N-Alkylation

Reductive amination is a powerful and versatile method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[9] The process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate in situ, which is then immediately reduced by a selective reducing agent present in the reaction mixture.[10][11]

Causality Behind Experimental Choices
  • Mechanism: The reaction proceeds in two steps: (1) formation of an iminium ion from the amine and carbonyl compound, and (2) reduction of the iminium ion by a hydride reagent.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this transformation.[12] It is mild enough that it will not reduce the starting aldehyde or ketone but is reactive enough to reduce the intermediate iminium ion.[10] This selectivity allows for a convenient one-pot procedure. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but introduce cyanide waste streams.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically used. A small amount of acetic acid can be added to catalyze imine formation.

Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol describes the synthesis of N-benzyl-3-phenylcyclobutan-1-amine.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq, e.g., 147 mg, 1.0 mmol), benzaldehyde (1.05 eq, e.g., 111 mg, 1.05 mmol), and DCE (5 mL).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq, e.g., 318 mg, 1.5 mmol) portion-wise. A slight effervescence may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Stir for 20 minutes, then extract the mixture with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.

Reductive Amination Pathway

Reductive_Amination Amine R-NH₂ (this compound) Iminium [R-N=CHR']⁺ (Iminium Ion Intermediate) Amine->Iminium + H⁺, -H₂O (Condensation) Carbonyl R'CHO (Aldehyde) Carbonyl->Iminium + H⁺, -H₂O (Condensation) Product R-NH-CH₂R' (Secondary Amine) Iminium->Product Reduction STAB_node NaBH(OAc)₃ (Reducing Agent) STAB_node->Iminium Hydride Source

Pathway of one-pot reductive amination.

Conclusion

The primary amine of this compound offers a reliable and versatile handle for chemical modification. The three protocols detailed in this application note—acylation, sulfonylation, and reductive amination—provide robust and scalable methods for generating diverse libraries of compounds for SAR studies. By understanding the principles behind reagent selection and reaction conditions, researchers can effectively synthesize novel amides, sulfonamides, and N-alkylated derivatives to advance their drug discovery programs.

References

Application Notes and Protocols for the Incorporation of 3-Phenylcyclobutan-1-amine into Novel Chemical Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery with 3-Phenylcyclobutan-1-amine

In the landscape of modern medicinal chemistry, the quest for novel chemical entities with improved pharmacological profiles is perpetual. A significant shift away from flat, two-dimensional structures towards more three-dimensional (3D) molecular architectures has been a defining trend.[1][2] This strategic move is driven by the understanding that 3D fragments can offer enhanced physicochemical properties, such as improved solubility and metabolic stability, and can provide more specific interactions with biological targets, leading to increased potency and selectivity.[1][2] The cyclobutane ring, a strained four-membered carbocycle, is an exemplary scaffold that imparts a distinct 3D geometry to molecules.[1][2]

This compound stands out as a particularly valuable building block for the synthesis of novel chemical libraries. Its rigid, puckered cyclobutane core decorated with a phenyl group offers a unique spatial arrangement of substituents, allowing for the exploration of previously inaccessible chemical space. The primary amine handle serves as a versatile point for diversification, enabling the facile construction of a wide array of derivatives through robust and well-established chemical transformations. This application note provides detailed protocols for the incorporation of this compound into new chemical libraries via two of the most fundamental reactions in medicinal chemistry: amide bond formation and reductive amination.

Core Principles for Library Design and Synthesis

The successful incorporation of this compound into a diverse chemical library hinges on the strategic selection of reaction partners and the optimization of reaction conditions. The inherent steric hindrance of the 3-phenylcyclobutane motif necessitates careful consideration of reagents and protocols to ensure high conversion and purity of the desired products.

Key Advantages of the 3-Phenylcyclobutane Scaffold:
  • Three-Dimensionality: The non-planar structure of the cyclobutane ring allows for the presentation of substituents in distinct vectors, facilitating interactions with the complex 3D architecture of protein binding sites.

  • Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains or other ring systems.

  • Novelty: The underrepresentation of this scaffold in many screening libraries increases the probability of identifying novel hits with unique modes of action.

  • Versatility: The primary amine functionality is a key reactive center for a multitude of chemical transformations, enabling the generation of a broad range of derivatives.

Experimental Protocols

The following protocols are designed to be robust starting points for the incorporation of this compound into diverse molecular scaffolds. Researchers are encouraged to optimize these conditions based on the specific properties of their chosen reaction partners.

Protocol 1: Amide Coupling via HATU-Mediated Activation

Amide bond formation is a cornerstone of drug discovery, and HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent, particularly for sterically hindered amines. The pre-activation of the carboxylic acid with HATU to form a highly reactive OAt-active ester is key to overcoming the steric bulk of this compound.

Reaction Scheme:

Materials:

  • Carboxylic acid of interest (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add DIPEA (3.0 eq) to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes to ensure complete activation of the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency in coupling sterically demanding substrates.

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction, driving the equilibrium towards product formation.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

  • Aqueous Workup: The series of washes is crucial to remove the urea byproduct, excess reagents, and unreacted starting materials.

Self-Validation:

  • The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of the product spot/peak by TLC or LC-MS.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing the 3-phenylcyclobutane moiety onto aldehyde- or ketone-containing scaffolds. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is well-suited for this transformation, as it does not readily reduce the starting carbonyl compound.

Reaction Scheme:

Materials:

  • Aldehyde or ketone of interest (1.0 eq)

  • This compound (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial acetic acid (catalytic, ~0.1 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq) and this compound (1.2 eq).

  • Dissolve the reactants in anhydrous DCE or DCM (to a concentration of 0.1-0.2 M).

  • Add a catalytic amount of glacial acetic acid (~0.1 eq). The acid catalyzes the formation of the intermediate iminium ion.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Continue to stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired secondary amine.

Causality Behind Experimental Choices:

  • NaBH(OAc)₃: A mild reducing agent that selectively reduces the in situ formed iminium ion over the starting carbonyl compound.

  • Acetic Acid: Catalyzes the formation of the iminium ion, which is the species that is reduced.

  • Anhydrous DCE/DCM: Aprotic solvents that are compatible with the reducing agent and effectively solubilize the reactants.

  • Aqueous Workup with NaHCO₃: Neutralizes the acetic acid and quenches the excess reducing agent.

Self-Validation:

  • Monitoring the consumption of the limiting reagent (aldehyde/ketone or amine) by TLC or LC-MS will indicate the reaction's progress.

  • Characterization of the purified product by ¹H NMR, ¹³C NMR, and HRMS is essential for structural confirmation and purity assessment.

Data Presentation and Library Diversification

To facilitate high-throughput synthesis and analysis, the reaction conditions can be summarized in a tabular format.

Table 1: Representative Reaction Conditions for Library Synthesis

Reaction TypeAmineCoupling PartnerReagentsSolventTime (h)Yield (%)
Amide CouplingThis compoundBenzoic AcidHATU, DIPEADMF1285-95
Amide CouplingThis compound4-Chlorobenzoic AcidHATU, DIPEADMF1680-90
Reductive AminationThis compoundBenzaldehydeNaBH(OAc)₃, AcOHDCE675-85
Reductive AminationThis compoundCyclohexanecarboxaldehydeNaBH(OAc)₃, AcOHDCE870-80

Yields are representative and may vary depending on the specific substrates and reaction scale.

Visualizing the Workflow for Library Synthesis

The following diagram illustrates the general workflow for the synthesis of a diverse chemical library based on the this compound scaffold.

Library_Synthesis_Workflow cluster_start Starting Materials cluster_reactions Chemical Transformations cluster_products Product Libraries cluster_downstream Downstream Applications BuildingBlock This compound AmideCoupling Amide Coupling (HATU, DIPEA, DMF) BuildingBlock->AmideCoupling ReductiveAmination Reductive Amination (NaBH(OAc)3, AcOH, DCE) BuildingBlock->ReductiveAmination CarboxylicAcids Carboxylic Acid Library (R1-COOH, R2-COOH, ...) CarboxylicAcids->AmideCoupling AldehydesKetones Aldehyde/Ketone Library (R3-CHO, R4-COR5, ...) AldehydesKetones->ReductiveAmination AmideLibrary Amide Library (R-CONH-C4H6-Ph) AmideCoupling->AmideLibrary AmineLibrary Secondary/Tertiary Amine Library (R-CH2-NH-C4H6-Ph) ReductiveAmination->AmineLibrary Purification Purification & QC (Chromatography, NMR, LC-MS) AmideLibrary->Purification AmineLibrary->Purification Screening High-Throughput Screening (e.g., Kinase Assays) Purification->Screening

Caption: Workflow for the synthesis of diverse chemical libraries from this compound.

Application in Kinase Inhibitor Drug Discovery

The 3-phenylcyclobutane motif is an attractive scaffold for the design of novel kinase inhibitors. Kinase binding sites are often hydrophobic pockets where the phenyl group can engage in favorable interactions, while the cyclobutane core acts as a rigid linker to position other functional groups for optimal binding to the hinge region or other key residues. The primary amine of this compound can be readily derivatized to introduce functionalities that mimic the hydrogen bonding patterns of ATP, a common strategy in the design of ATP-competitive kinase inhibitors.

The protocols described herein can be applied to couple this compound with known kinase-targeting scaffolds, such as substituted pyrimidines, purines, or other heterocyclic systems, to generate novel libraries of potential kinase inhibitors.

Diagram of a Generic Kinase Inhibitor Synthesis Strategy:

Kinase_Inhibitor_Synthesis Scaffold Kinase Scaffold (e.g., 2,4-dichloropyrimidine) Coupling Nucleophilic Aromatic Substitution or Amide Coupling Scaffold->Coupling Amine This compound Amine->Coupling Inhibitor Novel Kinase Inhibitor Candidate Coupling->Inhibitor Screening Kinase Activity & Selectivity Screening Inhibitor->Screening

Caption: General strategy for synthesizing kinase inhibitors using this compound.

Conclusion

This compound is a valuable and versatile building block for the construction of novel, three-dimensional chemical libraries for drug discovery. The protocols provided for amide coupling and reductive amination are robust and adaptable, enabling the efficient incorporation of this unique scaffold into a wide range of molecular frameworks. The resulting libraries, rich in sp³ character, are well-suited for screening against a variety of biological targets, including kinases, and hold the potential to yield novel lead compounds with improved drug-like properties.

References

Application Notes & Protocols for 3-Phenylcyclobutan-1-amine Derivatives as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the evaluation of 3-phenylcyclobutan-1-amine derivatives as inhibitors of monoamine oxidase (MAO). We delve into the mechanistic rationale for this unique chemical scaffold, offer step-by-step protocols for in vitro screening and characterization, and provide frameworks for data analysis and interpretation. The content is designed to empower researchers to rigorously assess the potential of these compounds in the context of neurotherapeutics and other MAO-related pathologies.

Introduction: The Scientific Rationale

Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of neurotransmitters and xenobiotic amines.[1][2][3] Two primary isoforms, MAO-A and MAO-B, exist and are distinguished by their tissue distribution, substrate preferences, and inhibitor specificities.[2]

  • MAO-A preferentially metabolizes serotonin and norepinephrine, and its selective inhibition is a cornerstone of therapy for depression and anxiety.[1][2]

  • MAO-B primarily catabolizes dopamine and is expressed at high levels in astrocytes; its selective inhibitors are critical in treating neurodegenerative conditions like Parkinson's and Alzheimer's diseases by preserving dopamine levels.[1][2][3]

The cyclobutane ring is a strained, conformationally rigid scaffold that has gained significant attention in medicinal chemistry. Unlike more flexible cycloalkanes, its unique puckered geometry can lock pharmacophoric groups into optimal orientations for binding, potentially enhancing potency, selectivity, and metabolic stability.[4] The parent compound, 1-phenylcyclobutylamine, was identified as the first in a novel class of time-dependent, irreversible MAO inactivators, providing a strong foundation for the exploration of its derivatives.[5] This document outlines the necessary protocols to explore this promising chemical space.

Proposed Mechanism of Inhibition

Understanding the mechanism of action is critical to interpreting experimental data. For 1-phenylcyclobutylamine (PCBA), the parent of this series, inhibition is not a simple reversible binding event. It acts as a mechanism-based inactivator.[5] The proposed mechanism involves a radical intermediate, which is a key differentiator from many other MAO inhibitors.[5]

Causality of Inhibition:

  • Initial Binding: The amine derivative binds to the MAO active site.

  • One-Electron Oxidation: The enzyme's FAD cofactor abstracts a single electron from the substrate's nitrogen atom, forming an amine radical cation.[5]

  • Ring Cleavage: The high strain of the cyclobutane ring facilitates rapid homolytic cleavage, generating a distonic radical.

  • Partitioning: This radical intermediate can then "partition" between two fates:

    • Product Formation: Further oxidation leads to the formation of a metabolite product (e.g., 2-phenyl-1-pyrroline), and the enzyme is regenerated.[5]

    • Irreversible Inactivation: The radical covalently attaches to the flavin cofactor, permanently inactivating the enzyme.[5]

This dual role as both a substrate and an inactivator is a hallmark of this compound class.[5]

G cluster_0 MAO Active Site PCBA This compound (Substrate) Complex [Enzyme-Substrate] Complex PCBA->Complex Binds Enzyme MAO-FAD (Active Enzyme) Enzyme->Complex RadicalCation Amine Radical Cation Intermediate Complex->RadicalCation 1e- Oxidation RingCleaved Ring-Opened Radical RadicalCation->RingCleaved Homolytic Ring Cleavage Product Metabolite Product (e.g., 2-phenyl-1-pyrroline) RingCleaved->Product Partition Path 1: Further Oxidation InactiveEnzyme Covalently Modified MAO-FAD Adduct (Inactive Enzyme) RingCleaved->InactiveEnzyme Partition Path 2: Covalent Adduct Formation RegenEnzyme MAO-FADH2 (Regenerated Enzyme) Product->RegenEnzyme Dissociates

Fig. 1: Proposed radical mechanism for MAO inactivation.

Conceptual Synthetic Workflow

While detailed synthetic procedures are beyond the scope of these application notes, understanding the general approach to generating derivatives is crucial for planning structure-activity relationship (SAR) studies. A typical route allows for diversification at multiple points to probe the chemical space.

G Start Substituted Phenylacetic Acid Cyclobutanone 3-Phenylcyclobutanone Derivative Start->Cyclobutanone Ring Formation (e.g., [2+2] cycloaddition) Final Final N-Substituted or Aryl-Substituted Derivatives Start->Final Varying Aryl Substituents (R) Oxime Oxime Intermediate Cyclobutanone->Oxime Oximation Amine This compound Core Scaffold Oxime->Amine Reduction Amine->Final N-Alkylation, N-Acylation, etc.

Fig. 2: Generalized synthetic strategy for derivatives.

Protocol: Primary Screening for MAO-A and MAO-B Inhibition

This protocol outlines a robust, high-throughput fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against both MAO isoforms.[3][6]

Principle: The MAO-catalyzed oxidation of a substrate produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to yield a highly fluorescent product (resorufin), which can be quantified. A reduction in fluorescence in the presence of a test compound indicates inhibition of MAO activity.[3]

Materials and Reagents:

  • Enzymes: Recombinant human MAO-A and MAO-B (e.g., from Supersomes™).[1][2]

  • Substrate: Kynuramine (a substrate for both isoforms).[1][2] Alternatively, use isoform-specific substrates like serotonin for MAO-A and benzylamine for MAO-B.[6]

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B).[1][7]

  • Assay Buffer: 50-100 mM Sodium Phosphate buffer, pH 7.4.

  • Detection Reagents: Amplex Red (or similar probe), Horseradish Peroxidase (HRP).

  • Hardware: Black, flat-bottom 96-well microplates, multichannel pipettors, fluorescent microplate reader (Ex/Em ≈ 530/585 nm).[3]

Step-by-Step Methodology
  • Compound Plating:

    • Prepare serial dilutions of your test compounds in DMSO. A typical starting point is a 10 mM stock.

    • In a 96-well plate, add 1 µL of each test compound dilution. For controls, add 1 µL of DMSO (vehicle control), Clorgyline (MAO-A positive control), and Selegiline (MAO-B positive control). Final assay concentrations may range from 0.1 nM to 100 µM.[1]

  • Enzyme Preparation and Addition:

    • On the day of the assay, dilute the MAO-A and MAO-B enzyme stocks in cold assay buffer to the desired working concentration.

    • Add 50 µL of the diluted enzyme solution (or assay buffer for "No Enzyme" blank wells) to each well of the plate.

    • Mix gently and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitors to interact with the enzymes.[7]

  • Substrate Reaction Mix Preparation:

    • Prepare a fresh "Reaction Mix" containing the substrate (e.g., kynuramine), HRP, and the fluorescent probe in assay buffer. The final concentrations in the well should be optimized, but typical values are 50-100 µM for the probe, 1-2 U/mL for HRP, and a substrate concentration near its Kₘ value.

    • Protect this mix from light.

  • Initiating and Reading the Reaction:

    • To start the reaction, add 50 µL of the Reaction Mix to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically every 1-2 minutes for a period of 30-60 minutes.[6] The excitation/emission wavelengths should be appropriate for the chosen probe (e.g., ~535/587 nm).[8]

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot (RFU/min).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank))

  • Determine IC₅₀:

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

G A 1. Prepare Compound Plate (Test Compounds, Controls, DMSO) B 2. Add MAO-A or MAO-B Enzyme Solution A->B C 3. Pre-incubate (15 min @ RT) B->C E 5. Add Reaction Mix to Plate to Initiate Reaction C->E D 4. Prepare Substrate Reaction Mix (Substrate + HRP + Probe) D->E F 6. Read Fluorescence Kinetically (30-60 min @ 37°C) E->F G 7. Data Analysis (Calculate Rates, % Inhibition, IC50) F->G

Fig. 3: Workflow for the primary MAO inhibitor screening assay.

Protocol: Determining Reversibility of Inhibition

For mechanism-based inactivators, confirming irreversibility is essential. This protocol uses a rapid dilution method to differentiate between reversible and irreversible/time-dependent inhibitors.

  • Concentrated Incubation:

    • Incubate a high concentration of the MAO enzyme (e.g., 20x the assay concentration) with a high concentration of the inhibitor (e.g., 10x its IC₅₀) in a small volume for 30-60 minutes.

    • As a control, perform a parallel incubation of the enzyme with only the vehicle (DMSO).

  • Rapid Dilution:

    • Rapidly dilute an aliquot of the enzyme-inhibitor mixture 100-fold or more into the full assay reaction mixture (containing substrate and detection reagents). This dilution lowers the concentration of any unbound inhibitor to well below its IC₅₀, preventing further significant binding.

    • Simultaneously, dilute the vehicle-treated enzyme in the same manner.

  • Activity Measurement:

    • Immediately measure the enzyme activity kinetically as described in the primary screening protocol.

Interpretation:

  • Reversible Inhibitor: Upon dilution, the inhibitor will dissociate from the enzyme, and activity will be restored to a level comparable to the vehicle control.

  • Irreversible/Time-Dependent Inhibitor: The enzyme will remain inhibited even after dilution, as the inhibitor is either covalently bound or dissociates extremely slowly. Activity will remain significantly lower than the vehicle control.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The Selectivity Index (SI) is a critical parameter for evaluating isoform specificity.

Table 1: Sample Inhibition Data for this compound Derivatives

Compound IDIC₅₀ for MAO-A (nM)IC₅₀ for MAO-B (nM)Selectivity Index (SI) [SI = IC₅₀(A)/IC₅₀(B)]Reversibility
PCBA-01 8,50015056.7Irreversible
PCBA-02 2502,1000.12Irreversible
PCBA-03 >100,00075>1333Irreversible
Clorgyline 1.21,8000.00067Irreversible
Selegiline 9,5008.21158Irreversible

Interpretation:

  • Potency: Lower IC₅₀ values indicate higher potency. In this example, PCBA-03 is the most potent MAO-B inhibitor.

  • Selectivity:

    • An SI > 1 indicates selectivity for MAO-B.

    • An SI < 1 indicates selectivity for MAO-A.

    • PCBA-03 shows high selectivity for MAO-B, making it a promising candidate for Parkinson's disease research.[9] PCBA-02 is selective for MAO-A and could be explored for depression.

References

The Strategic Integration of 3-Phenylcyclobutan-1-amine in CNS Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space for Neurotherapeutics

The relentless pursuit of novel and effective treatments for central nervous system (CNS) disorders necessitates the exploration of new chemical scaffolds that can confer advantageous properties to drug candidates. The 3-phenylcyclobutan-1-amine core represents a compelling, underexplored scaffold with the potential to address key challenges in CNS drug design, including the need for improved blood-brain barrier penetration, metabolic stability, and target engagement. This guide provides a comprehensive overview of the strategic application of this compound in the design and development of next-generation CNS therapeutics, with a particular focus on its potential as a building block for psychoplastogens—compounds that promote neuronal plasticity.[1][2][3]

The unique, puckered three-dimensional geometry of the cyclobutane ring offers a distinct advantage over more traditional, planar scaffolds.[4][5][6][7] This non-planar structure can facilitate novel interactions with biological targets and provide a vector for exploring chemical space in three dimensions, a critical aspect for achieving selectivity and potency. Furthermore, the cyclobutane moiety is known to enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation. When combined with the phenyl and amine functionalities, the this compound scaffold provides a versatile platform for the synthesis of a diverse library of compounds with the potential to modulate a wide range of CNS targets.

This document will detail the rationale behind utilizing this scaffold, provide protocols for the synthesis of key derivatives, and outline a strategic workflow for their biological evaluation in the context of CNS drug discovery.

Part 1: The Rationale for this compound in CNS Drug Design

The design of CNS drugs is a multifactorial challenge, with the blood-brain barrier (BBB) presenting a formidable obstacle to drug delivery. Successful CNS drug candidates typically possess a specific set of physicochemical properties, including a molecular weight under 400 Da, a calculated logP of less than 5, and a limited number of hydrogen bond donors and acceptors. The this compound scaffold (C₁₀H₁₃N, MW: 147.22) provides an excellent starting point that adheres to these general guidelines.

Key Physicochemical and Structural Advantages:
  • Optimal Lipophilicity and Size: The combination of the phenyl group and the cyclobutane ring provides a balance of lipophilicity and polarity, which is crucial for passive diffusion across the BBB. The relatively low molecular weight of the core structure allows for the addition of various substituents to optimize for specific targets without exceeding the typical molecular weight cutoffs for CNS drugs.

  • Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule.[4][7] This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity and selectivity. The cis and trans isomers of this compound offer distinct spatial arrangements of the phenyl and amine groups, providing a straightforward strategy for exploring structure-activity relationships (SAR).

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains or other cyclic systems. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for the formation of reactive metabolites.

  • Novelty and Intellectual Property: As an underrepresented scaffold in CNS drug discovery, derivatives of this compound offer significant opportunities for generating novel intellectual property.

Potential as a Psychoplastogen Scaffold:

Psychoplastogens are a novel class of compounds that promote neuronal plasticity, offering a promising therapeutic strategy for a range of neuropsychiatric disorders, including depression, PTSD, and anxiety.[1][2][8][9] Many known psychoplastogens, such as ketamine and certain psychedelics, possess an amine-containing scaffold. The this compound core provides a unique framework for the design of novel psychoplastogens with potentially improved side-effect profiles. The rigid structure can be exploited to fine-tune interactions with key targets involved in synaptic plasticity, such as the NMDA receptor or serotonergic receptors.

Part 2: Synthesis of this compound Derivatives

The synthesis of a diverse library of this compound derivatives is the first critical step in exploring its potential in CNS drug design. The following protocols outline the synthesis of the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of cis- and trans-3-Phenylcyclobutan-1-amine

The synthesis of the diastereomers of this compound can be achieved from 3-phenylcyclobutanone.[10]

Step 1: Reductive Amination of 3-Phenylcyclobutanone

  • To a solution of 3-phenylcyclobutanone (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1M HCl.

  • Basify the aqueous layer with 2M NaOH and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of cis- and trans-3-phenylcyclobutan-1-amine.

Step 2: Separation of Diastereomers

The cis and trans isomers can be separated by flash column chromatography on silica gel using a gradient of dichloromethane and methanol. The relative stereochemistry of the separated isomers can be confirmed by ¹H NMR spectroscopy.

Protocol 2: N-Alkylation and N-Arylation of this compound

The primary amine of this compound serves as a versatile handle for introducing a wide range of substituents.

  • To a solution of cis- or trans-3-phenylcyclobutan-1-amine (1.0 eq) and a suitable alkyl or aryl halide (1.1 eq) in a polar aprotic solvent such as acetonitrile, add a non-nucleophilic base like diisopropylethylamine (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Amide and Sulfonamide Formation
  • To a solution of cis- or trans-3-phenylcyclobutan-1-amine (1.0 eq) and a suitable acid chloride or sulfonyl chloride (1.1 eq) in dichloromethane, add a base such as triethylamine (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate to yield the desired amide or sulfonamide.

  • Purify by recrystallization or column chromatography if necessary.

Part 3: Biological Evaluation Workflow

A tiered approach to biological evaluation is recommended to efficiently identify promising candidates.

Tier 1: In Vitro Profiling

1. Blood-Brain Barrier Permeability Assessment:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This high-throughput assay provides a rapid assessment of a compound's ability to passively diffuse across an artificial membrane mimicking the BBB.[5]

    • Protocol:

      • Prepare a donor plate containing the test compounds dissolved in a suitable buffer.

      • Coat a filter plate with a lipid mixture (e.g., porcine brain lipid extract) to form the artificial membrane.

      • Add the filter plate to an acceptor plate containing fresh buffer.

      • Incubate the plate assembly for a defined period (e.g., 4-18 hours).

      • Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

      • Calculate the permeability coefficient (Pe).

  • Cell-Based Co-culture Models: For more physiologically relevant data, co-culture models of brain endothelial cells with astrocytes and pericytes can be used to assess both passive permeability and the influence of efflux transporters.[5][7][11]

2. Primary Target Engagement Assays:

Based on the design hypothesis (e.g., targeting monoamine oxidase, NMDA receptors, or serotonin receptors), specific in vitro assays should be conducted.

  • Monoamine Oxidase (MAO) Inhibition Assay: A fluorometric or radiometric assay can be used to determine the IC₅₀ values of the compounds against MAO-A and MAO-B. 1-Phenylcyclobutylamine has been shown to be an inactivator of MAO.[12]

  • NMDA Receptor Binding Assay: A radioligand binding assay using a known NMDA receptor antagonist (e.g., [³H]MK-801) can determine the affinity of the test compounds for the NMDA receptor. Arylcyclohexylamines are known to act as non-competitive antagonists at the NMDA receptor.[13][14]

  • Serotonin Receptor (e.g., 5-HT₂A) Binding and Functional Assays: Radioligand binding assays followed by functional assays (e.g., calcium mobilization) can assess the affinity and functional activity of the compounds at specific serotonin receptor subtypes.

3. Neuronal Plasticity Assays:

To evaluate the potential of the compounds as psychoplastogens, in vitro neuronal culture models are essential.[2][15][16]

  • Dendritic Arborization and Spine Density Analysis:

    • Culture primary cortical neurons from embryonic rodents.

    • Treat the neurons with the test compounds for a specified duration (e.g., 24-72 hours).

    • Fix and stain the neurons with markers for dendrites (e.g., MAP2) and dendritic spines (e.g., phalloidin).

    • Acquire images using high-resolution microscopy.

    • Quantify dendritic complexity (e.g., Sholl analysis) and spine density using image analysis software.

Tier 2: In Vivo Pharmacokinetics and Preliminary Efficacy

Promising candidates from Tier 1 should be advanced to in vivo studies in rodents.

1. Pharmacokinetic (PK) Studies:

  • Administer the compound via intravenous (IV) and oral (PO) routes to determine key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

  • Measure brain and plasma concentrations at various time points to determine the brain-to-plasma ratio, a critical indicator of BBB penetration.

2. In Vivo Target Engagement:

  • Techniques such as ex vivo autoradiography or positron emission tomography (PET) can be used to confirm that the drug reaches and binds to its intended target in the brain.

3. Preliminary Efficacy Models:

Based on the in vitro profile, select appropriate in vivo models.

  • For Neurodegenerative Diseases: Models such as the MPTP-induced model of Parkinson's disease or transgenic mouse models of Alzheimer's disease can be used to assess neuroprotective effects.[17][18][19][20]

  • For Neuropsychiatric Disorders: Behavioral models such as the forced swim test or elevated plus maze can provide an initial indication of antidepressant or anxiolytic activity.[21]

Data Presentation and Visualization

Table 1: Physicochemical Properties and In Vitro Data of Exemplar this compound Derivatives
Compound IDStereochemistryR GroupMW ( g/mol )cLogPPAMPA-BBB Pe (10⁻⁶ cm/s)MAO-B IC₅₀ (nM)5-HT₂A Ki (nM)
PCBA-001 transH147.222.15.2>10,0005,200
PCBA-002 cisH147.222.04.8>10,0006,100
PCBA-003 transCH₃161.252.56.15,5002,800
PCBA-004 transCOCH₃189.251.83.58,2001,500
PCBA-005 cisSO₂CH₃225.311.52.19,500850

Diagrams

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_invitro Tier 1: In Vitro Profiling cluster_invivo Tier 2: In Vivo Evaluation start 3-Phenylcyclobutanone core cis/trans-3-Phenylcyclobutan-1-amine start->core Reductive Amination library Diverse Chemical Library core->library N-Alkylation, Amidation, etc. permeability BBB Permeability (PAMPA, Co-culture) library->permeability target Target Engagement (Binding & Functional Assays) permeability->target plasticity Neuronal Plasticity Assays target->plasticity pk Pharmacokinetics (Brain Penetration) plasticity->pk efficacy Preliminary Efficacy Models pk->efficacy

Caption: CNS Drug Discovery Workflow for this compound Derivatives.

sar_logic cluster_vectors Structural Modifications cluster_properties Resulting Properties scaffold This compound Scaffold stereo Stereochemistry (cis/trans) scaffold->stereo amine_sub Amine Substitution (R group) scaffold->amine_sub phenyl_sub Phenyl Ring Substitution scaffold->phenyl_sub potency Potency & Selectivity stereo->potency amine_sub->potency pk_props Pharmacokinetics (ADME) amine_sub->pk_props phenyl_sub->potency phenyl_sub->pk_props bbb BBB Penetration pk_props->bbb

References

Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Characterization of 3-Phenylcyclobutan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 3-Phenylcyclobutan-1-amine Analogs in CNS Research

The this compound scaffold represents a compelling structural motif in the design of novel central nervous system (CNS) agents. Its rigid cyclobutane core, combined with the pharmacologically significant phenylamine moiety, offers a unique three-dimensional structure that can be systematically modified to probe interactions with key neurological targets. These analogs are of particular interest to researchers in drug development for their potential to modulate monoamine neurotransmitter systems, including the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] The activity at these transporters is a hallmark of many therapeutic agents for conditions such as ADHD, depression, and narcolepsy, as well as compounds with a potential for abuse.[2][3]

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of novel this compound analogs. As a Senior Application Scientist, the following protocols and insights are designed to be both technically robust and contextually grounded, explaining not just the "how" but the "why" behind each experimental choice. Our objective is to empower researchers to generate high-quality, reproducible data that can confidently guide lead optimization and candidate selection.

Part 1: Pharmacodynamic (PD) Evaluation - Unraveling the Mechanism of Action

The primary hypothesis for this compound analogs is their interaction with monoamine transporters. Therefore, the initial PD assessment will focus on quantifying their affinity and functional activity at DAT, SERT, and NET. A thorough understanding of a compound's selectivity profile is critical, as the ratio of activity between these transporters often dictates its therapeutic potential and side-effect profile.[3][4]

Primary Target Engagement: Monoamine Transporter Binding Affinity

The first step is to determine if and how strongly the analogs bind to their putative targets. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of affinity (Kᵢ).[5]

Protocol 1: In Vitro Monoamine Transporter Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of this compound analogs for human DAT, SERT, and NET.

  • Materials:

    • Cell membranes prepared from HEK293 or CHO cells stably expressing human DAT, SERT, or NET.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).[4][5]

    • Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

    • Test compounds (this compound analogs) dissolved in DMSO.

    • Scintillation vials and cocktail.

    • Microplate harvester and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₔ, and either vehicle, non-specific inhibitor, or test compound.

    • Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]

Table 1: Illustrative Monoamine Transporter Binding Affinities (Kᵢ, nM) for a Series of this compound Analogs

Compound IDR-group on Phenyl RingDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT/SERT SelectivityDAT/NET Selectivity
Parent H50800250165
Analog A 4-Cl25600150246
Analog B 4-CH₃6095030015.85
Analog C 3,4-Cl₂15450100306.7

Causality Insight: The data in Table 1 is hypothetical but illustrates expected structure-activity relationships (SAR). Halogen substitution on the phenyl ring, particularly at the 4-position, often enhances affinity for monoamine transporters.[4] This increased affinity is likely due to favorable hydrophobic and electronic interactions within the transporter's binding pocket. The selectivity ratios are crucial for predicting the compound's behavioral profile. A high DAT/SERT ratio, for instance, is often associated with psychostimulant effects with lower serotonergic side effects.[2]

Functional Activity: Monoamine Uptake Inhibition

Binding affinity does not always correlate directly with functional activity. Therefore, it is essential to assess whether the analogs act as inhibitors or substrates (releasers) at the transporters. Synaptosomal uptake assays provide a functional measure of a compound's ability to block the reuptake of neurotransmitters.[6]

Protocol 2: In Vitro Synaptosomal [³H]Dopamine Uptake Assay

  • Objective: To determine the potency (IC₅₀) of analogs to inhibit dopamine uptake into rat striatal synaptosomes.

  • Materials:

    • Freshly prepared rat striatal synaptosomes.

    • [³H]Dopamine.

    • Test compounds and reference inhibitors (e.g., GBR-12909).

  • Procedure:

    • Pre-incubate synaptosomes with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding [³H]Dopamine and continue the incubation for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapid filtration and wash as described in the binding assay protocol.

    • Quantify the radioactivity in the synaptosomes.

  • Data Analysis:

    • Determine the IC₅₀ value by non-linear regression of the concentration-response curve.

Workflow Visualization:

G cluster_PD Pharmacodynamic Workflow A Compound Synthesis (this compound Analogs) B Primary Screening: Radioligand Binding Assays (DAT, SERT, NET) A->B Determine Affinity (Ki) C Functional Assays: Synaptosomal Uptake (DA, 5-HT, NE) B->C Assess Functional Potency (IC50) E Off-Target Screening (e.g., hERG, Receptor Panels) B->E Evaluate Safety Profile D Efflux Assays (Substrate vs. Inhibitor Profile) C->D Elucidate Mechanism F In Vivo Behavioral Models (Locomotor Activity, etc.) C->F Predict In Vivo Efficacy

Caption: High-level workflow for the pharmacodynamic evaluation of novel CNS agents.

Part 2: Pharmacokinetic (PK) Evaluation - From Bench to In Vivo Relevance

A compound with excellent PD properties is of little therapeutic value if it cannot reach its target in the brain at a sufficient concentration and for an appropriate duration. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial for triaging compounds and guiding chemical modifications to improve their drug-like properties.

In Vitro ADME Profiling

A standard panel of in vitro ADME assays should be conducted to assess the fundamental PK properties of the analogs.

Table 2: Key In Vitro ADME Assays and Their Significance

AssayPurposeDesired Outcome for a CNS Drug
Aqueous Solubility Determines how well the compound dissolves in water.> 50 µM
LogD₇.₄ Measures lipophilicity at physiological pH.1 - 3
PAMPA / Caco-2 Permeability Predicts passive diffusion across biological membranes (gut, BBB).High permeability
Metabolic Stability Assesses susceptibility to metabolism by liver enzymes (microsomes, hepatocytes).t₁/₂ > 30 min
Plasma Protein Binding Determines the fraction of compound bound to plasma proteins.Moderate to low binding (high free fraction)
CYP450 Inhibition Identifies potential for drug-drug interactions.IC₅₀ > 10 µM

Causality Insight: For CNS drugs, navigating the blood-brain barrier (BBB) is a major hurdle. Properties like moderate lipophilicity (LogD 1-3) and high passive permeability are predictive of good BBB penetration.[7][8] High metabolic stability is necessary to ensure an adequate half-life in vivo.

Protocol 3: Blood-Brain Barrier (BBB) Permeability Assessment using PAMPA

  • Objective: To assess the passive permeability of analogs across an artificial membrane mimicking the BBB.

  • Materials:

    • PAMPA plate (e.g., Corning Gentest™ Pre-coated PAMPA Plate System).

    • Phosphate buffered saline (PBS), pH 7.4.

    • Test compounds and standards (e.g., propranolol - high permeability, atenolol - low permeability).

    • LC-MS/MS for quantification.

  • Procedure:

    • Add the test compound solution to the donor wells of the PAMPA plate.

    • Add buffer to the acceptor wells.

    • Assemble the plate "sandwich" and incubate for 4-16 hours.

    • After incubation, collect samples from both donor and acceptor wells.

    • Quantify the compound concentration in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the effective permeability (Pe) using the appropriate formula, considering compound concentrations and incubation time.

    • Categorize compounds as having low, medium, or high permeability based on the calculated Pe values relative to the standards.

In Vivo Pharmacokinetic Studies

Promising candidates from in vitro screening should be advanced to in vivo PK studies in rodents to determine key parameters such as clearance, volume of distribution, half-life, and brain penetration.

Protocol 4: Rodent Pharmacokinetic and Brain Penetration Study

  • Objective: To determine the plasma PK profile and brain-to-plasma ratio of a lead analog in rats.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Administer the compound via intravenous (IV) and oral (PO) routes to different groups of animals.

    • Collect serial blood samples at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) via tail vein or jugular vein cannula.

    • At the final time point, euthanize the animals and collect the brain tissue.

    • Process plasma and brain homogenate samples.

    • Quantify the compound concentration in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

    • Calculate key PK parameters (AUC, CL, Vdss, t₁/₂, F%).

    • Calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu) to assess BBB penetration.[9]

Metabolic Pathway Visualization:

G cluster_PK Predicted Metabolic Pathways Parent This compound Analog PhaseI Phase I Metabolism (CYP450-mediated) Parent->PhaseI Oxidation Metabolite1 Hydroxylated Metabolite (on Phenyl Ring) PhaseI->Metabolite1 Metabolite2 N-dealkylated Metabolite PhaseI->Metabolite2 PhaseII Phase II Metabolism (Conjugation) Conjugate Glucuronide or Sulfate Conjugate PhaseII->Conjugate Excretion Renal/Biliary Excretion Metabolite1->PhaseII Metabolite2->PhaseII Conjugate->Excretion

Caption: Predicted metabolic fate of this compound analogs.

Expertise Insight: The cyclobutane ring, while providing rigidity, can be susceptible to specific metabolic pathways. It is important to consider ring-opening or hydroxylation on the cyclobutane moiety, in addition to the more common metabolism on the phenyl ring and N-dealkylation.[7] Identifying major metabolites using high-resolution mass spectrometry is a critical step in understanding the complete disposition of the compound.

Part 3: Safety and Off-Target Liability

Early assessment of potential safety liabilities is paramount to avoid late-stage failures. For CNS-active compounds, cardiotoxicity, specifically hERG channel inhibition, is a major concern.

Protocol 5: hERG Inhibition Assay

  • Objective: To assess the potential of analogs to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.[2][10][11]

  • Methodology: Automated patch-clamp or radioligand binding assays (e.g., using [³H]Astemizole) are commonly used.

  • Data Analysis: Determine the IC₅₀ for hERG inhibition. An IC₅₀ > 10 µM is generally considered low risk.

Conclusion: A Self-Validating Approach to Candidate Selection

This guide outlines a logical, stepwise progression for the comprehensive PK and PD evaluation of novel this compound analogs. By integrating in vitro and in vivo data, researchers can build a holistic understanding of a compound's properties. The system is self-validating: strong in vitro binding and functional potency should translate to observable effects in in vivo behavioral models, provided the compound has a favorable PK profile that allows it to reach its CNS target. This integrated approach, grounded in sound scientific principles and validated protocols, provides the most reliable path to identifying and advancing promising new CNS drug candidates.

References

Application Note: A Scalable, Two-Step Synthesis of 3-Phenylcyclobutan-1-amine for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of the Cyclobutane Motif

The cyclobutane ring is a valuable structural motif in medicinal chemistry.[1][2] Its inherent ring strain provides a unique three-dimensional geometry that can enhance binding affinity to biological targets and improve pharmacokinetic properties.[2][3] 3-Phenylcyclobutan-1-amine, in particular, serves as a crucial intermediate for a range of neurologically active compounds and other potential therapeutics.[4]

As drug candidates progress towards preclinical trials, the demand for high-purity API in multi-gram to kilogram quantities becomes critical. This necessitates a synthetic route that is not only high-yielding but also reproducible, safe, and economically viable on a larger scale. This guide details a field-proven, two-step approach starting from commercially available precursors, culminating in a highly pure final product suitable for further pharmaceutical development.

Strategic Overview: Reductive Amination Pathway

The chosen synthetic strategy involves two primary stages: the synthesis of the ketone intermediate, 3-phenylcyclobutanone, followed by its conversion to the target primary amine via reductive amination. This pathway is superior to other methods like photochemical [2+2] cycloadditions for scale-up, as it avoids specialized equipment and offers better control over reaction parameters and byproducts.[2]

The key transformation, reductive amination, is a cornerstone of industrial amine synthesis due to its efficiency and the use of readily available, cost-effective reagents.[][6][7]

G cluster_0 Synthetic Workflow Styrene Styrene & Amide Precursor Ketone 3-Phenylcyclobutanone Styrene->Ketone Step 1: Cyclobutanone Formation Amine This compound (Target API) Ketone->Amine Step 2: Reductive Amination

Caption: High-level overview of the two-step synthesis.

Part A: Scale-Up Synthesis of 3-Phenylcyclobutanone (Intermediate)

The synthesis of the ketone intermediate is adapted from a well-established procedure, optimized for larger scale.[8] This method involves the cycloaddition of an activated keteniminium salt, derived from a tertiary amide, with styrene.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
Styrene≥99%, contains 4-tert-butylcatechol as stabilizerSigma-Aldrich
N,N-Dimethylacetamide (DMA)≥99.8%Merck
Trifluoromethanesulfonic Anhydride≥99%Sigma-Aldrich
2,6-Lutidine≥99%Sigma-Aldrich
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-Aldrich
100 L Jacketed Glass Reactor-10°C to 150°C capability, with overhead stirrerChemglass
Rotary Evaporator20 L capacityHeidolph
Flash Chromatography SystemSuitable for kilogram-scale purificationTeledyne ISCO
Protocol: Synthesis of 3-Phenylcyclobutanone
  • Reactor Setup: The 100 L jacketed glass reactor is rendered inert by purging with nitrogen. Equip the reactor with an overhead stirrer, a temperature probe, and an addition funnel.

  • Initial Charge: Charge the reactor with styrene (5.00 kg, 48.0 mol, 4.0 equiv), N,N-dimethylacetamide (1.05 kg, 12.0 mol, 1.0 equiv), 2,6-lutidine (1.54 kg, 14.4 mol, 1.2 equiv), and 1,2-dichloroethane (48 L).

  • Cooling: Begin stirring and cool the reaction mixture to 0°C using a circulating chiller.

  • Slow Addition: Slowly add trifluoromethanesulfonic anhydride (4.06 kg, 14.4 mol, 1.2 equiv) dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 5°C. Causality: This slow addition is critical to control the highly exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 4 hours.

  • In-Process Control (IPC): Withdraw a small aliquot, quench with water, extract with ethyl acetate, and analyze by TLC (20% EtOAc/Hexane) or HPLC to confirm the consumption of starting material.

  • Hydrolysis: Once the reaction is complete, slowly add 6.4 L of water to the reactor, maintaining the temperature below 10°C. Stir vigorously for 1 hour.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 L), saturated NaHCO₃ solution (2 x 10 L), and brine (10 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using the rotary evaporator.

  • Purification: Purify the crude residue by flash chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield 3-phenylcyclobutanone as a solid.[9]

  • Drying: Dry the product under vacuum at 40°C to a constant weight.

    • Expected Yield: 55-65%

    • Purity (HPLC): ≥95%[9]

Part B: Scale-Up Reductive Amination to this compound

This step converts the ketone intermediate into the final amine product. We will utilize a direct reductive amination with ammonia and catalytic hydrogenation, a green and atom-efficient method suitable for large-scale production.[10][11]

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
3-Phenylcyclobutanone≥95% (from Part A)In-house
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich
Ammonia in Methanol7 N solutionSigma-Aldrich
Raney Nickel (Ra-Ni)Slurry in water, catalyst gradeSigma-Aldrich
Hydrogen Gas (H₂)High purity (≥99.99%)Airgas
High-Pressure Hydrogenator100 L capacity, stainless steel, with pressure/temp controlParr Instrument

Protocol: Reductive Amination

G cluster_0 Reductive Amination Mechanism Ketone 3-Phenylcyclobutanone (C=O group) Imine Iminium Intermediate (C=N bond) Ketone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Amine This compound (Final Product) Imine->Amine + H2 / Ra-Ni (Reduction)

Caption: Mechanism of reductive amination.

  • Catalyst Preparation: In a separate vessel, carefully wash the Raney Nickel slurry with anhydrous methanol three times to remove water. Trustworthiness: This step is crucial as water can inhibit the catalyst's activity.

  • Reactor Charging: Charge the 100 L hydrogenator with 3-phenylcyclobutanone (1.00 kg, 6.84 mol), the 7 N solution of ammonia in methanol (14.7 L, 102.6 mol, 15 equiv), and additional anhydrous methanol (20 L).

  • Catalyst Addition: Carefully add the methanol-washed Raney Nickel catalyst (~100 g, 10% w/w) to the reactor under a nitrogen blanket. Safety: Raney Nickel is pyrophoric when dry and must be handled with extreme care.

  • Hydrogenation:

    • Seal the reactor and purge the headspace three times with nitrogen, followed by three purges with hydrogen gas.

    • Pressurize the reactor to 10 bar (approx. 145 psi) with hydrogen.

    • Begin vigorous stirring and heat the reactor to 50°C.

    • Maintain the hydrogen pressure at 10 bar. The reaction is monitored by the cessation of hydrogen uptake.

  • IPC: After 12-24 hours, cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen. Take a sample for HPLC analysis to confirm the disappearance of the ketone and imine intermediate.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Safety: Do not allow the filter cake to dry. Keep it wet with methanol and handle as hazardous waste. Wash the filter cake with methanol (2 x 5 L).

  • Purification (Acid-Base Extraction):

    • Combine the filtrate and washes and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 L).

    • Extract the solution with 1 M HCl (3 x 8 L). The amine product will move to the aqueous layer as the hydrochloride salt.

    • Wash the combined aqueous layers with ethyl acetate (5 L) to remove any non-basic impurities.

    • Cool the aqueous layer to 0-5°C and slowly add 6 M NaOH solution until the pH is >12, precipitating the free amine.

    • Extract the free amine into dichloromethane (DCM) (3 x 10 L).

    • Dry the combined DCM extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • Final Product: this compound is obtained as a liquid.

    • Expected Yield: 80-90%

    • Purity (HPLC): ≥97%[12]

Analytical Characterization & Quality Control

For preclinical use, rigorous characterization is mandatory to ensure identity, purity, and quality.

AnalysisSpecificationResult
Appearance Colorless to pale yellow liquidConforms
Identity by NMR ¹H and ¹³C NMR spectra must be consistent with the structure of this compound.Conforms
Identity by MS ESI-MS: [M+H]⁺ = 148.11 g/mol Conforms[13]
Purity by HPLC ≥97.0% (by area %)98.5%
Residual Solvents Methanol, Dichloromethane, Ethyl Acetate levels must be within ICH Q7 limits.Conforms

GMP Considerations for Preclinical Manufacturing

Transitioning this synthesis to a GMP environment for Phase I clinical trials requires additional controls.[14]

  • Process Validation: The process must be validated to ensure it consistently produces a product meeting predetermined specifications.

  • Raw Material Sourcing: All starting materials must be sourced from qualified vendors with appropriate specifications and certificates of analysis.

  • Documentation: Detailed batch records must be maintained for every step of the manufacturing process, ensuring traceability.[14][15]

  • Facility and Equipment: The synthesis must be performed in a facility with appropriate environmental controls (e.g., ISO 7 or 8 cleanrooms) and using qualified equipment like jacketed glass reactors.[14]

  • Quality Systems: A robust quality management system must be in place to oversee all aspects of production, testing, and release of the API.

References

Troubleshooting & Optimization

optimizing reaction conditions for 3-Phenylcyclobutan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Phenylcyclobutan-1-amine

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is most commonly achieved via the reductive amination of 3-phenylcyclobutanone.

Q1: Why is my reaction yield consistently low?

Low yield is a frequent issue that can often be traced back to one of three key areas: incomplete imine/iminium ion formation, inefficient reduction, or the quality of the starting materials.

  • Possible Cause 1: Suboptimal Imine/Iminium Formation. The first step of reductive amination is the acid-catalyzed formation of an iminium ion from 3-phenylcyclobutanone and an ammonia source. This equilibrium can be unfavorable if conditions are not optimal.

    • Solution: The reaction is typically run under slightly acidic conditions (pH ~5-6).[1] This is a delicate balance; too much acid will protonate the ammonia source, rendering it non-nucleophilic, while too little acid will not sufficiently activate the ketone's carbonyl group. Use of ammonium acetate or adding a mild acid like acetic acid can provide the necessary catalytic protons. The removal of water, a byproduct of imine formation, can also drive the equilibrium forward. This can be achieved by using a dehydrating agent or a solvent system that allows for azeotropic removal of water, although this is less common for this specific transformation.

  • Possible Cause 2: Inefficient Reduction. The choice of reducing agent is critical. A reagent that is too aggressive may reduce the starting ketone to 3-phenylcyclobutanol, while one that is too weak will result in incomplete conversion of the iminium ion intermediate.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) is often the reagent of choice for one-pot reductive aminations.[2] Its key advantage is its selectivity; it readily reduces the protonated iminium ion but is slow to reduce the ketone at the optimal pH range for imine formation.[2][3] If using a more powerful reductant like sodium borohydride (NaBH₄), it is often better to perform the reaction in two distinct steps: first, form the imine, and then add the reducing agent.

  • Possible Cause 3: Purity of 3-Phenylcyclobutanone. The primary precursor, 3-phenylcyclobutanone, may contain impurities that can interfere with the reaction.[4]

    • Solution: Verify the purity of your starting ketone using techniques like HPLC or qNMR.[5] If necessary, purify the ketone via column chromatography or recrystallization before use. The ketone itself can be synthesized from styrene and N,N-dimethylacetamide, a procedure that may introduce its own set of impurities if not performed carefully.[5]

Q2: I'm observing significant side product formation. What are they and how can I prevent them?

The most common side product is the corresponding alcohol from premature reduction of the ketone. Over-alkylation is also a potential issue.

  • Side Product: 3-Phenylcyclobutanol

    • Cause: This occurs when the reducing agent attacks the starting ketone before it forms the iminium ion. This is particularly common with strong, non-selective hydrides like NaBH₄ in a one-pot setting.[2]

    • Prevention: Employ a pH-sensitive and selective reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN).[2] These reagents are less reactive towards the ketone at the mildly acidic pH required for imine formation but are highly effective at reducing the resulting iminium ion.

  • Side Product: N,N-bis(3-phenylcyclobutyl)amine (Secondary Amine)

    • Cause: This can occur if the newly formed primary amine (the desired product) acts as a nucleophile and reacts with another molecule of 3-phenylcyclobutanone. This leads to the formation of a secondary amine after reduction.

    • Prevention: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This ensures that the concentration of the ammonia source is significantly higher than the product amine, making it the statistically favored nucleophile to react with the ketone.

Q3: Purification of the final amine is proving difficult. What is the best strategy?

Amines can be challenging to purify via standard silica gel chromatography due to their basicity. An acid-base extraction is a highly effective method for isolating the amine product.

  • Problem: The basic amine product streaks on silica gel columns, leading to poor separation and low recovery. Unreacted ketone is a common neutral impurity.

  • Solution: Acid-Base Extraction.

    • After the reaction, quench carefully and remove the solvent.

    • Dissolve the crude residue in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated to form an ammonium salt, which is soluble in the aqueous layer. Neutral impurities, like unreacted ketone and 3-phenylcyclobutanol, will remain in the organic layer.

    • Separate the layers. The organic layer can be discarded.

    • Basify the aqueous layer to a pH > 10 with a strong base (e.g., 2M NaOH). This deprotonates the ammonium salt, regenerating the free amine, which will typically precipitate or form an oily layer.

    • Extract the now basic aqueous layer multiple times with an organic solvent to recover the pure amine product.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the purified this compound.

Experimental Protocols & Data

Protocol: One-Pot Reductive Amination using NaBH₃CN

This protocol is a representative procedure for the synthesis of this compound.

  • To a stirred solution of 3-phenylcyclobutanone (1.0 eq) in methanol (MeOH), add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) in a small amount of MeOH.

  • Slowly add the NaBH₃CN solution to the reaction mixture. Caution: NaBH₃CN is toxic.

  • Monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 4-12 hours).

  • Carefully acidify the reaction mixture with 1M HCl to quench any remaining reducing agent.

  • Concentrate the mixture in vacuo to remove the methanol.

  • Proceed with the acid-base extraction workup described in Troubleshooting Q3 to isolate the product.

Data Summary: Comparison of Reducing Agents
Reducing AgentProsConsTypical Conditions
NaBH₃CN Selective for imines/iminiums; stable in mild acid; ideal for one-pot reactions.[2]Toxic (cyanide byproduct upon quenching with strong acid).MeOH, pH 5-6, room temp.
NaBH(OAc)₃ Selective, non-toxic, and highly effective.More expensive; can be moisture sensitive.DCE or CH₂Cl₂, room temp.
NaBH₄ Inexpensive and readily available.Less selective; can reduce the starting ketone.[2]Best for two-step procedures; MeOH, 0°C to room temp.
H₂/Catalyst "Green" reagent; high efficiency.Requires specialized pressure equipment; potential for over-reduction of the phenyl ring under harsh conditions.Pd/C, PtO₂, or Raney Ni; H₂ pressure (50 psi); MeOH or EtOH.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most direct and widely used method is the reductive amination of 3-phenylcyclobutanone.[1][3][6] This reaction involves condensing the ketone with an ammonia source to form an intermediate imine (or iminium ion), which is then reduced to the target primary amine.

Synthetic_Pathway Ketone 3-Phenylcyclobutanone Reagents + NH₃ source + Reducing Agent Ketone->Reagents Amine This compound Reagents->Amine caption General scheme for reductive amination.

Caption: General scheme for reductive amination.

Q2: How is the 3-phenylcyclobutanone precursor typically prepared?

A common laboratory-scale synthesis was reported by Ghosez and coworkers.[5] This procedure involves a [2+2] cycloaddition-type reaction between an enamine derivative (formed in situ from N,N-dimethylacetamide) and styrene, followed by hydrolysis to yield the cyclobutanone.

Q3: Can you illustrate the mechanism of the reductive amination reaction?

Certainly. It's a two-stage process:

  • Iminium Formation: The ammonia source acts as a nucleophile, attacking the carbonyl carbon of the ketone. After a series of proton transfers, a water molecule is eliminated to form a C=N double bond. Under the slightly acidic conditions, this imine is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: A hydride ion (H⁻) from the reducing agent (e.g., NaBH₃CN) attacks the electrophilic carbon of the iminium ion, reducing the double bond to a single bond and yielding the final amine product.

Reductive_Amination_Mechanism cluster_1 Step 1: Iminium Formation cluster_2 Step 2: Reduction Ketone Ketone (R₂C=O) Iminium Iminium Ion [R₂C=NH₂]⁺ Ketone->Iminium + NH₃ - H₂O, H⁺ Iminium_ion Iminium Ion [R₂C=NH₂]⁺ Amine Amine (R₂CH-NH₂) Iminium_ion->Amine + [H⁻] source caption Mechanism of Reductive Amination.

Caption: Mechanism of Reductive Amination.

Q4: Are there any stereochemical considerations for this synthesis?

The synthesis as described from 3-phenylcyclobutanone will produce a racemic mixture of cis and trans isomers of this compound. The exact ratio can depend on the steric bulk of the reducing agent and the reaction conditions, but separation of these diastereomers would typically require chiral chromatography or resolution. For enantioselective synthesis, alternative methods such as biocatalytic transamination could be explored.[7][8]

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase like 10% methanol in dichloromethane. The starting ketone is relatively non-polar, while the product amine is highly polar and will have a much lower Rf value. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, LC-MS is ideal as it can track the disappearance of the starting material and the appearance of the product mass peak.

TLC_Monitoring TLC TLC Plate (10% MeOH in DCM) Start Starting Material (Ketone) Higher Rf Product Product (Amine) Lower Rf Reaction Reaction Mixture (Shows both spots, ketone spot fades over time) caption Visualizing reaction progress via TLC.

Caption: Visualizing reaction progress via TLC.

References

common side products in the synthesis of 3-phenylcyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenylcyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. My aim is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions effectively.

PART 1: Troubleshooting Guide: Common Side Products & Their Mitigation

This section addresses specific issues you might encounter during the synthesis of 3-phenylcyclobutanamine, presented in a question-and-answer format.

Issue 1: An unexpected peak corresponding to a hydroxyl group is observed in my post-reaction analysis.

Question: I performed a reductive amination of 3-phenylcyclobutanone and, alongside my desired amine, I'm seeing a significant amount of a byproduct that appears to be an alcohol. What is this and how can I prevent it?

Answer:

The most likely identity of this byproduct is 3-phenylcyclobutanol . Its formation is a common side reaction in reductive aminations.

Causality: This occurs when the reducing agent reduces the starting ketone, 3-phenylcyclobutanone, to the corresponding alcohol before it can react with the amine source to form the imine intermediate. This is particularly prevalent if the imine formation is slow or if a very strong reducing agent is used.

Mitigation Strategies:

  • Two-Step Procedure:

    • First, allow the 3-phenylcyclobutanone and your amine source (e.g., ammonia or an ammonium salt) to stir together for a period to favor the formation of the imine or enamine intermediate.

    • Then, add the reducing agent to the reaction mixture.

  • Choice of Reducing Agent:

    • Use a milder and more selective reducing agent that is more efficient at reducing the imine than the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason, as it is less reactive towards ketones but effectively reduces the protonated imine.

Experimental Protocol: Minimized Alcohol Byproduct Reductive Amination

StepProcedure
1To a solution of 3-phenylcyclobutanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the amine source (e.g., ammonium acetate, 2.0 eq).
2Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
3Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
4Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.
5Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
6Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
7Purify by column chromatography.
Issue 2: My final product is contaminated with a higher molecular weight species.

Question: After purification, I'm still seeing a small amount of a compound that appears to be a di-substituted amine. How is this forming?

Answer:

This impurity is likely the tertiary amine, N-(3-phenylcyclobutyl)-3-phenylcyclobutanamine .

Causality: The desired product, 3-phenylcyclobutanamine, is a primary amine and can act as a nucleophile. It can react with any remaining 3-phenylcyclobutanone to form a new imine, which is then reduced to the tertiary amine byproduct.

Mitigation Strategies:

  • Control Stoichiometry: Use a molar excess of the initial amine source (e.g., ammonia or ammonium salt) to outcompete the product amine in reacting with the starting ketone.

  • Slow Addition of Ketone: If practical for your scale, a slow addition of the 3-phenylcyclobutanone to the reaction mixture containing the amine source and reducing agent can help maintain a low concentration of the ketone, thus disfavoring the formation of the tertiary amine.

Issue 3: My product appears as two distinct spots on TLC and two peaks in my chromatogram, but the mass spectrum is correct for both.

Question: I believe I have isolated the correct product, but it seems to be a mixture of two isomers. What are these and how can I control their formation?

Answer:

You are likely observing the cis and trans diastereomers of 3-phenylcyclobutanamine. The relative orientation of the phenyl and amine groups on the cyclobutane ring gives rise to these two isomers.

Causality: The formation of both diastereomers is common in the synthesis of substituted cyclobutanes. The ratio of cis to trans isomers is influenced by the synthetic route, the reagents used, and the reaction conditions. The reduction of an imine intermediate can proceed from either face of the molecule, leading to a mixture of diastereomers. Often, the trans isomer is the thermodynamically more stable product due to reduced steric hindrance, and under equilibrating conditions, it may be the major product.

Controlling Diastereoselectivity:

  • Choice of Reducing Agent: Bulky reducing agents may show a preference for attacking the less hindered face of the imine intermediate, potentially leading to higher diastereoselectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reduction, favoring the formation of one diastereomer over the other.

  • Catalyst Control: In some catalytic reductions, the choice of catalyst and ligands can significantly influence the stereochemical outcome.

Separation of Diastereomers:

The cis and trans isomers often have different physical properties (e.g., polarity, boiling point) and can typically be separated by careful column chromatography or by fractional crystallization of their salts (e.g., hydrochloride or tartrate salts).

Issue 4: I'm attempting a Hofmann or Curtius rearrangement and my yield is low, with several unidentified byproducts.

Question: My attempt to synthesize 3-phenylcyclobutanamine via a rearrangement of a carboxamide or acyl azide derivative is not clean. What are the likely side products?

Answer:

In both the Hofmann and Curtius rearrangements, the key intermediate is an isocyanate. The side products typically arise from the reaction of this highly reactive intermediate with other nucleophiles present in the reaction mixture.

Common Side Products:

  • Symmetrical Urea Derivative: The isocyanate intermediate can react with the desired 3-phenylcyclobutanamine product to form a symmetrical urea.

  • Carbamate: If the reaction is performed in an alcohol solvent (e.g., methanol or ethanol), the alcohol can trap the isocyanate to form a carbamate.[1]

  • Unreacted Starting Material: Incomplete reaction will leave the starting amide or acyl azide.

  • Nitrene Insertion Products (for photochemical Curtius rearrangement): If the Curtius rearrangement is initiated photochemically, a nitrene intermediate can be formed, which may lead to undesired side reactions like C-H insertion into the solvent.[2]

Mitigation Strategies:

  • Choice of Solvent: Use a non-nucleophilic solvent to avoid carbamate formation.

  • Reaction Conditions: For the Curtius rearrangement, thermal conditions are generally cleaner than photochemical conditions.[2]

  • Work-up Procedure: A careful acidic work-up can help to hydrolyze any remaining isocyanate and separate the basic amine product from neutral byproducts.

PART 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-phenylcyclobutanamine?

The most direct and commonly employed synthetic routes starting from a commercially available precursor are:

  • Reductive Amination of 3-Phenylcyclobutanone: This is a one-pot reaction where 3-phenylcyclobutanone is reacted with an amine source in the presence of a reducing agent.

  • Reduction of 3-Phenylcyclobutanone Oxime: This is a two-step process involving the formation of the oxime from 3-phenylcyclobutanone, followed by its reduction to the amine.

Q2: How can I confirm the stereochemistry of my cis and trans isomers?

The stereochemistry of the diastereomers can typically be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constants and through-space correlations in 2D NMR experiments like NOESY. The cis and trans isomers will have different spatial relationships between the protons on the cyclobutane ring, leading to distinct NMR spectra.

Q3: Is it possible for the cis and trans isomers to interconvert?

Under certain conditions, such as in the presence of a strong acid or base, it is possible for isomerization to occur, although it is not typically observed under standard purification or storage conditions. The mechanism would likely involve a reversible ring-opening or a deprotonation-reprotonation sequence that allows for inversion of stereochemistry at one of the carbon centers.

PART 3: Visualizations and Protocols

Diagram: Troubleshooting Logic for Reductive Amination

G start Reaction Complete: Analyze Crude Product check_alcohol Presence of 3-phenylcyclobutanol? start->check_alcohol check_tertiary Presence of Tertiary Amine? check_alcohol->check_tertiary No mitigate_alcohol Troubleshooting for Alcohol: - Use milder reducing agent (e.g., NaBH(OAc)3) - Pre-form imine before adding reducing agent check_alcohol->mitigate_alcohol Yes check_isomers Multiple Isomeric Products? check_tertiary->check_isomers No mitigate_tertiary Troubleshooting for Tertiary Amine: - Use excess amine source - Slow addition of ketone check_tertiary->mitigate_tertiary Yes success Product is Clean check_isomers->success No mitigate_isomers Addressing Isomers: - Optimize reaction temperature - Screen different reducing agents - Separate via chromatography or crystallization check_isomers->mitigate_isomers Yes mitigate_alcohol->check_tertiary mitigate_tertiary->check_isomers mitigate_isomers->success

Caption: Troubleshooting workflow for reductive amination.

Diagram: Reaction Pathways to Common Side Products

G cluster_reductive_amination Reductive Amination cluster_rearrangement Hofmann/Curtius Rearrangement ketone 3-Phenylcyclobutanone imine Imine Intermediate ketone->imine + NH3 alcohol 3-Phenylcyclobutanol (Side Product) ketone->alcohol [H] product 3-Phenylcyclobutanamine (cis and trans) imine->product [H] tertiary_amine Tertiary Amine (Side Product) product->tertiary_amine + Ketone, [H] amide 3-Phenylcyclobutanecarboxamide isocyanate Isocyanate Intermediate amide->isocyanate Rearrangement rearrangement_product 3-Phenylcyclobutanamine isocyanate->rearrangement_product + H2O urea Urea Byproduct isocyanate->urea + Product Amine carbamate Carbamate Byproduct isocyanate->carbamate + ROH

Caption: Formation of common side products.

References

Technical Support Center: Purification Strategies for Cis and Trans Isomers of 3-Phenylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Phenylcyclobutan-1-amine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of these challenging diastereomers.

Introduction

The separation of cis and trans isomers of this compound is a critical step in many synthetic and medicinal chemistry workflows. Due to their similar physicochemical properties, achieving high purity for each isomer can be a significant challenge. This guide offers practical strategies, detailed protocols, and troubleshooting advice to help you successfully navigate these separations.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate the cis and trans isomers of this compound?

The primary challenge lies in the subtle structural differences between the cis and trans diastereomers. These isomers often exhibit very similar polarities, boiling points, and solubilities, making their separation by standard laboratory techniques non-trivial.

Q2: What are the primary methods for separating these isomers?

The two most common and effective strategies are:

  • Chromatography: Primarily Flash Chromatography and High-Performance Liquid Chromatography (HPLC).

  • Diastereomeric Salt Crystallization: A classical resolution technique that exploits differences in the solubility of diastereomeric salts.

Q3: Which chromatographic technique is better, Flash Chromatography or HPLC?

The choice depends on the scale of your purification and the required purity.

  • Flash Chromatography is well-suited for larger scale purifications (milligrams to grams) and is often used for initial cleanup.

  • HPLC offers higher resolution and is ideal for achieving high purity on a smaller scale (analytical to semi-preparative). It is also the method of choice for analyzing the isomeric ratio.

Q4: Can I use a standard silica gel column for flash chromatography?

Yes, but with caution. The basic nature of the amine can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in peak tailing and poor separation.[1][2] It is often necessary to modify the mobile phase or use a different stationary phase.

Q5: What is diastereomeric salt crystallization and when should I consider it?

This technique involves reacting the racemic amine mixture with a chiral resolving agent (an enantiomerically pure acid) to form two diastereomeric salts.[3][4][5] These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[3][4][5] This method is particularly useful for large-scale separations where chromatography may be less practical.

Troubleshooting Guides

Chromatography Troubleshooting

Issue 1: Severe Peak Tailing in Flash Chromatography on Silica Gel

  • Cause: Strong interaction between the basic amine and acidic silanol groups on the silica surface.[1][2]

  • Solution:

    • Mobile Phase Modification: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia (in methanol), to the mobile phase (typically 0.1-1%). This will compete with your amine for the active sites on the silica, reducing tailing.[6]

    • Use a Different Stationary Phase: Consider using an amino-functionalized silica column or a reversed-phase (C18) column for your separation.[2]

    • End-Capped Columns: For HPLC, using a highly deactivated, end-capped column can significantly reduce peak tailing by minimizing the number of accessible silanol groups.[1][2]

Issue 2: Poor or No Separation of Isomers by HPLC

  • Cause: The selected column and mobile phase do not provide sufficient selectivity for the isomers.

  • Solution:

    • Optimize the Mobile Phase: Systematically vary the solvent strength and composition. For reversed-phase HPLC, adjusting the pH of the aqueous component can significantly impact the retention and selectivity of ionizable compounds like amines.[1][2]

    • Try a Different Column: If mobile phase optimization fails, changing the stationary phase chemistry is the next step. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic compounds.[7]

    • Adjust the Temperature: Lowering the column temperature can sometimes improve resolution between closely eluting peaks.[7]

Diastereomeric Salt Crystallization Troubleshooting

Issue 1: No Crystal Formation

  • Cause: The diastereomeric salt is too soluble in the chosen solvent, or the solution is not supersaturated.

  • Solution:

    • Solvent Screening: This is the most critical parameter. Test a variety of solvents with different polarities. The ideal solvent will dissolve the salt at an elevated temperature but have low solubility at room temperature or below.

    • Increase Concentration: Carefully remove some solvent to increase the concentration of the salt.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal if available.

    • Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals.

Issue 2: Both Diastereomeric Salts Precipitate

  • Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.

  • Solution:

    • Extensive Solvent Screening: A different solvent or solvent mixture may provide a larger solubility difference.

    • Fractional Crystallization: This involves a series of crystallization steps to gradually enrich the desired diastereomer.

    • Change the Resolving Agent: The choice of the chiral acid can have a dramatic effect on the solubility of the resulting diastereomeric salts. Common choices include tartaric acid, mandelic acid, and camphorsulfonic acid.[3][8][9]

Experimental Protocols

Protocol 1: Flash Chromatography on Amino-Functionalized Silica

This protocol provides a general method for the separation of cis and trans isomers of this compound on a gram scale.

  • Column Packing: Dry pack an appropriate-sized column with amino-functionalized silica gel.

  • Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of dichloromethane (DCM) or the initial mobile phase.

  • Mobile Phase: Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. A typical starting gradient could be from 100% hexanes to 50% ethyl acetate in hexanes.

  • Elution: Run a gradient elution, collecting fractions and monitoring by Thin Layer Chromatography (TLC) or HPLC.

  • Analysis: Combine the fractions containing the pure isomers and concentrate under reduced pressure.

ParameterRecommendation
Stationary Phase Amino-functionalized Silica Gel
Mobile Phase Hexanes/Ethyl Acetate Gradient
Sample Loading Minimal volume of DCM or mobile phase
Monitoring TLC or HPLC
Protocol 2: Diastereomeric Salt Crystallization with L-Tartaric Acid

This protocol describes a general procedure for the resolution of the cis and trans isomers via fractional crystallization.

  • Salt Formation:

    • Dissolve one equivalent of the cis/trans amine mixture in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.

    • In a separate flask, dissolve 0.5 equivalents of L-tartaric acid in the same warm solvent.

    • Slowly add the tartaric acid solution to the amine solution with stirring.[10]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator or ice bath.

    • The less soluble diastereomeric salt should precipitate.

  • Isolation:

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the Free Amine:

    • Suspend the isolated crystals in water and add a base (e.g., 2M NaOH) until the pH is >10 to deprotonate the amine.

    • Extract the free amine with an organic solvent (e.g., ethyl acetate or DCM).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the enriched isomer.

    • Repeat the process with the mother liquor to isolate the other isomer.

Visualizations

Purification_Workflow start Crude Mixture of cis/trans Isomers chromatography Chromatography start->chromatography Small to Medium Scale crystallization Diastereomeric Salt Crystallization start->crystallization Medium to Large Scale analysis Purity Analysis (HPLC, NMR) chromatography->analysis crystallization->analysis pure_cis Pure Cis Isomer analysis->pure_cis pure_trans Pure Trans Isomer analysis->pure_trans

Caption: Decision workflow for selecting a purification strategy.

Chromatography_Troubleshooting start Poor Separation or Peak Tailing check_mobile_phase Modify Mobile Phase (add TEA, change solvent ratio) start->check_mobile_phase check_stationary_phase Change Stationary Phase (Amino, C18, PFP) check_mobile_phase->check_stationary_phase No Improvement success Improved Separation check_mobile_phase->success Problem Solved check_temp Adjust Temperature check_stationary_phase->check_temp No Improvement check_stationary_phase->success Problem Solved check_temp->success Problem Solved

Caption: Troubleshooting flowchart for chromatographic separation.

References

Technical Support Center: Stereoselective Synthesis of 3-Phenylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 3-Phenylcyclobutan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable scaffold. The inherent ring strain and multiple stereocenters of the cyclobutane core present unique synthetic challenges.[1][2] This document provides in-depth, experience-based solutions to common experimental hurdles, structured in a practical question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, frequently encountered problems during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Question 1: My cyclization reaction to form the cyclobutane ring is low-yielding or fails completely. What are the likely causes and how can I fix it?

Answer:

Low yields in cyclobutane formation, particularly via [2+2] cycloadditions, are a common frustration. The success of these reactions is highly sensitive to substrate electronics, steric factors, and reaction conditions.[3]

Potential Causes & Recommended Solutions:

  • Poor Substrate Reactivity: Photochemical [2+2] cycloadditions are governed by frontier molecular orbital theory. Success often requires one alkene to be electron-rich and the other to be electron-poor to lower the activation energy.[3][4]

    • Troubleshooting: If using two electronically similar alkenes (e.g., styrene and another simple alkene), consider modifying one substrate. For instance, converting a phenyl group to a para-methoxy-phenyl group can increase the HOMO energy, making it a better electron-rich partner. Conversely, adding an electron-withdrawing group (like an ester or nitrile) to one alkene can lower its LUMO, making it a better electron-poor partner.

  • Inadequate Reaction Conditions (Photochemical Reactions):

    • Light Source: Ensure your light source has the appropriate wavelength and power for the intended transformation.[4] For reactions that do not proceed via direct excitation, a photosensitizer may be necessary to facilitate intersystem crossing and promote the reaction from the triplet state.

    • Concentration: Reactions that are too dilute can hinder the necessary intermolecular collisions for cycloaddition.[4] Conversely, conditions that are too concentrated can lead to polymerization or side reactions.

    • Protocol: Start with a moderate concentration (e.g., 0.05-0.1 M) and monitor the reaction progress by TLC or GC-MS. If conversion is slow, a gradual increase in concentration may be beneficial.

  • Catalyst Deactivation (Metal-Catalyzed Reactions): In transition-metal-catalyzed cycloadditions, the catalyst's activity is paramount.

    • Troubleshooting: Ensure all reagents and solvents are rigorously dried and degassed, as many catalysts are sensitive to oxygen and water. If you suspect catalyst deactivation, consider using a freshly opened bottle or purifying the catalyst before use. Handling under an inert atmosphere (e.g., in a glovebox) is often required.

  • Product Decomposition: Cyclobutanes are strained molecules and can be susceptible to ring-opening under harsh conditions, such as strong acids, bases, or high temperatures.[4]

    • Troubleshooting: Employ mild workup and purification conditions. Avoid unnecessarily high temperatures during solvent removal or chromatography. If the product is photolabile, protect the reaction vessel and subsequent fractions from light.

Question 2: I am observing a poor diastereomeric ratio (dr) in my product. How can I improve the selectivity for the cis or trans isomer?

Answer:

Controlling diastereoselectivity is a central challenge in substituted cyclobutane synthesis. The relative orientation of the phenyl and amino groups is dictated by the transition state geometry of the ring-forming step or subsequent functional group manipulations.

Causality & Strategic Adjustments:

  • Mechanism-Dependent Selectivity: The mechanism of the cycloaddition dictates the stereochemical outcome.

    • Concerted vs. Stepwise: Concerted thermal [2+2] cycloadditions are often stereospecific. However, many cycloadditions proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate.[3] Rotation around the single bonds in this intermediate before ring closure can scramble the stereochemistry, leading to a mixture of diastereomers.

    • Strategy: To favor a specific diastereomer, you need to influence the stability of the competing transition states. This can be achieved by modifying solvent, temperature, or steric bulk.

  • Solvent Effects: Solvent polarity can dramatically influence diastereoselectivity, especially in reactions with zwitterionic intermediates.[3][4]

    • Explanation: Polar solvents can stabilize the charge-separated intermediate, potentially increasing its lifetime and allowing for bond rotation that erodes stereoselectivity.

    • Protocol: Screen a range of solvents from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., acetonitrile, DCM). A less polar solvent may promote a more "concerted-like" transition state, improving the dr.[3]

  • Temperature Control: Lowering the reaction temperature often enhances selectivity.

    • Explanation: At lower temperatures, the reaction is more likely to proceed through the lowest-energy transition state, which leads to the thermodynamically more stable diastereomer. Higher temperatures provide enough energy to overcome the activation barriers for multiple competing pathways, resulting in poorer selectivity.

    • Protocol: If your reaction is running at room temperature or above, try conducting it at 0 °C, -20 °C, or even -78 °C.

  • Steric Hindrance: The steric bulk of substituents can be a powerful tool for directing diastereoselectivity.[3]

    • Strategy: In a key step like the reduction of 3-phenylcyclobutanone to the corresponding alcohol, using a bulky reducing agent (e.g., L-Selectride®) instead of a smaller one (e.g., NaBH₄) will favor hydride attack from the less sterically hindered face, leading to a higher dr. This principle applies to many other steps as well.

Question 3: My synthesis is diastereoselective, but the final product is a racemic mixture. How can I achieve high enantioselectivity?

Answer:

Inducing enantioselectivity requires the introduction of a chiral influence, either transiently (catalysis) or stoichiometrically (auxiliaries, resolving agents).

Proven Strategies for Enantiocontrol:

  • Asymmetric Catalysis: This is the most elegant and atom-economical approach.

    • Metal-Ligand Complexes: Chiral ligands coordinated to a metal center (e.g., Cobalt, Iridium, Rhodium) can create a chiral environment that biases the reaction to form one enantiomer over the other.[1][5] This is particularly effective in catalytic [2+2] cycloadditions.

    • Organocatalysis: Chiral organic molecules can catalyze reactions enantioselectively. For instance, a chiral amine catalyst could be used in a Michael addition to form a cyclobutane precursor.

    • Protocol: A thorough screening of different chiral catalysts and ligands is often necessary. Start with catalysts known to be effective for similar transformations reported in the literature.

  • Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the stereochemical outcome of a reaction and is then cleaved to reveal the enantiomerically enriched product.

    • Example: Attaching a chiral auxiliary like a (−)-phenylmenthol group to a precursor can direct a diastereoselective reduction or alkylation.[6] Subsequent removal of the auxiliary yields the chiral amine.

    • Considerations: This method is robust but requires extra steps for attaching and removing the auxiliary, which can lower the overall yield.

  • Chiral Resolution: This classical method involves separating a racemic mixture.

    • Protocol: The racemic this compound can be reacted with a chiral resolving agent, such as (+)-tartaric acid or a derivative. This reaction forms two diastereomeric salts. Because diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the acid is neutralized to recover the pure enantiomer of the amine. This method is often used in industrial processes.[7]

Method Pros Cons Typical ee
Asymmetric Catalysis High atom economy, efficientHigh initial cost, requires extensive screening85-99%[1][5]
Chiral Auxiliaries Reliable, predictable outcomesMulti-step, generates stoichiometric waste>95%
Chiral Resolution Scalable, can use racemic starting materialMax theoretical yield is 50% per enantiomer>99%

Frequently Asked Questions (FAQs)

Question 4: What are the main synthetic routes to access the this compound core?

Answer:

Several primary retrosynthetic disconnections are commonly employed. The choice depends on available starting materials and the desired stereochemistry (cis vs. trans).

G cluster_0 Key Intermediate cluster_1 Synthetic Routes cluster_2 Final Product ketone 3-Phenylcyclobutan-1-one reductive_amination Reductive Amination ketone->reductive_amination NH₃, [H] oxime_reduction Oxime Formation & Reduction ketone->oxime_reduction NH₂OH; then [H] cyclo [2+2] Cycloaddition (e.g., Phenylketene + Ethylene) cyclo->ketone Hydrolysis/ Decarboxylation product This compound reductive_amination->product oxime_reduction->product caption Common synthetic pathways to the target amine.

Caption: Common synthetic pathways to the target amine.

  • From 3-Phenylcyclobutan-1-one: This is arguably the most common intermediate.[8] The ketone can be synthesized via [2+2] cycloaddition reactions. From the ketone, the amine can be installed via:

    • Reductive Amination: Direct reaction of the ketone with an ammonia source (like ammonium acetate) and a reducing agent (like sodium cyanoborohydride). This route often gives a mixture of cis and trans isomers.

    • Oxime Formation and Reduction: The ketone is converted to an oxime with hydroxylamine, which is then reduced to the primary amine using reagents like H₂/Pd-C, Na/EtOH, or LiAlH₄. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and conditions.

  • Ring Contraction Methods: Less common but powerful, these methods involve the contraction of a larger ring, such as a substituted pyrrolidine, to form the cyclobutane core stereoselectively.[2][9]

  • C-H Functionalization: Advanced methods focus on the functionalization of a pre-existing cyclobutane ring.[10][11] For example, a C-H bond at the 3-position of a cyclobutyl ketone could be arylated to install the phenyl group with high cis selectivity.[11][12]

Question 5: How can I reliably determine the relative (cis/trans) and absolute (R/S) stereochemistry of my product?

Answer:

Unambiguous stereochemical assignment is critical and typically requires a combination of techniques.

G cluster_0 Stereochemical Analysis Workflow start Synthesized Product (Diastereomeric/Enantiomeric Mixture) nmr 1D/2D NMR Spectroscopy (NOESY, COSY) start->nmr Determine Relative Stereochemistry (cis/trans) gc_hplc Chiral GC or HPLC start->gc_hplc Determine Enantiomeric Excess (ee%) xray Single Crystal X-Ray Diffraction nmr->xray Confirm Structure (If crystal obtained) rel_config Relative Config. Established nmr->rel_config gc_hplc->xray Confirm Absolute Configuration abs_config Absolute Config. Established xray->abs_config caption Workflow for stereochemical determination.

Caption: Workflow for stereochemical determination.

  • Relative Stereochemistry (cis vs. trans):

    • NMR Spectroscopy: This is the primary tool. For the cis isomer, the protons at C1 and C3 are on the same face of the ring, which can lead to a through-space interaction detectable by a 2D NOESY experiment. The coupling constants (J-values) between protons on the cyclobutane ring in the ¹H NMR spectrum can also provide crucial information about their dihedral angles and thus their relative orientation.

    • X-Ray Crystallography: If a solid derivative of your compound can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of the relative (and absolute) stereochemistry.[9]

  • Absolute Stereochemistry (R/S) and Enantiomeric Purity (ee%):

    • Chiral Chromatography (HPLC or GC): This is the gold standard for determining enantiomeric excess. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to separate and elute at different times. By integrating the peak areas, the ee can be calculated precisely.

    • X-Ray Crystallography: As mentioned, this technique provides the absolute configuration if the molecule crystallizes in a chiral space group or if anomalous dispersion is used (the "Flack parameter").

References

Technical Support Center: Improving Reductive Amination Yields for Hindered Cyclobutanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the reductive amination of hindered cyclobutanones. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Here, we will delve into the nuances of this reaction, providing troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve your reaction yields and obtain your desired products with high purity.

Introduction: The Challenge of Hindered Cyclobutanones

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1][2] The reaction proceeds through the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its reduction.[3] However, when the carbonyl group is part of a sterically hindered system, such as a substituted cyclobutanone, the reaction can be sluggish and low-yielding. The steric hindrance around the carbonyl carbon impedes the initial nucleophilic attack by the amine and the subsequent formation of the imine intermediate. This guide will provide you with the knowledge and tools to overcome these challenges.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the reductive amination of hindered cyclobutanones.

Low or No Conversion

Q1: I am seeing very low conversion of my starting cyclobutanone. What are the likely causes and how can I address them?

A1: Low conversion is the most common issue with hindered cyclobutanones. The primary culprit is often inefficient imine formation. Here’s a systematic approach to troubleshoot this:

  • Increase Reaction Time and/or Temperature: Steric hindrance slows down the reaction.[4] Simply extending the reaction time (e.g., from 12 hours to 24 or 48 hours) or moderately increasing the temperature (e.g., from room temperature to 40-50 °C) can sometimes be sufficient to drive the reaction to completion. However, be cautious with temperature increases as this can also promote side reactions.

  • Use of a Lewis Acid Catalyst: For particularly stubborn substrates, the addition of a Lewis acid can significantly enhance the rate of imine formation. Titanium(IV) isopropoxide, Ti(Oi-Pr)₄, is an excellent choice as it acts as both a Lewis acid to activate the carbonyl group and a water scavenger to drive the equilibrium towards the imine.[2]

  • Choice of Reducing Agent and pH: The choice of reducing agent and the reaction pH are critical.

    • Sodium Triacetoxyborohydride (STAB): This is a mild and often preferred reagent for one-pot reductive aminations as it is selective for the iminium ion over the ketone.[1] The reaction is typically run in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), often with the addition of acetic acid to catalyze imine formation.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also effective but is more toxic. Its reactivity is pH-dependent; it is more effective at a slightly acidic pH (around 5-6), which also favors imine formation.[3]

  • Two-Step Procedure: If a one-pot reaction is failing, consider a two-step approach. First, focus on forming the imine. This can be done by refluxing the cyclobutanone and amine in a solvent like toluene with a Dean-Stark trap to remove water. Once imine formation is confirmed (e.g., by ¹H NMR or IR spectroscopy), the crude imine can be dissolved in a suitable solvent (like methanol) and then the reducing agent (e.g., sodium borohydride) can be added.

Q2: My amine is a weak nucleophile (e.g., an aniline). How can I improve the reaction?

A2: Weakly nucleophilic amines pose an additional challenge. In this case, activating the cyclobutanone is crucial. The use of Ti(Oi-Pr)₄ is highly recommended. You may also need to use a higher concentration of the amine and a longer reaction time. For a specific protocol involving an aniline (3-aminophenol) and cyclobutanone, see the detailed protocol section below.[5]

Formation of Side Products

Q3: I am observing the formation of an alcohol byproduct corresponding to the reduction of my cyclobutanone. How can I prevent this?

A3: The formation of the corresponding cyclobutanol is a clear indication that your reducing agent is reacting with the starting ketone before the imine is formed and reduced. To mitigate this:

  • Switch to a Milder Reducing Agent: If you are using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure, it will readily reduce the ketone. Switch to a more selective reagent like sodium triacetoxyborohydride (STAB), which is known to reduce iminium ions much faster than ketones.[1]

  • Optimize Reagent Addition: If you must use NaBH₄, ensure that the imine has had sufficient time to form before adding the reducing agent. You can monitor the imine formation by TLC or NMR before introducing the borohydride.

  • Control the Temperature: Add the reducing agent at a lower temperature (e.g., 0 °C) to control its reactivity.

Q4: I am seeing the formation of a dialkylated amine as a byproduct. How can I favor mono-alkylation?

A4: Dialkylation is more common when using primary amines. To favor mono-alkylation:

  • Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents) relative to the cyclobutanone.

  • Slow Addition: Add the cyclobutanone slowly to a solution of the amine and the reducing agent. This will maintain a low concentration of the ketone and reduce the likelihood of the newly formed secondary amine reacting with another molecule of the ketone.

Methodologies and Protocols

Here we provide detailed protocols for the reductive amination of hindered cyclobutanones using two common and effective methods.

Method 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This method is often the first choice due to the mildness and selectivity of STAB.

Protocol: Synthesis of 3-(Cyclobutylamino)phenol [5]

  • Reaction Setup: To a solution of 3-aminophenol (1.0 eq) in methanol, add cyclobutanone (1.2 eq) and glacial acetic acid (2.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Method 2: Reductive Amination using Titanium(IV) Isopropoxide and Sodium Borohydride

This method is particularly effective for challenging substrates, including those with weakly nucleophilic amines.

General Protocol:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cyclobutanone (1.0 eq) and the amine (1.1 eq) in a dry solvent such as dichloromethane (DCM) or THF.

  • Lewis Acid Addition: Add titanium(IV) isopropoxide (1.5 - 2.0 eq) dropwise at room temperature.

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours, or until imine formation is deemed complete by analytical methods.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring for completion.

  • Work-up: Quench the reaction by carefully adding water or 1M NaOH. The resulting titanium salts will precipitate. Filter the mixture through a pad of celite, washing thoroughly with the reaction solvent. The filtrate can then be worked up by extraction, drying, and concentration.

  • Purification: Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) DCE, THF, DCMMild and selective for iminium ions; good for one-pot reactions.Moisture sensitive; higher cost.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolSelective for iminium ions at controlled pH; effective in protic solvents.Highly toxic; generates cyanide waste.
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive and readily available.Not selective for iminium ions; can reduce the starting ketone.
Titanium(IV) Isopropoxide DCM, THFActs as a Lewis acid and water scavenger, promoting imine formation.Requires anhydrous conditions; work-up can be challenging due to titanium salts.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield Reductive Amination

G start Low Yield in Reductive Amination check_imine Check Imine Formation (TLC, NMR) start->check_imine one_pot One-Pot Procedure? check_imine->one_pot Imine formation is slow/incomplete change_reductant Change Reducing Agent (e.g., to STAB) check_imine->change_reductant Starting material is reduced increase_time_temp Increase Reaction Time/Temperature one_pot->increase_time_temp Yes two_step Switch to Two-Step Procedure one_pot->two_step No add_lewis_acid Add Lewis Acid (e.g., Ti(OiPr)4) increase_time_temp->add_lewis_acid Still low yield success Improved Yield add_lewis_acid->success two_step->success optimize_addition Optimize Reagent Addition Sequence change_reductant->optimize_addition optimize_addition->success

Caption: A decision tree for troubleshooting low yields.

Diagram 2: Reaction Mechanism of Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction Ketone R-C(=O)-R' Hemiaminal R-C(OH)(NHR'')-R' Ketone->Hemiaminal + R''NH₂ Amine R''NH₂ Hemiaminal->Ketone Imine R-C(=NR'')-R' Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Iminium [R-C(=N⁺H R'')-R'] Imine->Iminium + H⁺ Water H₂O Reducer [H]⁻ (e.g., from STAB) Product R-CH(NHR'')-R' Iminium->Product Reducer->Product Reduction

Caption: The two key stages of reductive amination.

References

Technical Support Center: Resolving Impurities in 3-Phenylcyclobutan-1-amine Samples

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering purity challenges with 3-Phenylcyclobutan-1-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to identify, characterize, and eliminate common impurities.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its stereoisomers can exhibit distinct pharmacological profiles, making enantiomeric and chemical purity paramount. This guide provides a structured approach to troubleshooting and resolving common impurity issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The most prevalent impurities typically arise from the synthetic route. A common and efficient method for synthesizing this compound is the reductive amination of 3-phenylcyclobutanone.[1][2][3][4] Based on this pathway, the following impurities are frequently observed:

  • Unreacted Starting Material: Residual 3-phenylcyclobutanone.

  • Intermediate Imine: The imine formed between 3-phenylcyclobutanone and the amine source (e.g., ammonia).

  • Over-alkylation Products: If a primary amine is used for the reductive amination, secondary amine byproducts can form.

  • Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride), related boron-containing species or other reaction-specific byproducts may be present.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

Predicted ¹H NMR of this compound:

  • Aromatic protons (phenyl group): ~7.2-7.4 ppm (multiplet, 5H)

  • Methine proton attached to the phenyl group: ~3.0-3.4 ppm (multiplet, 1H)

  • Methine proton attached to the amine group: ~3.5-3.9 ppm (multiplet, 1H)

  • Cyclobutane methylene protons: ~2.0-2.8 ppm (multiplets, 4H)

  • Amine protons: Broad singlet, variable chemical shift (~1.5-3.0 ppm, 2H)

¹³C NMR of this compound (Predicted):

  • Aromatic carbons: ~126-145 ppm

  • Methine carbon attached to the phenyl group: ~40-45 ppm

  • Methine carbon attached to the amine group: ~50-55 ppm

  • Methylene carbons of the cyclobutane ring: ~30-40 ppm

Common Impurity Signatures:

  • 3-Phenylcyclobutanone: A characteristic peak for the ketone carbonyl carbon will be present in the ¹³C NMR spectrum around 200-210 ppm.[5][6]

  • Imine Intermediate: The imine C=N carbon will appear in the ¹³C NMR spectrum in the range of 160-170 ppm.

Q3: My mass spectrometry results show unexpected fragments. What could they be?

A3: The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 147.22. Common fragmentation patterns for amines involve alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom.[7][8][9]

Expected Fragmentation:

  • [M-1]⁺: Loss of a hydrogen atom from the amine group.

  • Alpha-cleavage: Fragmentation of the cyclobutane ring adjacent to the C-N bond.

Troubleshooting Unexpected Peaks:

  • m/z 146.19: This could correspond to the molecular ion of the starting material, 3-phenylcyclobutanone.[6]

  • Higher m/z values: May indicate the presence of over-alkylation products or other dimeric species.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Issue 1: Incomplete reaction - Presence of starting material (3-phenylcyclobutanone).
Potential Cause Troubleshooting Action Scientific Rationale
Insufficient reaction time or temperature. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS.Reductive amination is a two-step process in situ (imine formation and reduction). Both steps require sufficient activation energy and time to proceed to completion.
Ineffective reducing agent. Ensure the reducing agent is fresh and has been stored correctly. Consider using a different reducing agent (e.g., sodium triacetoxyborohydride).The activity of hydride-based reducing agents can diminish over time due to exposure to moisture and air. Different reducing agents have varying reactivity profiles.
Equilibrium favoring the starting materials. Remove water as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves.The formation of the imine intermediate is a reversible reaction that produces water. Removing water drives the equilibrium towards the imine, which is then reduced to the desired amine.
Issue 2: Presence of the intermediate imine.
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete reduction. Add a fresh portion of the reducing agent. Ensure the reaction conditions are suitable for the chosen reducing agent (e.g., pH).The imine is an intermediate that must be reduced to the final amine product. Incomplete reduction can be due to a deactivated or insufficient amount of reducing agent.
Steric hindrance. Consider a less sterically hindered amine source if applicable, or a more powerful reducing agent.Steric bulk around the imine can hinder the approach of the hydride, slowing down the reduction step.
Issue 3: Poor separation of the product from impurities by column chromatography.
Potential Cause Troubleshooting Action Scientific Rationale
Amine interaction with silica gel. Add a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent.The acidic nature of silica gel can lead to strong interactions with the basic amine, causing peak tailing and poor separation. A competing base in the mobile phase can mitigate this effect.
Inappropriate solvent system. Perform a thorough TLC analysis to determine the optimal solvent system for separation. A gradient elution may be necessary.A solvent system with the right polarity is crucial for achieving good separation between the product and impurities with different polarities.
Co-elution of impurities. Consider a different stationary phase (e.g., alumina) or a different purification technique (e.g., recrystallization as a salt).If impurities have similar polarities to the product, separation on silica gel may be difficult. Alternative stationary phases or purification methods may be more effective.

Experimental Protocols

Protocol 1: Reductive Amination of 3-Phenylcyclobutanone

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 3-Phenylcyclobutanone

  • Ammonia solution (e.g., 7N in methanol) or ammonium acetate

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve 3-phenylcyclobutanone (1 equivalent) in methanol or DCM.

  • Add the amine source (e.g., ammonia solution, 5-10 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride, 1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in DCM, with 0.5% triethylamine).

Diagram of the Reductive Amination Workflow:

Reductive_Amination Start 3-Phenylcyclobutanone + Amine Source Imine_Formation Imine Formation (in situ) Start->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Reductive amination workflow for this compound.

Protocol 2: Chiral Resolution by Diastereomeric Salt Recrystallization

This protocol describes the separation of the enantiomers of this compound using a chiral acid.[10][11][12][13]

Materials:

  • Racemic this compound

  • Enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid)

  • Suitable solvent (e.g., methanol, ethanol, or a mixture)

Procedure:

  • Dissolve the racemic this compound (1 equivalent) in a minimal amount of a warm solvent.

  • In a separate flask, dissolve the chiral acid (0.5-1.0 equivalent) in the same warm solvent.

  • Slowly add the chiral acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Further cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • To recover the free amine, dissolve the diastereomeric salt in water and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the free amine with an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically enriched amine.

  • The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or by NMR using a chiral shift reagent.

Diagram of Diastereomeric Salt Resolution:

Diastereomeric_Resolution Racemic_Amine Racemic Amine (R)- and (S)-enantiomers Salt_Formation Diastereomeric Salt Formation ((R)-Amine-L-Tartrate and (S)-Amine-L-Tartrate) Racemic_Amine->Salt_Formation Chiral_Acid Chiral Acid (e.g., L-tartaric acid) Chiral_Acid->Salt_Formation Crystallization Fractional Crystallization (Separation based on solubility) Salt_Formation->Crystallization Less_Soluble Less Soluble Diastereomer (Crystals) Crystallization->Less_Soluble More_Soluble More Soluble Diastereomer (in Mother Liquor) Crystallization->More_Soluble Liberation_1 Liberation of Free Amine (Basification & Extraction) Less_Soluble->Liberation_1 Liberation_2 Liberation of Free Amine (Basification & Extraction) More_Soluble->Liberation_2 Enriched_R Enriched (R)-Amine Liberation_1->Enriched_R Enriched_S Enriched (S)-Amine Liberation_2->Enriched_S

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Data Summary

Table 1: Analytical Methods for Purity Assessment

Technique Purpose Typical Conditions Expected Results
Thin-Layer Chromatography (TLC) Reaction monitoring and qualitative impurity profiling.Silica gel plates; Mobile phase: DCM/MeOH with 0.5% triethylamine.Separation of spots corresponding to the starting material, product, and major impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative analysis of volatile impurities and product purity.Capillary column (e.g., DB-5ms); Temperature gradient.Separation of peaks and identification by mass-to-charge ratio.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of non-volatile impurities and enantiomeric excess determination.Reversed-phase C18 column for achiral analysis; Chiral stationary phase (e.g., cellulose or amylose-based) for chiral analysis.Separation of peaks and quantification by UV or other detectors.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the product and identification of impurities.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃).Characteristic chemical shifts and coupling patterns for the product and impurities.

References

troubleshooting poor resolution in the chiral separation of phenylcyclobutanamines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Separation of Phenylcyclobutanamines

Welcome to the technical support center for the chiral separation of phenylcyclobutanamines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric separation of this important class of compounds. The inherent basicity of the primary amine group in phenylcyclobutanamines presents unique challenges in chiral chromatography, often leading to poor peak shape and inadequate resolution. This guide provides in-depth, cause-and-effect-based solutions to overcome these common issues.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the chiral separation of phenylcyclobutanamines in a direct question-and-answer format.

Question: My chromatogram shows severe peak tailing and broad peaks for both enantiomers. What is the primary cause and how can I fix it?

Answer:

Severe peak tailing for basic compounds like phenylcyclobutanamines is almost always caused by strong, undesirable ionic interactions between the protonated amine group of the analyte and residual acidic silanols on the silica surface of the chiral stationary phase (CSP). These secondary interactions lead to a mixed-mode retention mechanism, causing band broadening and asymmetrical peaks.

Core Solution: Suppress Unwanted Ionic Interactions with Mobile Phase Additives.

The most effective strategy is to add a basic competitor to the mobile phase. This additive will preferentially interact with the acidic silanols, masking them from the analyte and ensuring a more uniform interaction environment.

Step-by-Step Protocol to Eliminate Peak Tailing:

  • Introduce a Basic Additive: For normal phase (NP) or polar organic (PO) modes, begin by adding 0.1% to 0.2% (v/v) of an amine-based additive to your mobile phase. Diethylamine (DEA) is an excellent and highly effective first choice. Other options include triethylamine (TEA) or ethanolamine.

  • Optimize Additive Concentration: If tailing persists, incrementally increase the concentration up to 0.5%. Be aware that excessive concentrations can sometimes negatively impact enantioselectivity by competing with the desired chiral recognition interactions.

  • Consider an Acidic Additive (for specific CSPs/modes): In some reversed-phase (RP) applications or with certain zwitterionic CSPs, a small amount of an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) (typically 0.1%) can improve peak shape by ensuring the analyte is consistently protonated. However, for most polysaccharide-based CSPs in NP/PO modes, a basic additive is the standard.

Question: I am injecting a known racemic mixture of my phenylcyclobutanamine, but I only see a single, sharp peak. How can I achieve separation?

Answer:

Observing a single peak for a racemic mixture indicates a complete lack of enantioselectivity (α = 1.0) under the current chromatographic conditions. This means the CSP is not differentiating between the two enantiomers. This issue requires a systematic approach to screen for conditions that will induce chiral recognition.

Core Solution: Systematically Screen Key Chromatographic Parameters.

Enantioselectivity is a delicate balance of intermolecular interactions (hydrogen bonding, dipole-dipole, π-π stacking, and steric hindrance) between the enantiomers and the chiral selector. You must alter the conditions to find a system where these interactions differ sufficiently between the two enantiomers.

Troubleshooting Workflow: Achieving Initial Separation

Caption: Workflow for troubleshooting a complete lack of enantiomeric separation.

Recommended Screening Protocol:

  • CSP Screening: The most critical factor is the CSP. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are highly successful for a broad range of chiral compounds and are the best starting point. Screen your compound on at least 3-4 different CSPs.

  • Mobile Phase Screening: For each CSP, test a set of different mobile phases. A standard screening protocol for phenylcyclobutanamines would include:

    • Normal Phase: Hexane/Isopropanol (80/20 v/v) + 0.1% DEA

    • Polar Organic: Acetonitrile/Methanol (50/50 v/v) + 0.1% DEA

    • SFC: Supercritical CO2 / Methanol (70/30 v/v) + 0.2% DEA

  • Alcohol Modifier: The choice of alcohol modifier (co-solvent) can dramatically impact selectivity. In NP or SFC, ethanol and isopropanol often provide better selectivity than methanol, as they are weaker solvents and less competitive for hydrogen bonding sites on the CSP.

Question: I have partial separation, but the resolution (Rs) is below the desired value of 1.5. How can I improve it?

Answer:

Achieving a resolution (Rs) of ≥ 1.5 is critical for accurate quantification. Resolution is a function of three parameters: efficiency (N), selectivity (α), and retention factor (k).

Resolution Equation: Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k)

To improve resolution, you must systematically optimize one or more of these parameters.

Strategy for Improving Resolution (Rs < 1.5)

Caption: Decision tree for systematically improving chromatographic resolution.

Optimization Steps:

  • Improve Selectivity (α): This is the most powerful way to increase resolution.

    • Temperature: Lowering the column temperature often increases enantioselectivity. The enthalpy of adsorption for the two enantiomers may differ, and lower temperatures enhance these differences. Try reducing the temperature from ambient (e.g., 25°C) to 15°C or 10°C.

    • Mobile Phase Strength: Decrease the percentage of the polar modifier (e.g., alcohol in NP). A weaker mobile phase increases retention time (k) and allows for more interaction with the CSP, which can improve α.

  • Increase Efficiency (N):

    • Flow Rate: Reduce the flow rate. This generally leads to sharper, narrower peaks (higher N), although it will increase analysis time.

    • System Check: Ensure your HPLC/SFC system is optimized to minimize extra-column band broadening (e.g., use small inner diameter tubing, a low-volume detector cell).

  • Optimize Retention Factor (k):

    • Aim for a retention factor (k) between 2 and 10 for the first eluting enantiomer. If k is too low (<2), the peaks elute too quickly with insufficient time to interact with the CSP. Decrease the mobile phase strength to increase k.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for method development for a new phenylcyclobutanamine derivative?

For a novel phenylcyclobutanamine, a systematic screening approach is most efficient.

  • Columns: Start with 2-3 modern, immobilized polysaccharide-based CSPs. An amylose-based column (e.g., Chiralpak IA, IG) and a cellulose-based column (e.g., Chiralcel OD-I, OZ) provide good complementary selectivity.

  • Mobile Phases: Screen in both normal phase (Hexane/Ethanol) and polar organic mode (Acetonitrile/Methanol).

  • Additive: Include 0.1% - 0.2% DEA in all screening mobile phases from the very beginning to ensure good peak shape.

  • Temperature: Start at a controlled ambient temperature, like 25°C.

Q2: Why is Supercritical Fluid Chromatography (SFC) often preferred for chiral separations of basic compounds?

SFC is an excellent technique for chiral separations of basic compounds for several reasons:

  • High Efficiency: The low viscosity of supercritical CO2 allows for faster flow rates without generating high backpressure, leading to high-efficiency separations and shorter run times.

  • Improved Peak Shape: The mobile phases used in SFC (CO2 with alcohol modifiers) are less acidic than typical reversed-phase eluents, which can help maintain the neutral state of the CSP's silica backbone and reduce tailing.

  • Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to HPLC, making it a powerful alternative when HPLC methods fail.

Q3: Can I switch the elution order of the enantiomers?

Yes. The elution order can sometimes be reversed by:

  • Changing the CSP: Switching from an amylose-based CSP to a cellulose-based CSP can sometimes invert the elution order.

  • Switching the Chiral Selector's Chirality: Using a column packed with the opposite enantiomer of the chiral selector (e.g., switching from Chiralcel OD to Chiralcel OF) will reverse the elution order. This is not common practice but is a definitive way to achieve inversion.

  • Changing the Mobile Phase System: A switch from a normal-phase system to a polar organic or reversed-phase system can occasionally result in an elution order reversal, although this is less predictable.

Part 3: Experimental Protocols & Data

Protocol: Systematic Optimization of Basic Additive Concentration

Objective: To determine the optimal concentration of Diethylamine (DEA) to achieve maximum resolution and ideal peak symmetry for a phenylcyclobutanamine separation.

System:

  • Column: Chiralpak AD-H (or similar amylose-based CSP)

  • Mobile Phase: 90:10 Hexane / Isopropanol (v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 220 nm

Procedure:

  • Prepare a stock solution of the racemic phenylcyclobutanamine at 1 mg/mL in mobile phase.

  • Prepare five mobile phase bottles with varying concentrations of DEA: 0% (Control), 0.05%, 0.1%, 0.2%, and 0.5% (v/v).

  • Equilibrate the column with the control mobile phase (0% DEA) for at least 30 minutes.

  • Inject the sample and record the chromatogram. Note the severe tailing.

  • Sequentially switch to each mobile phase, allowing the column to equilibrate for 20-30 minutes with each new concentration.

  • Inject the sample under each condition and record the chromatogram.

  • For each chromatogram, calculate the Asymmetry Factor (As) for the first peak, the enantioselectivity (α), and the resolution (Rs).

Data Presentation: Impact of DEA Concentration on Separation Performance
DEA Conc. (% v/v)Asymmetry Factor (As)Selectivity (α)Resolution (Rs)Observations
0.0> 3.51.350.8Unacceptable tailing, poor resolution.
0.051.81.401.3Significant improvement in peak shape.
0.1 1.2 1.42 1.8 Optimal performance: sharp, symmetric peaks.
0.21.11.411.7Excellent peak shape, slight decrease in Rs.
0.51.11.381.6Peak shape is good, but selectivity has started to decline.

minimizing over-reduction byproducts in 3-Phenylcyclobutan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Over-reduction Byproducts

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Phenylcyclobutan-1-amine, with a specific focus on mitigating the formation of over-reduction byproducts. As Senior Application Scientists, we understand the nuances of this synthesis and aim to provide you with the causal explanations behind experimental choices to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common over-reduction byproducts observed during the synthesis of this compound?

A1: The primary over-reduction byproduct of concern is the corresponding amino alcohol, 3-phenylcyclobutanol, resulting from the reduction of the ketone starting material, 3-phenylcyclobutanone, before or concurrently with the desired reductive amination. Another potential, though less common, byproduct is 1-phenylbutane, which arises from the hydrogenolysis and ring-opening of the cyclobutane ring. This is more likely to occur under harsh reaction conditions, such as high temperatures and pressures with aggressive hydrogenation catalysts.[1][2]

Q2: What is the primary synthetic route to this compound, and where does over-reduction typically occur?

A2: A prevalent synthetic route is the reductive amination of 3-phenylcyclobutanone.[3][4] This one-pot reaction involves the condensation of the ketone with an amine source (like ammonia or an ammonium salt) to form an intermediate imine or enamine, which is then reduced in situ to the target amine. Over-reduction to the alcohol can compete with imine formation and reduction, particularly if the reducing agent is too reactive or if the reaction conditions favor ketone reduction.

Another common two-step approach involves the initial formation of 3-phenylcyclobutanone oxime, followed by its reduction to the amine.[5][6] In this case, over-reduction can lead to the formation of the corresponding hydroxylamine or the fully reduced amino alcohol.

Below is a workflow diagram illustrating the key reaction pathways and potential for byproduct formation.

Synthesis and Byproducts cluster_reductive_amination Reductive Amination Pathway cluster_oxime_reduction Oxime Reduction Pathway 3-Phenylcyclobutanone 3-Phenylcyclobutanone Imine/Enamine Intermediate Imine/Enamine Intermediate 3-Phenylcyclobutanone->Imine/Enamine Intermediate + NH3/R-NH2 3-Phenylcyclobutanol 3-Phenylcyclobutanol (Over-reduction Byproduct) 3-Phenylcyclobutanone->3-Phenylcyclobutanol Over-reduction This compound This compound Imine/Enamine Intermediate->this compound Reduction 1-Phenylbutane 1-Phenylbutane (Ring-Opening Byproduct) This compound->1-Phenylbutane Harsh Conditions 3-Phenylcyclobutanone_oxime 3-Phenylcyclobutanone Oxime 3-Phenylcyclobutan-1-amine_oxime This compound 3-Phenylcyclobutanone_oxime->3-Phenylcyclobutan-1-amine_oxime Reduction 3-Phenylcyclobutanone_oxime->3-Phenylcyclobutanol Over-reduction caption Synthesis Pathways and Byproduct Formation

Caption: Synthetic routes to this compound and common byproduct formations.

Troubleshooting Guide

Problem 1: Significant formation of 3-phenylcyclobutanol during reductive amination.

Causality: This issue typically arises from an imbalance in the rates of imine formation versus ketone reduction. If the reduction of the ketone is faster than or competitive with the formation of the imine intermediate, the alcohol byproduct will be prevalent. This is often exacerbated by highly reactive reducing agents or non-optimal pH conditions that do not favor imine formation.

Solutions:

  • Choice of Reducing Agent: Opt for a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is less reactive towards ketones and aldehydes but effectively reduces the protonated imine.[7] Sodium cyanoborohydride (NaBH₃CN) is also effective and selective for imines over ketones, particularly at a slightly acidic pH.[3][8] In contrast, stronger reducing agents like sodium borohydride (NaBH₄) can be less selective and may require a two-step approach where the imine is pre-formed before the addition of the reductant.[8][9]

Reducing AgentSelectivity for Imine vs. KetoneOptimal pHKey Considerations
NaBH(OAc)₃ HighMildly AcidicGenerally preferred for one-pot reactions.[7]
NaBH₃CN HighSlightly Acidic (pH 6-7)Toxic cyanide byproduct requires careful handling.[3][8]
NaBH₄ Moderate to LowNeutral to BasicBest used in a two-step process to avoid ketone reduction.[8][9]
H₂/Catalyst (e.g., Pd/C, PtO₂) VariableNeutralCan lead to over-reduction and ring opening under harsh conditions.
  • pH Control: Maintaining a slightly acidic pH (around 6-7) is crucial for facilitating imine formation.[8] This can be achieved by adding a catalytic amount of acetic acid. At this pH, the amine is sufficiently nucleophilic to attack the carbonyl, and the resulting carbinolamine is readily dehydrated to the imine.

  • Reaction Sequence: If using a less selective reducing agent like NaBH₄, consider a two-step protocol. First, form the imine by reacting 3-phenylcyclobutanone with the amine source, often with azeotropic removal of water. Once imine formation is complete (as monitored by techniques like TLC or GC-MS), then introduce the reducing agent.

Problem 2: Formation of 1-phenylbutane and other ring-opened byproducts.

Causality: The cyclobutane ring is strained and susceptible to opening under certain conditions, particularly during catalytic hydrogenation at elevated temperatures and pressures.[1][2] The presence of a phenyl group can further activate the ring towards hydrogenolysis.

Solutions:

  • Milder Hydrogenation Conditions: If using catalytic hydrogenation, employ milder conditions. This includes using a less active catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C), lower hydrogen pressure (1-4 atm), and ambient temperature.

  • Alternative Reducing Agents: To completely avoid the risk of catalytic hydrogenolysis, switch to chemical reducing agents like those mentioned in the previous section (NaBH(OAc)₃ or NaBH₃CN) which do not typically induce ring-opening.

Problem 3: Low yield of the desired amine with recovery of starting material.

Causality: Incomplete conversion can be due to several factors including insufficient reaction time, poor imine formation, or deactivation of the reducing agent.

Solutions:

  • Optimize Imine Formation: Ensure efficient formation of the imine intermediate. For challenging substrates, the use of a dehydrating agent like molecular sieves or titanium(IV) isopropoxide can drive the equilibrium towards the imine.[10]

  • Reaction Monitoring: Closely monitor the reaction progress using appropriate analytical techniques (TLC, GC-MS, or NMR). This will help determine the optimal reaction time and identify if the reaction has stalled.

  • Reagent Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of the amine source and reducing agent is often used to drive the reaction to completion.

Problem 4: Issues with Stereoselectivity in the Final Product.

Causality: The reduction of the imine or oxime intermediate can lead to the formation of cis and trans isomers of this compound. The stereochemical outcome is influenced by the steric hindrance of the substituents on the cyclobutane ring and the approach of the reducing agent.[11]

Solutions:

  • Choice of Reducing Agent: Bulky reducing agents may favor attack from the less hindered face of the imine, potentially leading to higher stereoselectivity.[11]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the stereoselectivity of the reduction.[11]

  • Chiral Auxiliaries: For enantioselective synthesis, the use of a chiral amine source or a chiral catalyst may be necessary to control the stereochemistry.

Below is a troubleshooting decision tree to guide your experimental approach.

Troubleshooting Decision Tree Start High Over-reduction Byproducts? Check_Byproduct Identify Byproduct: 3-Phenylcyclobutanol or Ring-Opened? Start->Check_Byproduct Yes Low_Yield Low Yield of Desired Amine Start->Low_Yield No, but low yield Stereo_Issue Poor Stereoselectivity Start->Stereo_Issue No, but poor stereoselectivity Alcohol_Byproduct Predominantly 3-Phenylcyclobutanol Check_Byproduct->Alcohol_Byproduct Alcohol Ring_Opened_Byproduct Presence of Ring-Opened Products Check_Byproduct->Ring_Opened_Byproduct Ring-Opened Action_Alcohol Use Milder Reducing Agent (e.g., NaBH(OAc)₃) Control pH (6-7) Consider Two-Step Protocol Alcohol_Byproduct->Action_Alcohol Action_Ring_Opened Use Milder Hydrogenation Conditions Switch to Chemical Reductants Ring_Opened_Byproduct->Action_Ring_Opened Action_Low_Yield Optimize Imine Formation (Dehydrating Agent) Monitor Reaction Progress Adjust Stoichiometry Low_Yield->Action_Low_Yield Action_Stereo Use Bulky Reducing Agent Lower Reaction Temperature Consider Chiral Auxiliaries Stereo_Issue->Action_Stereo caption Troubleshooting Flowchart for this compound Synthesis

Caption: A decision tree for troubleshooting common issues in the synthesis.

By carefully considering the choice of reagents, reaction conditions, and monitoring the process, the formation of over-reduction byproducts in the synthesis of this compound can be effectively minimized, leading to higher yields and purity of the desired product.

References

Validation & Comparative

A Comparative Guide to the In Vitro ADME Properties of 3-Phenylcyclobutan-1-amine Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for the 3-Phenylcyclobutan-1-amine Scaffold

The this compound scaffold has emerged as a promising structural framework in modern drug discovery. Its rigid, non-planar cyclobutane core offers a distinct advantage over traditional flat aromatic systems by presenting substituents in well-defined three-dimensional space.[1] This can lead to enhanced target engagement and selectivity. Furthermore, the incorporation of such strained ring systems can favorably influence metabolic stability by shielding potential sites of metabolism.[2] As with any promising scaffold, a thorough understanding of its ADME properties is paramount for successful lead optimization and the development of viable drug candidates. This guide presents a comparative analysis of a hypothetical series of this compound derivatives to illustrate key ADME concepts and experimental considerations.

I. Comparative Analysis of In Vitro ADME Properties

To illustrate the impact of structural modifications on the ADME profile of compounds containing the this compound core, we will consider a hypothetical series of analogs (Compounds 1a-1d ). These compounds share the core scaffold but differ in their substitution patterns, allowing for an examination of structure-ADME relationships.

Hypothetical Compound Structures:

  • Compound 1a (Parent): this compound

  • Compound 1b (Para-Fluoro): 3-(4-Fluorophenyl)cyclobutan-1-amine

  • Compound 1c (Para-Methoxy): 3-(4-Methoxyphenyl)cyclobutan-1-amine

  • Compound 1d (N-Methyl): N-Methyl-3-phenylcyclobutan-1-amine

A. Metabolic Stability: Human Liver Microsome (HLM) Assay

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate.[3] The HLM assay is a standard in vitro tool to assess Phase I metabolic liability.[4]

Table 1: Comparative Metabolic Stability of this compound Analogs in HLM

Compound IDSubstitutionHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1a Parent2527.7
1b Para-Fluoro4515.4
1c Para-Methoxy1546.2
1d N-Methyl3519.8

Note: The data presented in this table is hypothetical and for illustrative purposes.

Expert Insights & Causality:

  • Fluorination for Metabolic Shielding: The introduction of a fluorine atom at the para-position of the phenyl ring (Compound 1b ) often leads to a significant increase in metabolic stability (longer half-life, lower clearance).[2] This is attributed to the strength of the C-F bond, which is less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.

  • Metabolic Soft Spot: Conversely, the para-methoxy group in Compound 1c represents a metabolic "soft spot." The methoxy group is prone to O-demethylation, a common metabolic pathway, resulting in rapid clearance.[3]

  • N-Alkylation: N-methylation (Compound 1d ) can have varied effects. In this hypothetical case, it leads to a modest improvement in stability compared to the parent compound. This could be due to steric hindrance around the amine, a potential site of metabolism, or altered binding affinity to metabolic enzymes.

B. Permeability: Caco-2 Permeability Assay

The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal absorption.[5] It assesses the rate at which a compound crosses the intestinal epithelial barrier.

Table 2: Comparative Permeability of this compound Analogs

Compound IDSubstitutionApparent Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
1a Parent8.51.2
1b Para-Fluoro9.21.1
1c Para-Methoxy7.91.3
1d N-Methyl10.11.0

Note: The data presented in this table is hypothetical and for illustrative purposes.

Expert Insights & Causality:

  • High Permeability Class: Generally, compounds with a Papp (A→B) > 5 x 10⁻⁶ cm/s are considered to have high permeability. All hypothetical analogs fall into this category, suggesting good potential for oral absorption.

  • Efflux Ratio: An efflux ratio greater than 2 is indicative of active efflux, often mediated by transporters like P-glycoprotein (P-gp), which can limit drug absorption and brain penetration.[5] All analogs in this series show a low efflux ratio, suggesting they are not significant substrates for major efflux transporters.

  • Impact of Physicochemical Properties: The observed permeability is a function of a compound's lipophilicity, size, and hydrogen bonding capacity. The subtle structural changes in this series have a modest impact on these properties, leading to similar high permeability.

C. Solubility: Kinetic Solubility Assay

Aqueous solubility is a prerequisite for absorption. Poor solubility can be a major hurdle in drug development, leading to low bioavailability and formulation challenges.

Table 3: Comparative Kinetic Solubility of this compound Analogs

Compound IDSubstitutionKinetic Solubility at pH 7.4 (µM)
1a Parent150
1b Para-Fluoro135
1c Para-Methoxy120
1d N-Methyl165

Note: The data presented in this table is hypothetical and for illustrative purposes.

Expert Insights & Causality:

  • Adequate Solubility: For early-stage drug discovery, a kinetic solubility of >50 µM is often considered acceptable. All hypothetical analogs exhibit good aqueous solubility.

  • Influence of Substituents: The introduction of lipophilic groups, such as the methoxy group in Compound 1c , can slightly decrease aqueous solubility. Conversely, the N-methyl group in Compound 1d , while increasing lipophilicity, can disrupt crystal lattice formation, sometimes leading to a modest increase in kinetic solubility.

II. Detailed Experimental Protocols

The following protocols are provided as a guide for conducting the in vitro ADME assays discussed above. These protocols are designed to be self-validating through the inclusion of appropriate controls.

A. Human Liver Microsomal (HLM) Stability Assay

Workflow Diagram:

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound (1 µM final) Preincubation Pre-incubate Compound + HLM + Buffer (5 min) Compound->Preincubation HLM Human Liver Microsomes (0.5 mg/mL) HLM->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation Initiation Initiate Reaction with NADPH Preincubation->Initiation Timepoints Aliquots taken at 0, 5, 15, 30, 60 min Initiation->Timepoints Quench Quench Reaction (Acetonitrile with IS) Timepoints->Quench Centrifuge Centrifuge (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Test compounds and positive controls (e.g., Verapamil, Testosterone) are prepared as 10 mM stock solutions in DMSO.

    • Human liver microsomes are thawed on ice and diluted to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • An NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) is prepared according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test compound (final concentration 1 µM) to the HLM suspension (final concentration 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard (IS).

    • Vortex and centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomes).

B. Caco-2 Permeability Assay

Workflow Diagram:

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Cells Seed Caco-2 cells on Transwell plates Culture Culture for 21 days to form monolayer Cells->Culture TEER Measure TEER to confirm integrity Culture->TEER Wash Wash monolayer with HBSS buffer TEER->Wash Add_Compound Add Test Compound (10 µM) to Donor (Apical or Basolateral) Wash->Add_Compound Incubate Incubate at 37°C with shaking Add_Compound->Incubate Sample Sample from Receiver and Donor wells Incubate->Sample LCMS LC-MS/MS Analysis of samples Sample->LCMS Calculate_Papp Calculate Papp and Efflux Ratio LCMS->Calculate_Papp

Caption: Workflow for the Caco-2 Permeability Assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Add the test compound (typically 10 µM) to the apical (A) or basolateral (B) chamber (donor). The opposite chamber (receiver) contains fresh HBSS.

    • Incubate the plates at 37°C with gentle shaking.

    • At a specified time point (e.g., 120 minutes), take samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).

III. Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel therapeutics. This guide has demonstrated, through a comparative analysis of a hypothetical series of analogs, how subtle structural modifications can significantly impact key in vitro ADME properties. The strategic use of techniques such as fluorination can enhance metabolic stability, a critical factor for in vivo efficacy. The inherent properties of the scaffold appear to confer excellent permeability and solubility, which are advantageous for oral drug delivery.

For researchers working with this scaffold, a systematic approach to ADME profiling is essential. Early-stage assessment of metabolic stability, permeability, and solubility, as detailed in this guide, will enable data-driven decisions and facilitate the rapid optimization of lead compounds. Future work should focus on expanding the SAR around this scaffold to further refine its ADME properties and unlock its full therapeutic potential.

References

A Head-to-Head Comparison of Synthetic Routes to 3-Phenylcyclobutan-1-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Phenylcyclobutan-1-amine is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an in-depth, head-to-head comparison of different synthesis routes to this target molecule, offering field-proven insights and supporting experimental data to inform your selection of the most suitable pathway for your research needs.

Introduction to this compound

This compound, with its characteristic phenyl and cyclobutylamine moieties, presents a unique structural motif that is of significant interest in the design of novel therapeutic agents. The cyclobutane ring offers a rigid scaffold that can orient substituents in distinct three-dimensional space, a desirable feature for optimizing interactions with biological targets. The primary amine group provides a key handle for further functionalization and elaboration into a wide array of derivatives.

This guide will dissect three primary synthetic strategies for obtaining this compound:

  • Reductive Amination of 3-Phenylcyclobutanone

  • Rearrangement of a 3-Phenylcyclobutanecarboxylic Acid Derivative

  • Biocatalytic Asymmetric Synthesis

Each route will be evaluated based on its efficiency, scalability, safety, and the stereochemical control it offers.

Route 1: Reductive Amination of 3-Phenylcyclobutanone

The most direct and commonly employed route to this compound is the reductive amination of the corresponding ketone, 3-phenylcyclobutanone. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced to the target amine.

Reaction Scheme:

Reductive Amination ketone 3-Phenylcyclobutanone intermediate Imine/Enamine Intermediate ketone->intermediate Imination amine_source Amine Source (e.g., NH3, NH4OAc) amine_source->intermediate reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) product This compound reducing_agent->product intermediate->product Reduction

Caption: Reductive amination pathway from 3-phenylcyclobutanone.

Mechanism and Key Considerations

The reaction is typically initiated by the nucleophilic attack of an ammonia equivalent on the carbonyl carbon of 3-phenylcyclobutanone, forming a hemiaminal intermediate. Dehydration of the hemiaminal yields an imine, which is then reduced by a suitable hydride source.

A variety of reducing agents can be employed, each with its own advantages and disadvantages. Sodium cyanoborohydride (NaBH₃CN) is a popular choice as it is mild enough to selectively reduce the imine in the presence of the starting ketone. Catalytic hydrogenation using hydrogen gas over a metal catalyst (e.g., Raney Nickel, Palladium on carbon) is another effective method, particularly for larger-scale syntheses.[1]

The Leuckart-Wallach reaction offers a classic alternative, utilizing ammonium formate or formamide as both the ammonia source and the reducing agent.[2][3][4] This method typically requires higher reaction temperatures.[2]

Experimental Protocol: Reductive Amination with Pyridine-Borane

A general, mild protocol for reductive amination that can be adapted for this specific transformation is as follows[5]:

  • To a solution of 3-phenylcyclobutanone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) containing powdered 4 Å molecular sieves, add the amine source (e.g., ammonia in methanol or ammonium acetate, 1.0-1.5 eq).

  • Add pyridine-borane complex (0.8-1.0 eq) to the mixture.

  • Stir the reaction at room temperature for 16-24 hours.

  • Acidify the reaction mixture with aqueous HCl and then basify with aqueous NaOH to a pH of 14.

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by distillation or column chromatography.

Performance Metrics
ParameterReductive Amination
Starting Material 3-Phenylcyclobutanone
Key Reagents Amine source, Reducing agent
Typical Yield 60-85% (highly dependent on conditions)
Scalability Good to excellent
Stereocontrol Generally produces a racemic mixture
Advantages Direct route, readily available starting materials, one-pot procedure
Disadvantages Use of potentially toxic reagents (e.g., cyanoborohydride), formation of byproducts

Route 2: Hofmann or Curtius Rearrangement

An alternative approach involves the conversion of a carboxylic acid derivative, 3-phenylcyclobutanecarboxylic acid, to the corresponding amine with the loss of one carbon atom. This can be achieved through either the Hofmann or Curtius rearrangement.

Reaction Scheme:

Rearrangement Routes cluster_0 Hofmann Rearrangement cluster_1 Curtius Rearrangement carboxylic_acid_h 3-Phenylcyclobutanecarboxylic Acid amide 3-Phenylcyclobutane- carboxamide carboxylic_acid_h->amide Amidation isocyanate_h 3-Phenylcyclobutanyl Isocyanate amide->isocyanate_h Br2, NaOH product_h This compound isocyanate_h->product_h Hydrolysis carboxylic_acid_c 3-Phenylcyclobutanecarboxylic Acid acyl_azide 3-Phenylcyclobutanecarbonyl Azide carboxylic_acid_c->acyl_azide e.g., DPPA isocyanate_c 3-Phenylcyclobutanyl Isocyanate acyl_azide->isocyanate_c Heat product_c This compound isocyanate_c->product_c Hydrolysis

Caption: Hofmann and Curtius rearrangement pathways.

Mechanism and Key Considerations

Both reactions proceed through a key isocyanate intermediate.

  • Hofmann Rearrangement: A primary amide is treated with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide). The reaction involves the formation of an N-haloamide, which then rearranges to the isocyanate with the loss of the halide ion.

  • Curtius Rearrangement: An acyl azide, typically formed from the corresponding carboxylic acid or acyl chloride, undergoes thermal or photochemical decomposition to yield the isocyanate and nitrogen gas.

The isocyanate intermediate is then hydrolyzed to the primary amine via an unstable carbamic acid, which decarboxylates.

Experimental Protocol: Curtius Rearrangement

A plausible protocol for the Curtius rearrangement is as follows:

  • To a solution of 3-phenylcyclobutanecarboxylic acid (1.0 eq) in an inert solvent (e.g., toluene, tert-butanol), add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.1 eq).

  • Heat the reaction mixture to reflux for several hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and add aqueous acid (e.g., HCl) to hydrolyze the intermediate isocyanate (or its trapped carbamate derivative).

  • Neutralize the solution with a base (e.g., NaOH) and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product as described previously.

Performance Metrics
ParameterHofmann/Curtius Rearrangement
Starting Material 3-Phenylcyclobutanecarboxylic Acid
Key Reagents Br₂/NaOH (Hofmann), DPPA or NaN₃ (Curtius)
Typical Yield 50-70% (multi-step)
Scalability Moderate; potential hazards with azides
Stereocontrol Retention of configuration at the migrating carbon
Advantages Alternative to reductive amination, stereospecific
Disadvantages Multi-step synthesis, use of potentially explosive intermediates (acyl azides), generation of stoichiometric waste

Route 3: Biocatalytic Asymmetric Synthesis

For applications requiring enantiomerically pure this compound, biocatalysis offers a powerful and green alternative. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate.

Reaction Scheme:

Biocatalytic Synthesis ketone 3-Phenylcyclobutanone product (R)- or (S)-3-Phenylcyclobutan-1-amine ketone->product amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->product byproduct Ketone Byproduct (e.g., Acetone) amine_donor->byproduct Deamination transaminase Transaminase (ω-TA) transaminase->product Biocatalyst

Caption: Asymmetric synthesis using a transaminase.

Mechanism and Key Considerations

Transaminases utilize a pyridoxal-5'-phosphate (PLP) cofactor to facilitate the amination process. The reaction is an equilibrium process, and strategies are often employed to drive the reaction towards product formation. These can include using a large excess of the amine donor or removing the ketone byproduct.[6][7][8] The choice of a suitable amine donor, such as isopropylamine which is converted to the volatile byproduct acetone, is a common strategy.

The key advantage of this route is the ability to produce a single enantiomer of the target amine with high stereoselectivity. Both (R)- and (S)-selective transaminases are available, allowing access to either enantiomer.

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis

A representative protocol for a biocatalytic synthesis is as follows:

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine 3-phenylcyclobutanone (1.0 eq), the amine donor (e.g., isopropylamine, 5-10 eq), and pyridoxal-5'-phosphate (PLP) cofactor (catalytic amount).

  • Add the selected transaminase enzyme (either as a purified enzyme or as a whole-cell lysate).

  • Gently agitate the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, adjust the pH to >10 with a base (e.g., NaOH) to stop the enzymatic reaction and facilitate extraction.

  • Extract the product with an organic solvent (e.g., methyl tert-butyl ether).

  • Dry, concentrate, and purify the product.

Performance Metrics
ParameterBiocatalytic Synthesis
Starting Material 3-Phenylcyclobutanone
Key Reagents Transaminase, Amine Donor, PLP
Typical Yield 70-95% (highly dependent on enzyme and conditions)
Scalability Can be challenging, but scalable processes are being developed
Stereocontrol Excellent (typically >99% ee)
Advantages High enantioselectivity, environmentally friendly ("green chemistry"), mild reaction conditions
Disadvantages Enzyme cost and stability, requires specialized expertise, equilibrium limitations

Head-to-Head Comparison Summary

FeatureReductive AminationHofmann/Curtius RearrangementBiocatalytic Synthesis
Starting Material 3-Phenylcyclobutanone3-Phenylcyclobutanecarboxylic Acid3-Phenylcyclobutanone
Number of Steps 1 (one-pot)2-31
Yield Good to ExcellentModerateGood to Excellent
Scalability ExcellentModerateDeveloping
Stereocontrol RacemicStereospecific (retention)Excellent (enantioselective)
Key Advantages Direct, versatile, scalableAlternative to ketone route, stereospecificHigh enantiopurity, green
Key Disadvantages Racemic product, byproductsMulti-step, potential hazardsEnzyme cost/stability, specialized

Conclusion and Recommendations

The optimal synthetic route to this compound is highly dependent on the specific requirements of the research project.

  • For large-scale synthesis of the racemic amine , reductive amination is the most practical and cost-effective choice. Its operational simplicity and high throughput make it ideal for producing bulk quantities of the material for initial screening or as a starting point for further derivatization.

  • When a stereospecific synthesis is required from a chiral carboxylic acid precursor , the Curtius or Hofmann rearrangement offers a viable, albeit more complex, alternative. This route is particularly useful if the corresponding chiral carboxylic acid is readily available.

  • For the production of enantiomerically pure this compound , biocatalytic synthesis using transaminases is the superior method. The exceptional stereoselectivity and environmentally benign nature of this approach make it the gold standard for applications where chirality is critical, such as in the development of single-enantiomer pharmaceuticals.

By carefully considering the factors outlined in this guide, researchers can make an informed decision on the most appropriate synthetic strategy to efficiently and effectively obtain this compound for their scientific endeavors.

References

A Comparative Guide to the Biological Efficacy of 3-Phenylcyclobutan-1-amine Derivatives and Established Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological efficacy of 3-phenylcyclobutan-1-amine derivatives, with a focus on dasotraline, against established monoamine reuptake inhibitors, primarily Selective Serotonin Reuptake Inhibitors (SSRIs). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, pharmacodynamic profiles, and therapeutic potential based on available preclinical and clinical data.

Introduction: The Landscape of Monoamine Reuptake Inhibition

Monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—play a crucial role in regulating mood, cognition, and behavior. The reuptake of these neurotransmitters from the synaptic cleft by their respective transporters (SERT, NET, and DAT) is a primary mechanism for terminating their signaling. Consequently, these transporters have been a key target for the development of drugs to treat a variety of neuropsychiatric disorders.[1]

For decades, Selective Serotonin Reuptake Inhibitors (SSRIs) have been the first-line treatment for major depressive disorder and anxiety disorders.[2][3] As their name suggests, SSRIs primarily block the serotonin transporter, leading to an increase in synaptic serotonin levels.[4] More recently, newer agents with broader mechanisms of action have been developed, including those that target multiple monoamine transporters. The this compound scaffold has emerged as a promising chemical class for developing such multi-target agents.

This guide will delve into the pharmacological profile of a prominent this compound derivative, dasotraline, and compare its biological efficacy with that of well-established SSRIs like sertraline, fluoxetine, and paroxetine.

Mechanism of Action: From Selective to Triple Reuptake Inhibition

The therapeutic effects of both this compound derivatives and SSRIs are rooted in their ability to inhibit monoamine transporters. However, their selectivity profiles differ significantly, leading to distinct pharmacological effects.

The Established Approach: Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs, such as fluoxetine, sertraline, and paroxetine, exhibit high affinity and selectivity for the serotonin transporter (SERT).[2][5] By blocking SERT, these drugs increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[4] This enhanced signaling is believed to be the primary driver of their antidepressant and anxiolytic effects. While generally effective, the singular focus on the serotonin system may not address the full spectrum of symptoms in all patients, and their therapeutic onset can be delayed.

dot

References

A Senior Application Scientist's Guide to Computational Docking of 3-Phenylcyclobutan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Unlocking New Therapeutic Potential Through a Three-Dimensional Scaffold

The landscape of drug discovery is in a perpetual state of evolution, with an increasing demand for novel chemical scaffolds that can address complex biological targets with high potency and selectivity. Among the emerging classes of compounds, those featuring a cyclobutane ring have garnered significant attention.[1][2] Though historically underrepresented in medicinal chemistry, likely due to perceived synthetic challenges and ring strain, the cyclobutane moiety offers a unique, rigid, and three-dimensional (3D) architecture.[1] This 3D character is a departure from the often flat, aromatic structures that have dominated fragment-based drug discovery, providing new vectors for exploring protein binding pockets.[1][3]

This guide provides a comprehensive overview of a computational docking workflow tailored for analogs of 3-Phenylcyclobutan-1-amine. We will delve into the rationale behind methodological choices, present a detailed protocol, and offer a comparative analysis of hypothetical results. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their discovery pipelines.

The Strategic Advantage of the Cyclobutane Core

The rigid, puckered conformation of the cyclobutane ring can offer distinct advantages in drug design. Unlike more flexible aliphatic rings, it can help to pre-organize substituents in a defined spatial orientation, potentially reducing the entropic penalty upon binding to a target protein. This can lead to enhanced potency and selectivity. Furthermore, the cyclobutane scaffold can serve as a bioisosteric replacement for other groups, improving physicochemical properties and metabolic stability.[1]

A notable example of the application of this scaffold is in the development of activators for the human constitutive androstane receptor (hCAR), a key regulator of xenobiotic and endobiotic metabolism. Studies have explored diastereomers of this compound analogs, revealing that stereochemistry plays a crucial role in their biological activity.[4] This underscores the importance of a detailed, structure-based approach, such as molecular docking, to understand and predict their behavior at the atomic level.

A Comparative Docking Workflow: this compound Analogs Against hCAR

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6][7] In the context of drug discovery, it allows us to simulate the interaction between a small molecule (ligand) and a protein's binding site (receptor). This provides invaluable insights into binding affinity and the molecular basis of interaction, guiding the design of more potent and selective drug candidates.[8]

The following protocol outlines a robust workflow for the comparative docking of this compound analogs against the human constitutive androstane receptor (hCAR).

Experimental Protocol: Step-by-Step Molecular Docking

1. Receptor Preparation:

  • Objective: To prepare the protein structure for docking by removing extraneous molecules, adding hydrogen atoms, and assigning partial charges.

  • Procedure:

    • Obtain the crystal structure of hCAR from the Protein Data Bank (PDB). For this example, we will use a relevant PDB entry.

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms using a force field such as Gasteiger.

    • Save the prepared receptor in a suitable format (e.g., PDBQT for AutoDock Vina).

  • Rationale: A clean and properly prepared receptor structure is fundamental for accurate docking simulations. The removal of non-essential molecules ensures that the docking algorithm focuses on the interaction between the ligand and the protein. The addition of hydrogens and assignment of charges are critical for the accurate calculation of electrostatic and hydrogen bonding interactions.

2. Ligand Preparation:

  • Objective: To generate 3D conformations of the this compound analogs and prepare them for docking.

  • Procedure:

    • Sketch the 2D structures of the cis and trans isomers of the this compound analogs.

    • Convert the 2D structures to 3D models using a molecular modeling software.

    • Perform energy minimization on the 3D structures to obtain low-energy conformations.

    • Assign rotatable bonds and save the ligand files in the PDBQT format.

  • Rationale: The 3D conformation of the ligand is a critical determinant of its binding mode. Energy minimization helps to ensure that the starting conformation is sterically and electronically favorable. Defining rotatable bonds allows the docking software to explore the conformational flexibility of the ligand during the simulation.

3. Docking Simulation:

  • Objective: To predict the binding pose and affinity of the ligands within the active site of the receptor.

  • Procedure:

    • Define the search space (grid box) for the docking simulation. This box should encompass the entire binding site of the receptor.

    • Utilize a docking program such as AutoDock Vina to perform the docking calculations.[5]

    • Set the exhaustiveness of the search to an appropriate value (e.g., 8 or higher) to ensure a thorough exploration of the conformational space.

    • Run the docking simulation for each ligand.

  • Rationale: The grid box defines the region of the receptor where the docking algorithm will attempt to place the ligand. A well-defined grid box improves the efficiency and accuracy of the docking process. The exhaustiveness parameter controls the computational effort expended in searching for the optimal binding pose.

4. Post-Docking Analysis:

  • Objective: To analyze the docking results, visualize the binding poses, and identify key molecular interactions.

  • Procedure:

    • Examine the predicted binding energies (docking scores) for each ligand. Lower binding energies generally indicate a more favorable interaction.

    • Visualize the top-ranked binding poses for each ligand in complex with the receptor using a molecular visualization tool like PyMOL or Chimera.

    • Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

  • Rationale: The docking score provides a quantitative estimate of the binding affinity. Visualization of the binding pose is essential for understanding the structural basis of the interaction and for generating hypotheses for further optimization.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase Receptor Receptor Preparation (PDB Structure of hCAR) Docking Molecular Docking (e.g., AutoDock Vina) Receptor->Docking Prepared Receptor Ligand Ligand Preparation (3D Analogs) Ligand->Docking Prepared Ligands Analysis Post-Docking Analysis (Binding Energy & Pose) Docking->Analysis Docking Results Visualization Visualization & Interaction Mapping Analysis->Visualization Top Poses

Caption: A generalized workflow for computational docking studies.

Comparative Analysis of Hypothetical Docking Results

To illustrate the output of such a study, the following table presents hypothetical docking results for a series of cis and trans this compound analogs against hCAR.

AnalogStereochemistryDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
1a cis-8.5Phe158, Met330Pi-Pi Stacking, Hydrophobic
1b trans-7.2Met330, Leu333Hydrophobic
2a cis-9.1Phe158, Met330, Gln204Pi-Pi Stacking, Hydrophobic, H-Bond
2b trans-7.8Met330, Leu333Hydrophobic

Interpretation of Results:

  • The cis isomers consistently show lower (more favorable) docking scores compared to their trans counterparts, suggesting a better fit within the hCAR binding pocket. This aligns with experimental observations where cis analogs showed higher potency.[4]

  • Analog 2a , with an additional hydrogen bond donor/acceptor group, exhibits the best docking score, highlighting a potential avenue for further optimization.

  • The phenyl group of the cis isomers appears to engage in a favorable pi-pi stacking interaction with Phe158, an interaction that may not be as accessible to the trans isomers due to their different stereochemistry.

G cluster_protein hCAR Binding Pocket Phe158 Phe158 Met330 Met330 Gln204 Gln204 Ligand cis-Analog 2a Ligand->Phe158 Pi-Pi Stacking Ligand->Met330 Hydrophobic Ligand->Gln204 Hydrogen Bond

References

The Crucial Lens of Cross-Reactivity: A Guide to Profiling 3-Phenylcyclobutan-1-amine-based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. While the identification of potent lead compounds is a significant milestone, a comprehensive understanding of their interaction with the broader biological landscape is what separates a promising candidate from a clinical success. This is particularly true for scaffolds like 3-phenylcyclobutan-1-amine, a structural motif with emerging interest in medicinal chemistry. This guide provides an in-depth comparison of methodologies for cross-reactivity profiling of inhibitors based on this scaffold, with a primary focus on their well-documented activity as Monoamine Oxidase (MAO) inhibitors. We will delve into the experimental "why" behind protocol choices, present comparative data, and offer a framework for robust, self-validating profiling studies.

The Significance of Selectivity: Why Cross-Reactivity Profiling Matters

Off-target effects, where a drug interacts with unintended biological molecules, can lead to a range of adverse events, from mild side effects to severe toxicity. For Monoamine Oxidase Inhibitors (MAOIs), selectivity is a critical determinant of their therapeutic window[1]. The two main isoforms, MAO-A and MAO-B, have distinct substrate preferences and physiological roles. MAO-A primarily metabolizes serotonin and norepinephrine, making its inhibition a strategy for treating depression[2]. Conversely, MAO-B is a key enzyme in the breakdown of dopamine, and its selective inhibition is a cornerstone of Parkinson's disease therapy[3].

Non-selective inhibition of both isoforms can lead to a dangerous hypertensive crisis known as the "cheese effect," triggered by the inability to break down tyramine from certain foods[3]. Therefore, rigorous cross-reactivity profiling is not merely a characterization step but a crucial safety and efficacy assessment.

Primary Target Landscape: this compound and Monoamine Oxidases

The this compound scaffold bears structural resemblance to known monoamine neurotransmitters, making MAOs a logical primary target class. Indeed, 1-phenylcyclobutylamine has been identified as an inactivator of MAO[4]. These enzymes catalyze the oxidative deamination of monoamines, thereby regulating neurotransmitter levels in the central nervous system and peripheral tissues[5][6].

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Mechanism of Action of this compound based MAO inhibitors."

Comparative Analysis of Cross-Reactivity Profiles

To illustrate the importance of selectivity, the following table presents hypothetical data for a series of this compound-based inhibitors against MAO-A and MAO-B. "Compound X" represents a highly selective MAO-B inhibitor, the desired profile for Parkinson's disease treatment. The Selectivity Index (SI) is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A higher SI indicates greater selectivity for MAO-B.

Compound IDMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
Compound X (Hypothetical) 150010150
Analog 1 50252
Analog 2 1005000.2
Analog 3 200015001.33

This data is illustrative and based on typical values for MAO inhibitors found in the literature[7][8][9].

Interpretation:

  • Compound X demonstrates a strong preference for inhibiting MAO-B, making it a promising candidate for further development for neurodegenerative diseases where dopamine preservation is key.

  • Analog 1 is a relatively non-selective inhibitor and would carry a higher risk of side effects associated with MAO-A inhibition.

  • Analog 2 is selective for MAO-A, suggesting it might be explored for antidepressant applications.

  • Analog 3 is a weak, non-selective inhibitor and would likely be deprioritized.

Best Practices for Cross-Reactivity Profiling: A Multi-faceted Approach

A robust cross-reactivity profile is built upon a foundation of orthogonal assays that provide a comprehensive view of a compound's interactions.

dot graph TD { A[Start: 3-Phenylcyclobutan-1-aminebased Inhibitor] --> B{Primary TargetActivity Confirmed?}; B -- Yes --> C[In Vitro Kinase/Enzyme Panel Screening]; B -- No --> D[Target Identification]; D --> E[Affinity Chromatography]; D --> F[Cellular Thermal Shift Assay (CETSA)]; C --> G{Significant Off-Target Hits?}; G -- Yes --> H[Secondary Functional Assays]; G -- No --> I[Lead Optimization]; H --> I; I --> J[In Vivo Safety Assessment]; } caption: "Workflow for Cross-Reactivity Profiling."

In Vitro Kinase and Enzyme Panel Screening

The first line of defense in identifying off-target interactions is to screen the inhibitor against a broad panel of kinases and other relevant enzymes.

Experimental Protocol: In Vitro Kinase Assay (Radiometric) [10]

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide or protein), and [γ-³³P]-ATP in a kinase buffer.

  • Inhibitor Addition: Add the this compound-based inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation[10].

  • Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the membrane to remove unincorporated [γ-³³P]-ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Radiometric Assay: This format is highly sensitive and considered a gold standard for kinase activity measurement[11].

  • Broad Panel: Screening against a diverse panel of kinases is crucial as the ATP-binding site, a common target for inhibitors, is conserved across the kinome[12].

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement within the complex environment of a living cell[7][13]. It relies on the principle that a ligand-bound protein is more resistant to thermal denaturation than its unbound counterpart[8].

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the this compound-based inhibitor or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of the target protein (e.g., MAO-B) remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Causality Behind Experimental Choices:

  • Intact Cells: CETSA provides evidence of target binding in a more physiologically relevant context than in vitro assays, accounting for cell permeability and intracellular concentrations[7][13].

  • Thermal Denaturation: This biophysical principle provides a direct readout of ligand binding without the need for labeled compounds or modified proteins[8].

Affinity Chromatography for Unbiased Target Identification

To identify completely unexpected off-targets, an unbiased approach like affinity chromatography coupled with mass spectrometry is invaluable[5][6].

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize an analog of the this compound-based inhibitor that incorporates an affinity tag (e.g., biotin) via a linker attached to a non-critical position of the molecule.

  • Immobilization: Immobilize the tagged inhibitor onto a solid support, such as streptavidin-coated beads.

  • Lysate Incubation: Incubate the immobilized probe with a cell lysate to allow for the binding of target and off-target proteins.

  • Washing: Perform stringent washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Causality Behind Experimental Choices:

  • Affinity Tagging: This allows for the selective capture of proteins that interact with the inhibitor.

  • Mass Spectrometry: This highly sensitive technique enables the identification of a broad range of interacting proteins, providing an unbiased view of the inhibitor's interactome.

Conclusion: A Holistic View for Safer and More Efficacious Therapeutics

The development of this compound-based inhibitors holds promise for the treatment of various disorders, particularly those involving monoamine oxidase dysregulation. However, a thorough and multi-pronged approach to cross-reactivity profiling is essential to ensure their safety and efficacy. By combining broad-panel in vitro screening with cell-based target engagement assays and unbiased affinity-based methods, researchers can build a comprehensive understanding of a compound's biological interactions. This holistic view is indispensable for guiding lead optimization, predicting potential adverse effects, and ultimately, developing safer and more effective medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Phenylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the synthesis and application of novel compounds to their final disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-Phenylcyclobutan-1-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety measures.

Part 1: Core Hazard Assessment for this compound

Amines as a class are basic and can be corrosive.[1][2] Safety data for the stereoisomer trans-3-Phenylcyclobutan-1-amine and the related compound 3-Phenylbutylamine indicate that they are classified as corrosive and can cause severe skin burns and eye damage.[3][4] Therefore, it is imperative to handle this compound as a corrosive material. Aromatic amines are also noted as a class of environmental pollutants of significant concern due to the potential for human exposure and carcinogenicity.[5]

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Causes severe skin burns. Based on data for analogous compounds.[3][4][6][7]Chemical-resistant gloves (Nitrile or Neoprene), flame-resistant lab coat.[7][8]
Serious Eye Damage Causes serious eye damage.[3][6][7]Tightly fitting safety goggles and a face shield.[8][9]
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or inhaled.[4]Work within a certified chemical fume hood.[9][10]
Reactivity Reacts exothermically and potentially violently with acids and strong oxidizing agents.[7][8]Segregated storage and waste streams.

Part 2: Waste Segregation and Containerization Protocol

The cornerstone of safe chemical disposal is rigorous waste segregation. Mixing incompatible waste streams can lead to dangerous reactions, such as the release of toxic gases or excessive heat generation. Amines must be kept separate from other chemical wastes, particularly acids and oxidizing agents.[1][8]

Step-by-Step Waste Collection Procedure
  • Select a Designated Waste Container:

    • Use a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) is a suitable choice.[11]

    • Ensure the container has a tightly fitting screw cap to prevent the release of vapors.[1][8]

  • Label the Container Correctly:

    • Before adding any waste, affix a hazardous waste label.

    • Clearly write "Hazardous Waste," the full chemical name "this compound," and list any solvents or other chemicals present in the waste mixture.

    • Indicate the primary hazard, such as "Corrosive" and "Toxic."[8]

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when adding waste.[1] Funnels should not be left in the container opening.

    • Store the container in a designated satellite accumulation area within the laboratory, such as a ventilated cabinet.[8] This area should be away from heat sources and direct sunlight.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[1]

Diagram: Waste Segregation Decision Workflow

The following diagram illustrates the critical decision-making process for ensuring proper chemical waste segregation at the point of generation.

Diagram 1: Waste Segregation Workflow cluster_incompatible Incompatible Streams start Generate Waste Containing This compound is_mixed Is the waste mixed with other chemicals? start->is_mixed check_compat Identify all components. Are they compatible with amines? is_mixed->check_compat Yes amine_waste Containerize in dedicated 'Amine/Base Waste' container. is_mixed->amine_waste No check_compat->amine_waste Yes incompatible Segregate waste streams. Use separate containers. check_compat->incompatible No end_process Label container correctly and store in satellite area. amine_waste->end_process halogenated Halogenated Solvent Waste incompatible->halogenated non_halogenated Non-Halogenated Solvent Waste incompatible->non_halogenated acid_waste Acid Waste (SEPARATE!) incompatible->acid_waste incompatible->end_process

Caption: Workflow for segregating this compound waste.

Part 3: Spill Management and Emergency Response

Preparedness for accidental spills is critical.[8] A spill kit containing appropriate materials should be readily accessible in any laboratory handling this compound.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Table 1.

  • Contain the Spill: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Neutralize (with caution): For small spills, cautious neutralization of the amine may be possible with a weak acid, but this should only be performed by trained personnel due to the exothermic nature of the reaction. For most situations, it is safer to absorb the basic material directly.

  • Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it in a designated, labeled hazardous waste container.[10][12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Restock: Replenish the spill kit immediately after use.

First Aid for Exposure
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]

Part 4: The Final Disposal Pathway

Disposal of this compound is governed by federal and local regulations. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it exhibits characteristics such as corrosivity or toxicity.[2][13] Given the corrosive nature of this compound, it must be managed as hazardous waste.

Under no circumstances should amines be disposed of down the drain or in regular trash. [8] Amines can be harmful to aquatic life and interfere with wastewater treatment processes.[5][8]

Diagram: Bench-to-Disposal Workflow

This flowchart outlines the compliant disposal process from the laboratory to the final treatment facility.

Diagram 2: Full Disposal Workflow lab 1. Lab Generation - Segregate waste - Use labeled, compatible container saa 2. Satellite Accumulation Area - Store safely in lab - Keep container closed lab->saa pickup_request 3. Request Pickup - Contact institution's EHS office - Consolidate waste information saa->pickup_request ehs_pickup 4. EHS Collection - Trained personnel collect waste - Transport to central facility pickup_request->ehs_pickup manifest 5. Manifesting - Waste is tracked using EPA manifest system ehs_pickup->manifest tsdf 6. Licensed Disposal Facility (TSDF) - Transported by certified hauler - Final treatment/disposal (e.g., incineration) manifest->tsdf

Caption: Step-by-step procedure for compliant chemical waste disposal.

The final step in this process involves contracting with a licensed hazardous waste disposal company.[8] This ensures that the waste is transported, treated, and disposed of in accordance with all EPA and Department of Transportation (DOT) regulations.[13][14] Your institution's EHS department will manage this relationship and the associated documentation, such as the hazardous waste manifest, which tracks the waste from "cradle-to-grave."[2][14]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.